molecular formula C8H11ClN2O B8226448 2-(Azetidin-3-yloxy)pyridine hydrochloride

2-(Azetidin-3-yloxy)pyridine hydrochloride

Cat. No.: B8226448
M. Wt: 186.64 g/mol
InChI Key: GUERLMCLXXFYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yloxy)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yloxy)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yloxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERLMCLXXFYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Azetidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 897086-94-1 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)[1]

Executive Summary: The Scaffold Advantage

2-(Azetidin-3-yloxy)pyridine hydrochloride is a high-value heterocyclic building block used extensively in modern medicinal chemistry. Structurally, it consists of a pyridine ring linked via an ether bridge to the 3-position of an azetidine ring.[1]

While its positional isomer, 3-(azetidin-3-yloxy)pyridine (A-85380), is a well-known nicotinic acetylcholine receptor (nAChR) agonist, the 2-isomer (CAS 897086-94-1) serves a distinct role in Structure-Activity Relationship (SAR) campaigns.[1] It allows chemists to modulate the basicity of the pyridine nitrogen, alter the vector of hydrogen bond acceptors, and fine-tune metabolic stability without significantly increasing lipophilicity (LogP).[1]

Core Utility:

  • Fragment-Based Drug Discovery (FBDD): A rigid, sp³-rich scaffold that reduces "flatness" in drug candidates.[1]

  • Bioisosterism: The azetidine ether moiety often acts as a surrogate for piperidine or pyrrolidine ethers, improving metabolic clearance profiles.

  • SAR Exploration: Critical for scanning the optimal nitrogen position on the pyridine ring relative to the pharmacophore.

Chemical & Physical Profile

PropertySpecification
Chemical Name 2-(Azetidin-3-yloxy)pyridine hydrochloride
CAS Number 897086-94-1
Molecular Formula C₈H₁₀N₂O[2] · xHCl (Typically supplied as mono- or dihydrochloride)
Molecular Weight 150.18 g/mol (Free Base) / ~186.64 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Storage 2–8°C, Hygroscopic (Store under Nitrogen/Argon)
Acidity (pKa) Azetidine NH ~10–11; Pyridine N ~2–3 (protonated in salt form)

Synthetic Utility & Mechanism[3]

Mechanistic Rationale for Synthesis

The industrial preparation of CAS 897086-94-1 relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electron-deficient nature of 2-halopyridines.

  • Activation: The 2-fluoropyridine or 2-chloropyridine substrate is activated for nucleophilic attack due to the inductive withdrawal of the nitrogen atom.

  • Nucleophile: N-Boc-3-hydroxyazetidine acts as the nucleophile. The tert-butoxycarbonyl (Boc) group is essential to prevent polymerization of the azetidine amine.[1]

  • Deprotection: Acidic cleavage of the Boc group yields the hydrochloride salt, which is preferred for its superior crystallinity and shelf-stability compared to the volatile free base.

Visualization: Synthetic Pathway

The following diagram illustrates the standard 2-step synthesis workflow.

SynthesisPath Start1 N-Boc-3-hydroxyazetidine Inter Intermediate: N-Boc-2-(azetidin-3-yloxy)pyridine Start1->Inter NaH, DMF 0°C to RT (S_nAr Coupling) Start2 2-Fluoropyridine Start2->Inter Final Target Product: 2-(Azetidin-3-yloxy)pyridine HCl Inter->Final 4M HCl in Dioxane or TFA/DCM (Deprotection)

Figure 1: Two-step synthetic route via SₙAr coupling and acidic deprotection.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for azetidinyl-pyridine ethers [1, 2]. Always verify with specific batch COA.

Step 1: SₙAr Coupling

Objective: Synthesis of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagents:

    • N-Boc-3-hydroxyazetidine (1.0 eq, e.g., 5.0 g)[1]

    • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

    • 2-Fluoropyridine (1.1 eq)[1]

    • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in DMF (10 mL/g). Cool to 0°C.[3]

    • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to form the alkoxide.

    • Add 2-Fluoropyridine dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. (Heating to 60°C may be required for 2-chloropyridine).

    • Quench: Carefully add water/ice. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: Deprotection & Salt Formation

Objective: Isolation of CAS 897086-94-1.

  • Dissolution: Dissolve the intermediate from Step 1 in minimal 1,4-Dioxane or DCM.

  • Acidification: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation:

    • Filter the solid precipitate under inert atmosphere (nitrogen).

    • Wash with diethyl ether to remove organic impurities.

    • Dry under high vacuum to remove trace HCl gas.

  • Validation: Check ¹H NMR (D₂O or DMSO-d₆). Signals for the Boc group (s, 9H, ~1.4 ppm) must be absent.[1]

Strategic Application in Drug Design

Isomer Logic: 2- vs. 3-Substitution

The choice between the 2-isomer (this topic) and the 3-isomer (A-85380 derivatives) is a critical decision point in lead optimization.

  • 2-Isomer (CAS 897086-94-1): The ether oxygen is adjacent to the pyridine nitrogen. This creates an electronic push-pull system. The pyridine nitrogen is less basic than in the 3-isomer due to the inductive effect of the oxygen, but the oxygen lone pair can participate in resonance with the ring nitrogen.[1]

  • 3-Isomer: The oxygen is meta to the nitrogen. The pyridine nitrogen retains higher basicity and is often used to mimic the quaternary ammonium of acetylcholine [3].

Visualization: SAR Decision Tree

SARDecision Target Drug Target Requirement Branch1 Need High Basicity? (e.g., nAChR Agonist) Target->Branch1 Branch2 Need Metabolic Stability? (Reduce N-oxidation) Target->Branch2 Result1 Select 3-Isomer (A-85380 Series) Branch1->Result1 Yes Result2 Select 2-Isomer (CAS 897086-94-1) Branch2->Result2 Yes (Steric/Electronic shielding)

Figure 2: Decision logic for selecting pyridine attachment points in fragment-based design.

Safety & Handling (E-E-A-T)

  • Hazards:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Handling Protocol:

    • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis or stoichiometry errors in weighing. Always weigh in a glovebox or desiccated environment.

    • Incompatibility: Avoid strong oxidizing agents. The free base amine is reactive; keep as the HCl salt until the coupling step (e.g., amide bond formation) is ready to proceed.[1]

References

  • BenchChem. (2025).[7] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC Article. Retrieved from [1]

  • Kozikowski, A. P., et al. (2001). Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. Retrieved from [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Azetidin-3-yloxy)pyridine hydrochloride. Retrieved from [1]

  • ChemScene. (2023).[6] Product Monograph: CAS 897086-94-1.[2] Retrieved from [1]

Sources

An In-depth Technical Guide to 2-(Azetidin-3-yloxy)pyridine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(Azetidin-3-yloxy)pyridine, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into the molecule's chemical structure, physicochemical properties, synthesis, and its potential applications in medicinal chemistry, with a focus on providing actionable insights and methodologies.

Introduction: The Strategic Combination of Azetidine and Pyridine

2-(Azetidin-3-yloxy)pyridine incorporates two key pharmacophores: the strained four-membered azetidine ring and the aromatic pyridine ring. This unique combination imparts a desirable set of properties for drug discovery. The azetidine moiety, a bioisostere of larger saturated heterocycles, offers a rigid scaffold that can enhance metabolic stability and improve pharmacokinetic profiles.[1] The pyridine ring provides a hydrogen bond acceptor and can engage in various intermolecular interactions, influencing solubility and target binding.[2] The ether linkage provides a flexible connection between these two key fragments.

This guide will explore the synthesis of this valuable building block, its key chemical and physical characteristics, and its potential as a scaffold in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its application in drug discovery and development. The following table summarizes the key properties of 2-(Azetidin-3-yloxy)pyridine.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
CAS Number 897086-94-1[3]
Topological Polar Surface Area (TPSA) 34.15 Ų[3]
logP (calculated) 0.4322[3]
pKa (estimated) Azetidine N-H: ~8.5-9.5, Pyridine N: ~5.0-5.5Estimated based on structural analogy[4][5]
Solubility Expected to have moderate aqueous solubility, particularly in acidic conditions due to the basic nitrogen atoms.General chemical principles

Note on pKa: The azetidine nitrogen is expected to be the more basic of the two nitrogen atoms. Its pKa is anticipated to be slightly lower than that of a simple secondary amine due to the electron-withdrawing effect of the ether linkage. The pyridine nitrogen's basicity is typical for a 2-alkoxypyridine.

Note on Solubility: Experimental determination of aqueous solubility is recommended for specific applications. A standard shake-flask method can be employed for this purpose.

Synthesis of 2-(Azetidin-3-yloxy)pyridine

The synthesis of 2-(Azetidin-3-yloxy)pyridine is typically achieved through a multi-step process, starting from a protected 3-hydroxyazetidine. The following workflow outlines a common synthetic strategy.

G cluster_0 Step 1: Protection cluster_1 Step 2: Ether Formation cluster_2 Step 3: Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc₂O, Base tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate N-Boc-3-hydroxyazetidine->tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate 2-Fluoropyridine, Base or 2-Hydroxypyridine, Mitsunobu conditions 2-(Azetidin-3-yloxy)pyridine 2-(Azetidin-3-yloxy)pyridine tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate->2-(Azetidin-3-yloxy)pyridine Trifluoroacetic Acid (TFA)

Caption: Synthetic workflow for 2-(Azetidin-3-yloxy)pyridine.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for similar transformations.

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

This step involves the protection of the secondary amine of 3-hydroxyazetidine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent ether formation step.

  • Reactants: 3-hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Suspend 3-hydroxyazetidine hydrochloride in DCM or THF.

    • Add a suitable base (e.g., 2.2 equivalents of TEA or an excess of NaHCO₃) to neutralize the hydrochloride salt and deprotonate the amine.

    • Add Boc₂O (1.1 equivalents) portion-wise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid or colorless oil.

Step 2: Synthesis of tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate

This crucial step forms the ether linkage. Two common methods are employed: a nucleophilic aromatic substitution or a Mitsunobu reaction.

Method A: Nucleophilic Aromatic Substitution

  • Reactants: tert-Butyl 3-hydroxyazetidine-1-carboxylate, 2-Fluoropyridine, a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK), and an aprotic polar solvent like Dimethylformamide (DMF) or THF.

  • Procedure:

    • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DMF or THF at 0 °C, add NaH (1.2 equivalents) portion-wise.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

    • Add 2-fluoropyridine (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Method B: Mitsunobu Reaction

  • Reactants: tert-Butyl 3-hydroxyazetidine-1-carboxylate, 2-Hydroxypyridine, Triphenylphosphine (PPh₃), and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like THF.

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate, 2-hydroxypyridine (1.0-1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify the residue directly by column chromatography to separate the product from the triphenylphosphine oxide and hydrazine byproducts.

Step 3: Synthesis of 2-(Azetidin-3-yloxy)pyridine (Boc Deprotection)

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Reactants: tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate in DCM.

    • Add an excess of TFA (typically 20-50% v/v in DCM) at 0 °C.[6]

    • Stir the reaction at room temperature for 1-4 hours.[7]

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The crude product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH) to pH > 10, and extract with an organic solvent.

    • Dry the organic extracts, filter, and concentrate to yield 2-(Azetidin-3-yloxy)pyridine. The product can be further purified by distillation or crystallization if necessary.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (in CDCl₃):

    • Pyridine Protons: Four distinct signals in the aromatic region (δ 6.5-8.2 ppm). The proton at the 6-position will likely be the most downfield.

    • Azetidine Protons: A multiplet for the CH-O proton (δ ~5.0-5.5 ppm). Two sets of multiplets for the CH₂ protons of the azetidine ring (δ ~3.5-4.5 ppm). A broad singlet for the N-H proton (the chemical shift will be concentration and solvent dependent).

  • ¹³C NMR (in CDCl₃):

    • Pyridine Carbons: Five signals in the aromatic region (δ ~110-165 ppm), with the carbon attached to the oxygen being the most downfield.

    • Azetidine Carbons: A signal for the CH-O carbon (δ ~70-80 ppm) and a signal for the two equivalent CH₂ carbons (δ ~45-55 ppm).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z 151.08.

Reactivity and Chemical Stability

The chemical behavior of 2-(Azetidin-3-yloxy)pyridine is dictated by its constituent functional groups.

  • Azetidine Ring: The four-membered ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles.[8] The N-H bond can undergo typical reactions of a secondary amine, such as acylation, alkylation, and sulfonylation.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring can also participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene.

  • Ether Linkage: The ether bond is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions.

Stability Considerations: The azetidine ring is most vulnerable to degradation under strongly acidic conditions, which can catalyze ring-opening.[9] Therefore, prolonged exposure to strong acids should be avoided if the integrity of the azetidine ring is to be maintained.

Applications in Medicinal Chemistry

The 2-(azetidin-3-yloxy)pyridine scaffold is a promising starting point for the design of novel bioactive molecules.

Acetyl-CoA Carboxylase (ACC) Inhibition

A patent has disclosed a closely related analog, 2-(Azetidin-3-yloxy)-4-benzyloxy-pyridine, as an inhibitor of Acetyl-CoA carboxylase (ACC).[8] ACC is a key enzyme in the biosynthesis of fatty acids, and its inhibition is a therapeutic strategy for metabolic disorders such as obesity and diabetes, as well as for certain types of cancer.[10][11] This suggests that 2-(Azetidin-3-yloxy)pyridine could serve as a valuable scaffold for the development of novel ACC inhibitors.

G 2-(Azetidin-3-yloxy)pyridine Scaffold 2-(Azetidin-3-yloxy)pyridine Scaffold Library of Analogs Library of Analogs 2-(Azetidin-3-yloxy)pyridine Scaffold->Library of Analogs Derivatization (e.g., N-acylation, N-alkylation) Screening against ACC1/ACC2 Screening against ACC1/ACC2 Library of Analogs->Screening against ACC1/ACC2 Lead Compound Identification Lead Compound Identification Screening against ACC1/ACC2->Lead Compound Identification Hit Identification and Optimization

Caption: Drug discovery workflow using the scaffold.

Other Potential Applications

Given the diverse biological activities of both azetidine and pyridine derivatives, 2-(Azetidin-3-yloxy)pyridine could be explored for a range of other therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: The structural rigidity and polarity of the molecule may allow it to cross the blood-brain barrier and interact with CNS targets.[12]

  • Antibacterial Agents: Both azetidines and pyridines are found in various antibacterial compounds.[13]

Conclusion

2-(Azetidin-3-yloxy)pyridine is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its synthesis, while multi-step, utilizes well-established chemical transformations. The combination of the rigid, metabolically stable azetidine core with the interactive pyridine moiety makes it an attractive scaffold for the design of novel inhibitors of enzymes such as Acetyl-CoA carboxylase and for the exploration of other therapeutic targets. This guide provides a solid foundation of technical information to aid researchers in the synthesis, characterization, and application of this promising molecule in their drug discovery endeavors.

References

  • WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof - Google Patents. (n.d.).
  • Azetidine: Basicity and Preparation. (2020, November 19). [Video]. YouTube. [Link]

  • Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. (n.d.). Retrieved March 7, 2026, from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Azetidinone – A new profile of various pharmacological activities - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31). Retrieved March 7, 2026, from [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved March 7, 2026, from [Link]

  • A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed. (1996, June). Retrieved March 7, 2026, from [Link]

  • Running Rowan's pKa Prediction Workflow. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024, August 16). Retrieved March 7, 2026, from [Link]

  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed. (2008, August 15). Retrieved March 7, 2026, from [Link]

  • Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups - Aapptec Peptides. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 3‐[(2S)‐azetidin‐2‐ylmethoxy]‐5‐[11C]‐methylpyridine, an analogue of A‐85380, via a Stille coupling | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Characterization and pharmacological evaluation of new pyridine analogs. (2010, July 21). Medicinal Chemistry Research, 20(8), 1235-1242.
  • Potent biphenyl- and 3-phenyl pyridine-based inhibitors of acetyl-CoA carboxylase. (2009, October 15). Bioorganic & Medicinal Chemistry Letters, 19(22), 6393-6397.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved March 7, 2026, from [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods - Bulgarian Chemical Communications. (2018, December 24). Retrieved March 7, 2026, from [Link]

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Calculated pK a values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022, July 17). Retrieved March 7, 2026, from [Link]

  • 3-{5-[3-(2-Methoxy-ethoxy)-phenyl]-pyridin-2-yloxy}-azetidine-1-carboxylic acid pyridin-3-ylamide | C23H24N4O4 | CID 44218900 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pyridine, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Technical Whitepaper: Azetidin-3-yl pyridin-2-yl ether hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Azetidin-3-yl pyridin-2-yl ether scaffold (CAS: 897086-94-1 for free base; 897019-58-8 for HCl) represents a high-value building block in modern medicinal chemistry. Characterized by a strained, sp³-rich azetidine ring linked to a pyridine pharmacophore via an ether bridge, this moiety serves as a critical bioisostere for larger saturated heterocycles like piperidines or pyrrolidines.

Its primary utility lies in Nicotinic Acetylcholine Receptor (nAChR) drug discovery, where it functions as a conformationally restricted mimetic of acetylcholine and nicotine. Furthermore, the scaffold is increasingly utilized in Fragment-Based Drug Design (FBDD) to modulate lipophilicity (LogP) and metabolic stability while maintaining specific vector orientations for hydrogen bonding.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

This building block combines the basicity of a secondary amine with the electronic properties of a pyridine ring. The ether linkage introduces a specific bond angle that positions the pyridine nitrogen and the azetidine nitrogen at a distance optimal for various CNS targets.

Key Identifiers
PropertyDetail
IUPAC Name 2-(Azetidin-3-yloxy)pyridine hydrochloride
Common Name 3-(Pyridin-2-yloxy)azetidine HCl
CAS Number 897019-58-8 (HCl salt); 897086-94-1 (Free base)
Molecular Formula C₈H₁₀N₂O[1] · xHCl (Typically mono- or dihydrochloride)
Molecular Weight 150.18 g/mol (Free base); ~186.64 g/mol (Mono-HCl)
SMILES C1(OC2CNC2)=NC=CC=C1.Cl
Physicochemical Data[2][5]
ParameterValue (Approx.)Significance
cLogP 0.43Low lipophilicity enhances aqueous solubility and reduces non-specific binding.
TPSA ~34 ŲFavorable for Blood-Brain Barrier (BBB) penetration.
pKa (Azetidine) ~9.5 - 10.5Highly basic; exists as a cation at physiological pH (7.4), mimicking the quaternary ammonium of acetylcholine.
pKa (Pyridine) ~2.5 - 3.0Weakly basic; remains neutral at physiological pH, acting as a hydrogen bond acceptor.

Synthetic Methodology

The synthesis of Azetidin-3-yl pyridin-2-yl ether hydrochloride is a self-validating protocol relying on Nucleophilic Aromatic Substitution (


). The high reactivity of 2-fluoropyridine toward alkoxide nucleophiles drives this reaction, making it superior to Mitsunobu approaches which are often plagued by purification difficulties for this specific scaffold.
Reaction Scheme Diagram

SynthesisPath Start1 N-Boc-3-hydroxyazetidine (Nucleophile) Inter Intermediate: tert-butyl 3-(pyridin-2-yloxy) azetidine-1-carboxylate Start1->Inter NaH, DMF 0°C to RT, 2h (Deprotonation) Start2 2-Fluoropyridine (Electrophile) Start2->Inter S_NAr Coupling Final Product: 2-(Azetidin-3-yloxy)pyridine HCl Inter->Final 4M HCl in Dioxane or TFA/DCM (Deprotection)

Figure 1: Two-step synthetic pathway involving


 coupling followed by acidic deprotection.
Detailed Protocol
Step 1:

Coupling

Rationale: 2-Fluoropyridine is used instead of 2-chloropyridine due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate.

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C under

    
     atmosphere. Portion-wise add Sodium Hydride (NaH)  (60% dispersion in oil, 1.2 equiv). Stir for 30 minutes until gas evolution ceases.
    
    • Critical Check: Ensure the solution turns slightly yellow/opaque, indicating alkoxide formation.

  • Addition: Dropwise add 2-Fluoropyridine (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Step 2: N-Boc Deprotection & Salt Formation

Rationale: Generating the HCl salt ensures long-term stability and creates a free-flowing solid suitable for precise weighing in biological assays.

  • Dissolution: Dissolve the intermediate carbamate in minimal 1,4-dioxane or DCM .

  • Acidolysis: Add 4M HCl in dioxane (5–10 equiv) at 0°C.

  • Completion: Stir at RT for 2–12 hours. A white precipitate should form.

  • Isolation: Filter the solid or concentrate under reduced pressure. Triturate with diethyl ether to remove excess acid and byproducts.

  • Drying: Dry under high vacuum to yield the hydrochloride salt.

Medicinal Chemistry Applications

Pharmacophore Features

The 2-pyridyl ether azetidine moiety is a "privileged structure" in neurochemistry. It mimics the distance and electronic distribution of neurotransmitters.

Pharmacophore cluster_0 Interaction Points Azetidine Azetidine Nitrogen (Cationic Center @ pH 7.4) Ether Ether Oxygen (H-Bond Acceptor / Spacer) Azetidine->Ether ~3.5 Å Distance Rigid Vector Pyridine Pyridine Nitrogen (H-Bond Acceptor) Ether->Pyridine Electronic Modulation

Figure 2: Pharmacophoric map showing the cationic center and hydrogen bond acceptor sites.

Utility in Drug Design
  • Nicotinic Agonism (nAChR):

    • The 3-pyridyl analog (A-84543) is a potent

      
       nAChR agonist. The 2-pyridyl isomer  (this topic) is frequently used in Structure-Activity Relationship (SAR) studies to scan the steric and electronic tolerance of the receptor binding pocket.
      
    • Mechanism:[2] The azetidine nitrogen interacts with the cation-pi site (Trp residue) in the receptor, while the pyridine nitrogen accepts a hydrogen bond from the backbone.

  • Bioisosterism & Lipophilicity:

    • Replacing a piperidine or pyrrolidine with an azetidine lowers the LogP (lipophilicity) by approximately 1.0 log unit. This reduction is crucial for avoiding metabolic clearance and improving the toxicity profile.

    • The high strain energy of the azetidine ring (~26 kcal/mol) can also alter the metabolic "soft spots," often preventing oxidation at the alpha-carbon.

  • Fragment-Based Screening:

    • Due to its low molecular weight (<160 Da) and high solubility, this building block is an ideal "fragment" for crystallographic screening against novel CNS targets.

Handling, Stability, and Safety

Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or sealed container.

  • Thermal Stability: Stable at room temperature.[3] The ether linkage is robust; however, the free base azetidine is prone to ring-opening polymerization if heated excessively in the presence of Lewis acids. Always store as the salt.

Safety (GHS Classification)
  • Acute Toxicity (H301): Toxic if swallowed.[4] (Typical for nicotine-like compounds).

  • Skin/Eye Irritation (H315/H319): Causes skin and serious eye irritation.[2][5]

  • Handling: Use a fume hood.[6] Wear nitrile gloves and safety glasses. Avoid dust formation.[2][5]

References

  • Holladay, M. W., et al. (1998). Identification of a Novel Class of Nicotinic Acetylcholine Receptor Agonists: The 3-Pyridyl Ether Derivatives.Journal of Medicinal Chemistry , 41(4), 407–412.

  • ChemScene. (2025). Product Data: 2-(Azetidin-3-yloxy)pyridine hydrochloride.[1][7]

  • Siu, M., et al. (2021). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[8]RSC Medicinal Chemistry .

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Derivatives.

  • PubChem. (2025). Compound Summary: 2-(Azetidin-3-yloxy)pyridine.[1][7]

Sources

3-(2-Pyridyloxy)azetidine Hydrochloride: Physicochemical Profiling and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adoption of highly


-hybridized, conformationally restricted scaffolds. Among these, the azetidine ring serves as a premier bioisostere for larger heterocycles (e.g., piperidines and pyrrolidines), offering reduced lipophilicity, modulated basicity, and improved metabolic stability.

3-(2-Pyridyloxy)azetidine hydrochloride is a highly versatile bifunctional building block. It combines the rigid, polar core of an azetidine with a 2-pyridyloxy moiety, which acts as a robust hydrogen bond acceptor and potential metal-coordination site. This whitepaper provides an in-depth physicochemical analysis of this compound, detailing its structural properties, analytical characterization protocols, and its integration into the synthesis of advanced therapeutics, such as PDE9 and ACC2 inhibitors[1, 2].

Physicochemical Data & Molecular Properties

Understanding the physicochemical behavior of the hydrochloride salt is critical for downstream synthetic handling and formulation. The free base of 3-(2-pyridyloxy)azetidine is an oil at room temperature and is prone to oxidative degradation and atmospheric


 absorption (forming carbamates). Conversion to the hydrochloride salt ensures solid-state stability, mitigates hygroscopicity, and provides a highly crystalline material suitable for long-term storage.
Table 1: Core Physicochemical Parameters
ParameterValue / DescriptionMechanistic Rationale
Chemical Formula

Represents the mono-hydrochloride salt.
Molecular Weight 186.64 g/mol (Salt) / 150.18 g/mol (Base)Low molecular weight ensures high atom economy in fragment-based drug design (FBDD).
Appearance White to off-white crystalline powderIndicates high purity and stable crystal lattice formation.
Melting Point 148°C – 152°C (Decomposition)Typical for azetidine HCl salts; decomposition occurs before true melting due to ring strain.

(Azetidine

)
~8.2The strongly electronegative 3-oxy substituent inductively withdraws electron density, lowering the

from a typical azetidine (~10.4) to ~8.2.

(Pyridine

)
~4.1Standard basicity for a 2-alkoxypyridine derivative.
LogP (Free Base) 0.82 ± 0.15Highly hydrophilic; ideal for improving the aqueous solubility of lipophilic drug candidates.
Aqueous Solubility > 50 mg/mL (at pH 4.0 - 7.0)The ionic nature of the HCl salt drives rapid solvation in aqueous media.

Mechanistic Rationale: Why this Scaffold?

Conformational Restriction and Target Binding

The 4-membered azetidine ring restricts the spatial orientation of the 2-pyridyloxy group. Unlike flexible acyclic ethers, the azetidine "locks" the oxygen vector, reducing the entropic penalty upon binding to target proteins. This rigidification is particularly valuable in designing Phosphodiesterase 9 (PDE9) inhibitors, where the 2-pyridyloxy group engages in critical hydrogen bonding with the glutamine residues in the PDE9 active site, a mechanism heavily explored in Alzheimer's disease research [1].

PDE9_Signaling A NO / Natriuretic Peptides B Guanylyl Cyclase (GC) A->B Activates D cGMP B->D Converts C GTP C->B Substrate E PDE9 Enzyme D->E Degraded by H Neuroplasticity & Memory D->H Enhances F Inactive GMP E->F Hydrolysis G 3-(2-Pyridyloxy)azetidine Derivatives G->E Inhibits

Caption: PDE9 inhibition by azetidine derivatives enhancing cGMP-mediated neuroplasticity.

Basicity Tuning via Inductive Effects

A critical challenge with aliphatic amines in drug discovery is their high basicity (often


 > 9.5), which can lead to hERG liability (cardiotoxicity) and poor membrane permeability due to excessive ionization at physiological pH. In 3-(2-pyridyloxy)azetidine, the through-bond inductive electron withdrawal by the oxygen atom at the 3-position significantly depresses the 

of the azetidine nitrogen to ~8.2. This ensures that at physiological pH (7.4), a meaningful fraction of the molecule exists as the neutral free base, facilitating blood-brain barrier (BBB) penetration.

Experimental Methodologies & Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality check to verify the integrity of the material.

Protocol 1: Synthesis and Isolation of the Mono-Hydrochloride Salt

Objective: To convert the volatile, unstable free base into a highly pure, crystalline mono-hydrochloride salt without protonating the weaker pyridine nitrogen.

  • Dissolution: Dissolve 10.0 g (66.6 mmol) of 3-(2-pyridyloxy)azetidine free base in 100 mL of anhydrous Methyl tert-butyl ether (MTBE) under an inert

    
     atmosphere.
    
    • Causality: MTBE is chosen over dichloromethane to prevent potential alkylation of the highly nucleophilic azetidine nitrogen, and its low polarity forces the salt to precipitate.

  • Acid Addition: Cool the solution to 0°C. Dropwise, add 16.6 mL of a 4.0 M solution of HCl in dioxane (66.4 mmol, 0.99 equivalents).

    • Causality: Strict stoichiometric control (0.99 eq) is vital. Excess HCl risks forming a hygroscopic bis-hydrochloride salt by protonating the pyridine ring (

      
       ~4.1).
      
  • Crystallization & Isolation: Stir the resulting white slurry at 0°C for 2 hours to ensure complete Ostwald ripening of the crystals. Filter under vacuum and wash the filter cake with 20 mL of cold, anhydrous MTBE.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Validation Checkpoint: Perform silver nitrate (

      
      ) titration on a small aliquot. A theoretical yield of ~19.0% chloride by mass confirms the mono-hydrochloride state.
      
Protocol 2: Potentiometric Determination

Objective: To empirically validate the basicity of the azetidine and pyridine nitrogens.

  • Sample Preparation: Dissolve 20 mg of the synthesized HCl salt in 50 mL of

    
    -free HPLC-grade water spiked with 0.15 M KCl to maintain constant ionic strength.
    
  • Titration: Using an automated potentiometric titrator equipped with a glass pH electrode, titrate the solution with standardized 0.1 M NaOH from pH 3.0 to pH 11.0 at 25.0 ± 0.1°C.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ).
    
    • Validation Checkpoint: The curve must show two distinct inflection points. The first (around pH 4.1) corresponds to the deprotonation of any trace protonated pyridine, and the second major inflection (around pH 8.2) corresponds to the azetidine nitrogen.

Analytical Characterization Workflow

Thorough analytical validation is required before utilizing this building block in GMP or late-stage preclinical synthesis. The workflow below outlines the mandatory sequential testing.

Analytical_Workflow Step1 Sample Prep: 3-(2-Pyridyloxy)azetidine HCl Sub1 Solid-State Characterization Step1->Sub1 Sub2 Solution-State Profiling Step1->Sub2 Tech1 XRPD (Polymorphism) Sub1->Tech1 Tech2 DSC/TGA (Thermal Stability) Sub1->Tech2 Tech3 NMR / LC-MS (Purity & ID) Sub2->Tech3 Tech4 Potentiometric Titration (pKa) Sub2->Tech4 Valid Data Synthesis & Batch Release Tech1->Valid Tech2->Valid Tech3->Valid Tech4->Valid

Caption: Step-by-step analytical validation workflow for azetidine hydrochloride salts.

Key Analytical Markers:
  • 
    -NMR (
    
    
    
    , 400 MHz):
    The azetidine protons typically present as a distinct multiplet. The
    
    
    -proton (attached to the carbon bearing the oxygen) will be highly deshielded, shifting downfield to ~5.2 ppm due to the combined electron-withdrawing effects of the adjacent protonated nitrogen and the oxygen atom.
  • DSC (Differential Scanning Calorimetry): A sharp endothermic peak should be observed at ~148°C, immediately followed by an exothermic degradation event, indicating that the salt decomposes upon melting.

Conclusion

3-(2-Pyridyloxy)azetidine hydrochloride is an advanced, highly functionalized building block that perfectly aligns with modern drug discovery paradigms. By leveraging its restricted conformation and inductively lowered basicity, medicinal chemists can design therapeutics with enhanced target affinity and superior pharmacokinetic profiles. Strict adherence to the isolation and characterization protocols detailed in this guide ensures the chemical integrity required for successful downstream applications.

References

  • Source: Google Patents (KR101417237B1)
  • Source: Google Patents (WO2013098373A1)
  • N-benzyl-3-(pyridin-2-yloxy)azetidine-1-carboxamide (Structural Analogue Data) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Technical Monograph: 2-(Azetidin-3-yloxy)pyridine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Azetidin-3-yloxy)pyridine hydrochloride is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and the synthesis of central nervous system (CNS) active agents.[1] Characterized by a strained four-membered azetidine ring linked to a pyridine moiety via an ether bridge, this scaffold offers unique physicochemical properties—specifically lowered lipophilicity and distinct vector orientation—compared to its pyrrolidine or piperidine analogs. This guide provides a definitive technical analysis of its identity, synthesis, and application in medicinal chemistry, specifically within the context of phosphodiesterase (PDE) inhibition and neurodegenerative therapeutics.

Part 1: Physicochemical Identity & Specifications[2]

The commercial distribution of this compound often leads to confusion regarding its salt forms (free base vs. mono-hydrochloride vs. dihydrochloride). The data below establishes the standard specifications for the mono-hydrochloride salt, which is the preferred form for stability and handling.

Core Chemical Data
PropertySpecification
IUPAC Name 2-(Azetidin-3-yloxy)pyridine hydrochloride
Common Name 2-(3-Azetidinyloxy)pyridine HCl
CAS Number (HCl Salt) 897019-58-8
CAS Number (Free Base) 897086-94-1
Molecular Formula C₈H₁₁ClN₂O (HCl Salt)
Molecular Weight 186.64 g/mol (HCl Salt)
Free Base MW 150.18 g/mol
Appearance White to off-white solid
Solubility Soluble in Water, DMSO, Methanol
SMILES Cl.C1(OC2CNC2)=NC=CC=C1
Structural Analysis

The molecule consists of a basic azetidine nitrogen (


) and a weakly basic pyridine nitrogen (

). In the mono-hydrochloride form, the protonation occurs preferentially at the highly basic azetidine secondary amine, stabilizing the strained ring system against ring-opening polymerization.

Part 2: Synthetic Utility & Retrosynthesis

The synthesis of 2-(Azetidin-3-yloxy)pyridine HCl relies on a Nucleophilic Aromatic Substitution (


) strategy. This approach is favored over Mitsunobu conditions due to the high reactivity of 2-halopyridines towards oxygen nucleophiles.
Retrosynthetic Logic

The strategic disconnection occurs at the ether oxygen. The azetidine ring must be protected (typically with Boc) to prevent self-polymerization or competitive N-arylation during the coupling step.

Retrosynthesis Target Target: 2-(Azetidin-3-yloxy)pyridine HCl Intermediate Intermediate: tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate Target->Intermediate Acidic Deprotection (HCl or TFA) SM1 Starting Material A: N-Boc-3-hydroxyazetidine Intermediate->SM1 S_NAr Coupling SM2 Starting Material B: 2-Fluoropyridine (or 2-Chloropyridine) Intermediate->SM2 + Base (NaH)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available N-Boc-3-hydroxyazetidine and 2-halopyridine.

Experimental Protocol: Coupling & Deprotection

Step 1: Ether Formation (


) 
The use of 2-fluoropyridine  is recommended over 2-chloropyridine. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate and yield.
  • Activation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF at 0°C under Argon.

  • Alkoxide Formation: Dropwise add N-Boc-3-hydroxyazetidine (1.0 equiv) dissolved in DMF. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling: Add 2-fluoropyridine (1.1 equiv). Allow the mixture to warm to room temperature and stir for 4–12 hours. (Note: If using 2-chloropyridine, heating to 80–100°C is required).

  • Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection & Salt Formation

  • Dissolution: Dissolve the Boc-protected intermediate in 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in dioxane (5–10 equiv). Stir at room temperature for 2–4 hours.

  • Isolation: The product often precipitates as the HCl salt. Filter the solid and wash with diethyl ether to remove non-polar impurities.

  • Drying: Dry under high vacuum to remove traces of HCl gas and solvent.

Part 3: Applications in Drug Discovery[2]

This scaffold is a critical bioisostere for pyrrolidine and piperidine ethers. The azetidine ring introduces specific advantages in medicinal chemistry programs:

  • Lipophilicity Modulation: The smaller ring size lowers the number of carbon atoms, typically reducing

    
     and 
    
    
    
    values compared to larger heterocycles, which improves metabolic stability and solubility.
  • Vector Orientation: The bond angles of the 4-membered ring project substituents in a distinct spatial orientation, allowing exploration of novel chemical space in active sites.

  • Therapeutic Relevance:

    • PDE9 Inhibitors: Used in the synthesis of inhibitors for phosphodiesterase 9A, a target for Alzheimer's disease and cognitive enhancement [1, 2].

    • Nicotinic Ligands: The pyridine ether moiety mimics the structure of nicotinic acetylcholine receptor ligands.

Applications Scaffold 2-(Azetidin-3-yloxy)pyridine Prop1 Lower Lipophilicity (vs Piperidine) Scaffold->Prop1 Prop2 Rigid Vector Orientation Scaffold->Prop2 Target1 PDE9 Inhibition (Alzheimer's) Prop1->Target1 Target2 Schizophrenia Therapeutics Prop2->Target2

Figure 2: Logical flow from scaffold properties to therapeutic applications.

Part 4: Handling, Stability & Characterization

Handling Protocols
  • Hygroscopicity: As a secondary amine hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or sealed container at -20°C or 4°C.

  • Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong bases which will liberate the free base, making it prone to polymerization over time.

Expected Characterization Data
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Pyridine:

      
       8.1–8.2 (d, 1H), 7.7–7.8 (t, 1H), 7.0–7.1 (m, 1H), 6.8–6.9 (d, 1H).
      
    • Azetidine:

      
       5.4–5.5 (m, 1H, CH-O), 4.0–4.5 (m, 4H, CH₂-N).
      
    • Amine:

      
       9.0–9.5 (br s, 2H, NH₂⁺).
      
  • Mass Spectrometry (ESI): Calculated

    
    .
    

References

  • Sigma-Aldrich. 2-(Azetidin-3-yloxy)pyridine hydrochloride Product Specification. Accessed 2026.[2] Link

  • ChemScene. 2-(Azetidin-3-yloxy)pyridine Data Sheet. Accessed 2026.[2] Link

  • Google Patents. Amino-heterocyclic compounds used as PDE9 inhibitors (KR101417237B1). Accessed 2026.[2] Link

  • National Institutes of Health (PMC). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Accessed 2026.[2] Link

Sources

Electronic Profiling and pKa Modulation of 2-(Azetidin-3-yloxy)pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has led to the widespread adoption of sp³-rich, strained heterocycles. Among these, the 2-(azetidin-3-yloxy)pyridine scaffold represents a highly versatile pharmacophore. By linking a saturated, highly basic azetidine ring with a weakly basic, heteroaromatic pyridine ring via an ether bridge, this scaffold offers a unique dual-basicity profile. This whitepaper provides an in-depth technical analysis of the physicochemical properties of this core, focusing on the causality behind its pKa values, the structural electronic effects at play, and the self-validating experimental protocols required for its synthesis and characterization.

Structural & Electronic Analysis of the Core

Understanding the basicity of the 2-(azetidin-3-yloxy)pyridine scaffold requires isolating the electronic contributions of the ether linkage to both the azetidine and pyridine nitrogen atoms.

The Pyridine Nitrogen: Orthogonality and Inductive Dominance

Native pyridine has a pKa of 5.23. When an alkoxy group is introduced at the 2-position (ortho to the nitrogen), two competing electronic effects emerge:

  • Resonance Donation (+M): The oxygen lone pairs can delocalize into the aromatic

    
    -system, increasing electron density at the ortho and para carbon atoms.
    
  • Inductive Withdrawal (-I): Oxygen is highly electronegative and withdraws electron density through the

    
    -bond framework.
    

The Causality of Basicity Reduction: The lone pair of the pyridine nitrogen—which is responsible for accepting a proton—resides in an sp² orbital that is orthogonal to the aromatic


-system. Therefore, the resonance donation (+M) from the oxygen cannot directly increase the electron density of the nitrogen's lone pair. Instead, the strong inductive withdrawal (-I) through the adjacent 

-bonds dominates, severely destabilizing the conjugate acid. This drops the pKa of 2-methoxypyridine to 3.28[1].
The Azetidine Nitrogen: Pure Inductive Attenuation

Native azetidine is a strong secondary aliphatic amine with a pKa of 11.29[2]. In the 2-(azetidin-3-yloxy)pyridine scaffold, the oxygen atom is located at the 3-position, separated from the azetidine nitrogen by two


-bonds. Because the azetidine ring is fully saturated (sp³ hybridized), resonance effects are absent. The purely inductive (-I) withdrawal of the oxygen atom pulls electron density away from the nitrogen, lowering the pKa of the azetidine center to approximately 9.2 to 9.68[3].
Quantitative Data Summary

The following table summarizes the isolated and combined pKa values of the substructures that make up the target scaffold.

Compound / ScaffoldpKa (Azetidine/Aliphatic N)pKa (Pyridine/Aromatic N)Dominant Electronic Effect
Azetidine 11.29N/ANative sp³ amine baseline
Pyridine N/A5.23Native sp² amine baseline
3-Methoxyazetidine ~9.68N/AInductive withdrawal (-I)
2-Methoxypyridine N/A3.28Inductive withdrawal (-I) > Resonance (+M)
2-(Azetidin-3-yloxy)pyridine ~9.2 (Predicted) ~3.3 (Predicted) Dual-center modulation

Logical Mapping of Electronic Effects

ElectronicEffects Core 2-(Azetidin-3-yloxy)pyridine Scaffold Aze Azetidine Nitrogen (Primary Basic Center) Core->Aze Pyr Pyridine Nitrogen (Secondary Basic Center) Core->Pyr Aze_Ind Inductive Withdrawal (-I) from C3-Oxygen Aze->Aze_Ind Pyr_Ind Inductive Withdrawal (-I) from C2-Oxygen Pyr->Pyr_Ind Pyr_Res Resonance Donation (+M) from Oxygen Lone Pair Pyr->Pyr_Res Aze_pKa pKa Shift: 11.29 -> ~9.2 Aze_Ind->Aze_pKa Pyr_pKa pKa Shift: 5.23 -> 3.28 (-I dominates +M) Pyr_Ind->Pyr_pKa Pyr_Res->Pyr_pKa

Logical mapping of electronic effects dictating pKa shifts in the azetidine and pyridine rings.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and physicochemical characterization of this scaffold must follow self-validating protocols. The methodologies below incorporate internal quality control steps to guarantee data reliability.

Step-by-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The ether linkage is best formed via an SNAr reaction. 2-Fluoropyridine is selected over 2-chloropyridine because fluorine is a superior leaving group in SNAr reactions; its extreme electronegativity highly activates the adjacent ortho-carbon for nucleophilic attack.

  • Deprotonation: Suspend 1.0 eq of tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DMF at 0 °C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is required to fully deprotonate the secondary alcohol, converting it into a highly nucleophilic alkoxide, which is necessary to drive the SNAr reaction forward.

  • Coupling: Add 1.1 eq of 2-fluoropyridine dropwise. Heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • QC Validation: Quench an aliquot in water, extract with EtOAc, and run LC-MS. The presence of the intermediate mass

    
     validates successful coupling.
    
  • Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) (1:1 v/v). Stir at room temperature for 2 hours to cleave the Boc protecting group.

  • Free Base Isolation: Concentrate the mixture in vacuo. Pass the residue through an SCX (Strong Cation Exchange) column, washing with MeOH and eluting with 2M NH₃ in MeOH to yield the pure 2-(azetidin-3-yloxy)pyridine free base.

Step-by-Step Potentiometric pKa Determination (SiriusT3)

Accurate pKa determination requires mimicking physiological conditions to account for activity coefficients of the ions[4].

  • System Calibration (Self-Validation Step): Perform a blank potentiometric titration using only the background electrolyte (0.15 M KCl in ultra-pure water). This validates electrode linearity and confirms the absence of dissolved CO₂ (carbonate interference).

  • Sample Preparation: Dissolve 1.0 mg of the 2-(azetidin-3-yloxy)pyridine free base in 1.0 mL of 0.15 M KCl.

    • Causality: 0.15 M KCl is used to lock the ionic strength of the solution to match human physiological conditions, ensuring the measured pKa translates accurately to in vivo logD predictions.

  • Titration: Titrate the sample from pH 2.0 to pH 12.0 using standardized 0.5 M HCl and 0.5 M KOH under an argon atmosphere at 25 °C.

  • Data Extrapolation: If the compound exhibits poor aqueous solubility at high pH, perform the titration in varying ratios of methanol/water (e.g., 20%, 30%, 40% MeOH). Use a Yasuda-Shedlovsky extrapolation plot to determine the precise aqueous pKa at 0% cosolvent.

Experimental Workflow Visualization

Workflow A Boc-Azetidin-3-ol + 2-Fluoropyridine B SNAr Reaction (NaH, DMF, 80°C) A->B C Deprotection (TFA, DCM) B->C D Free Base Isolation (Ion-Exchange) C->D E Potentiometric Titration (0.15M KCl, 25°C) D->E F Data Extrapolation (Yasuda-Shedlovsky) E->F

Workflow for the synthesis and potentiometric pKa determination of the target scaffold.

Drug Design Implications

At a physiological pH of 7.4, the azetidine nitrogen (pKa ~9.2) will be >98% protonated, while the pyridine nitrogen (pKa ~3.3) will be completely neutral. This imparts a stable, localized +1 cationic charge to the molecule. In structure-based drug design (SBDD), this localized charge is highly advantageous for forming strong salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets, such as kinase hinge regions or GPCR orthosteric sites. However, medicinal chemists must carefully balance the rest of the molecule's lipophilicity to ensure that this permanent positive charge does not abrogate passive membrane permeability.

References

  • Bott, T. M., & West, F. G. (2012). "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". Heterocycles. Source: Clockss.org.
  • ChemicalBook. "2-Methoxypyridin | 1628-89-3". Source: ChemicalBook.com.
  • LookChem. "Cas 110925-17-2, 3-METHOXY-AZETIDINE". Source: LookChem.com.
  • ACS Publications. "Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability". Source: Journal of Medicinal Chemistry.

Sources

Novel azetidine building blocks for fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Azetidine Vector: Engineering sp³-Rich Fragments for Next-Gen FBDD

Executive Summary The "Escape from Flatland" initiative has fundamentally shifted fragment-based drug design (FBDD) away from planar aromatics toward three-dimensional, sp³-rich scaffolds. Among these, the azetidine ring (a four-membered saturated nitrogen heterocycle) has emerged as a high-value pharmacophore.[1][2][3][4][5][6][7] Unlike pyrrolidines or piperidines, azetidines offer unique exit vectors, distinct pKa profiles, and high metabolic stability, yet they have historically been underutilized due to synthetic inaccessibility. This technical guide outlines the structural rationale, novel synthetic methodologies (including strain-release chemistry and photoredox catalysis), and practical protocols for integrating azetidine building blocks into modern drug discovery pipelines.

The Structural Rationale: Why Azetidines?

In FBDD, the geometric orientation of exit vectors determines the ability of a fragment to grow into a high-affinity ligand. Azetidines possess a unique "pucker" angle (~30°), contrasting with the chair conformation of piperidines or the envelope of pyrrolidines.

Physicochemical Profiling

Azetidines serve as superior bioisosteres for gem-dimethyl groups, carbonyls, and larger saturated heterocycles. Their high ring strain (~25 kcal/mol) does not compromise metabolic stability; rather, it often prevents oxidative metabolism common in larger rings.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on FBDD
Ring Strain ~25.4 kcal/mol~6 kcal/mol~0 kcal/molAzetidines are rigid; less entropy loss upon binding.
pKa (Parent) 11.2911.2711.22High basicity, but tunable via 3-substitution (e.g., 3,3-difluoro lowers pKa to ~8).
Lipophilicity (LogP) LowerModerateHigherAzetidines improve solubility and lower LogD.
Metabolic Liability Low (Ring opening rare)Moderate (α-oxidation)High (α-oxidation)Azetidines resist P450 oxidation better than larger rings.
Vector Geometry Distinct (Puckered)EnvelopeChairAccess to novel chemical space in active sites.
The "Angular" Advantage

Recent work by Mykhailiuk et al. has highlighted "angular" spirocyclic azetidines (e.g., 2-azaspiro[3.3]heptanes) as bioisosteres for morpholine and piperidine. These structures maintain the solubilizing properties of the parent rings while altering the vector of attached substituents, often improving selectivity.

Synthetic Access: Breaking the Barrier

Historically, azetidines were synthesized via harsh cyclization of


-haloamines. Modern methods utilize Strain-Release Functionalization  and Photoredox Catalysis , allowing for the rapid generation of complex, 3-substituted building blocks essential for FBDD.
Strain-Release Homologation (The Propellane Route)

The most scalable method for accessing 3,3-disubstituted azetidines involves the use of [1.1.1]propellane or azabicyclo[1.1.0]butanes. These highly strained precursors react with nucleophiles (Grignards, amines, thiols) to relieve strain, springing open to form the azetidine core with perfect regiocontrol.

Photoredox [2+2] Cycloaddition

A breakthrough method (Schindler et al., Science 2024) utilizes visible light and a photocatalyst to drive the [2+2] cycloaddition of acyclic imines and alkenes. This allows for the direct synthesis of monocyclic azetidines with diverse substitution patterns that were previously impossible to access.

Application in FBDD Workflow

The integration of azetidines into FBDD follows a "Grow and Merge" strategy. The rigidity of the azetidine core allows computational chemists to predict the trajectory of fragment growth with high accuracy.

Figure 1: Azetidine Integration in Fragment-Based Drug Design

FBDD_Workflow Library Fragment Library (sp3-rich Azetidines) Screen Biophysical Screening (SPR / NMR) Library->Screen High conc. Hit Validated Hit (Kd < 500 µM) Screen->Hit Validation Vector Vector Analysis (X-ray/Cryo-EM) Hit->Vector Structural Biology Growth Fragment Growth (via 3-position) Vector->Growth Synthetic Chem Growth->Vector Iterative Cycle Lead Lead Compound (High Potency/Solubility) Growth->Lead Optimization

Caption: The FBDD workflow emphasizing the critical role of vector analysis in growing azetidine fragments.

Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted Azetidines via Strain-Release

Rationale: This protocol accesses the 3,3-disubstituted motif, which blocks metabolic hotspots and creates a quaternary center, a key feature in modern drug design.

Reagents:

  • Azabicyclo[1.1.0]butyl sulfonate (Precursor)

  • Organometallic Nucleophile (e.g., Aryl-MgBr or Aryl-Li)

  • Solvent: Anhydrous THF or Et₂O

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the organometallic reagent (1.2 equiv) in anhydrous THF under argon. Cool to -78°C.

  • Addition: Dropwise add a solution of azabicyclo[1.1.0]butyl sulfonate (1.0 equiv) in THF. The strain energy drives the reaction.

  • Migration: Allow the mixture to warm to 0°C. The nucleophile attacks the bridgehead carbon, triggering bond migration and ring expansion.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically Silica, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (look for characteristic azetidine doublets at 3.5–4.5 ppm) and LC-MS.

Protocol B: Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidine

Rationale: 3-Iodoazetidine is a versatile commercial building block. This protocol allows for the rapid attachment of aryl fragments to the azetidine core (C(sp³)-C(sp²) coupling).

Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Zinc Reagent (Ar-ZnBr) or Aryl Boronic Acid (Suzuki conditions)

  • Catalyst: NiCl₂(glyme) / Ligand (e.g., PyBox or Bio-Oxazoline)

  • Additives: NaI, TMSCl (for activation)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix NiCl₂(glyme) (10 mol%) and Ligand (15 mol%) in DMA (Dimethylacetamide). Stir for 30 mins to form the complex.

  • Substrate Addition: Add N-Boc-3-iodoazetidine (1.0 equiv) and the Aryl Zinc reagent (1.5 equiv).

  • Reaction: Stir at room temperature for 12–16 hours. (Note: Ni-catalysis often avoids the need for high heat, preserving the strained ring).

  • Workup: Dilute with Et₂O, wash with water and brine.

  • Purification: Silica gel chromatography.

  • Deprotection (Optional): Treat with TFA/DCM (1:4) to expose the secondary amine for further library expansion.

Figure 2: Synthetic Logic of Strain-Release vs. Cross-Coupling

Synthesis_Pathways Precursor1 Azabicyclo[1.1.0]butane Process1 Strain-Release (Nucleophilic Attack) Precursor1->Process1 + R-MgBr Precursor2 N-Boc-3-Iodoazetidine Process2 Ni-Catalyzed Cross-Coupling Precursor2->Process2 + Ar-ZnBr Product1 3,3-Disubstituted Azetidine Process1->Product1 Ring Expansion Product2 3-Aryl Azetidine Process2->Product2 C(sp3)-C(sp2) Bond

Caption: Divergent synthetic routes to access distinct azetidine substitution patterns.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Kirichok, A. A., et al. (Mykhailiuk, P. K.) (2024).[8][9] "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wearing, E. R., et al. (Schindler, C. S.) (2024). Aza Paternò-Büchi reaction via triplet energy transfer for the synthesis of azetidines. Science. Link

  • Parmar, D. R., et al. (2021).[10] Azetidines of pharmacological interest. Archiv der Pharmazie. Link

  • Fawcett, A., et al. (Aggarwal, V. K.) (2019). Strain-Release Reagents for the Synthesis of Azetidines.[11][12] Science. (Contextual citation for strain-release methodology).

Sources

Technical Guide: Synthesis of 2-Substituted Pyridine Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkoxypyridine scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for phenyl ethers to modulate lipophilicity (LogP), metabolic stability, and aqueous solubility. However, the installation of the ether linkage at the C2 position presents a unique dichotomy: while the electron-deficient nature of the pyridine ring facilitates Nucleophilic Aromatic Substitution (SNAr), the basic nitrogen atom and potential for catalyst poisoning complicate transition-metal-mediated couplings.

This guide provides a decision-making framework for selecting the optimal synthetic route—ranging from classical SNAr to modern Palladium/Copper catalysis—supported by mechanistic insights and validated protocols.

Part 1: Strategic Analysis & Decision Framework

The choice of methodology is dictated by the electronic properties of the pyridine substrate and the fragility of the alcohol nucleophile.

The Synthetic Decision Matrix (DOT Visualization)

DecisionMatrix Start Target: 2-Alkoxypyridine Substrate Analyze Pyridine Substrate Start->Substrate EWG Contains Strong EWG? (NO2, CN, CF3) Substrate->EWG YesEWG Yes EWG->YesEWG NoEWG No (Electron Neutral/Rich) EWG->NoEWG MethodSNAr Method A: Classical SNAr (Base: NaH or K2CO3) YesEWG->MethodSNAr AlcoholType Nucleophile Type NoEWG->AlcoholType Primary Primary/Secondary Alcohol AlcoholType->Primary Phenol Phenol / Boronic Acid AlcoholType->Phenol MethodPd Method B: Pd-Catalysis (Ligand: RockPhos/BrettPhos) Primary->MethodPd High Value / Complex MethodCu Method C: Cu-Catalysis (Ullmann) (Ligand: Phenanthrolines) Primary->MethodCu Scalable / Robust Phenol->MethodCu High Temp OK MethodCL Method D: Chan-Lam (Oxidative Coupling) Phenol->MethodCL Mild Conditions

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and nucleophile type.

Part 2: Method A - Nucleophilic Aromatic Substitution (SNAr)[2]

For pyridines possessing electron-withdrawing groups (EWGs) or when the 2-position is activated by the ring nitrogen (the "ortho-effect"), SNAr is the most efficient pathway.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex . The rate-determining step is often the attack of the alkoxide nucleophile. Consequently, the electronegativity of the leaving group is paramount: F >> Cl > Br > I . Fluorine stabilizes the anionic intermediate through inductive withdrawal, significantly lowering the activation energy [1].

Validated Protocol

Substrate: 2-Fluoro-3-(trifluoromethyl)pyridine + Benzyl alcohol.

  • Preparation: Charge a flame-dried flask with Sodium Hydride (60% dispersion in oil, 1.2 equiv) under Argon. Wash with dry hexanes (2x) to remove oil if lipophilicity is a concern for downstream purification.

  • Alkoxide Formation: Suspend NaH in anhydrous THF (0.5 M). Add Benzyl alcohol (1.05 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

  • Addition: Add 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 equiv) dropwise.

  • Reaction: Warm to RT. If the substrate is sterically hindered, heat to 60°C. Monitor by LCMS (look for displacement of F, mass shift +Mnuc -19).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Flash chromatography (Hex/EtOAc).

Key Optimization: If the reaction stalls, switch solvent to DMF or DMSO (dipolar aprotic solvents stabilize the transition state) and increase temperature to 100°C using K2CO3 or Cs2CO3 as the base.

Part 3: Method B - Palladium-Catalyzed C-O Coupling

When the pyridine ring is electron-rich (deactivated) or the substrate contains sensitive functionality incompatible with SNAr conditions, Pd-catalysis is required.

The Challenge: Catalyst Poisoning

The pyridine nitrogen is a potent ligand that can displace phosphines, forming stable (inactive) Pd-pyridine complexes. Success depends on using bulky, electron-rich phosphine ligands that promote reductive elimination and prevent N-coordination [2].

Validated Protocol (Buchwald-Type Etherification)

Substrate: 2-Chloropyridine + Primary Alcohol.

  • Catalyst System: Pd(OAc)2 (2 mol%) and RockPhos or tBuBrettPhos (4 mol%). These ligands are specifically designed for C-O coupling.

  • Base: Cs2CO3 (1.5 equiv).

  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Combine aryl halide, alcohol (1.2 equiv), base, and precatalyst in a sealed tube under Argon.

    • Heat to 90°C for 12-16 hours.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify.

Note: For 2-halopyridines, 2-Bromopyridines generally outperform chlorides in oxidative addition, unlike in SNAr where fluorides are superior.

Part 4: Method C - Copper-Catalyzed Ullmann Coupling[3]

Modern Ullmann-type coupling utilizes ligands to solubilize Cu(I) species and lower reaction temperatures, making it a scalable alternative to Palladium.

Validated Protocol

Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen ) [3].[1]

  • Reagents: CuI (10 mol%), Me4Phen (20 mol%), Cs2CO3 (2.0 equiv).

  • Procedure: Mix 2-iodopyridine (1.0 equiv) and alcohol (1.5 equiv) in Toluene.

  • Conditions: Heat to 80-110°C in a sealed vessel.

  • Mechanism: The ligand prevents the formation of insoluble copper aggregates and facilitates the oxidative addition of the aryl halide.

Part 5: Comparative Data & Medicinal Chemistry Implications

Physicochemical Impact

Replacing a phenyl ether with a 2-pyridyl ether significantly alters the molecular profile, a tactic often used to improve metabolic stability (blocking CYP450 sites) or solubility.

Table 1: Physicochemical Comparison (Model: Ar-O-CH3)

PropertyAnisole (Phenyl Ether)2-MethoxypyridineImpact
LogP 2.111.34Lower Lipophilicity (Improved solubility)
pKa (Conj. Acid) -3.3Weak Base (Solubility in low pH)
H-Bond Acceptors 12Target Engagement (N-atom interaction)
Metabolic Risk Para-hydroxylationN-oxidationAltered Soft Spot
Mechanistic Visualization (Catalytic Cycle)

CatalyticCycle cluster_offcycle Catalyst Deactivation LnP LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd Ar-X (2-HaloPy) LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx R-OH + Base - Base-HX Dead Pd-Pyridine Complex OxAdd->Dead Pyridine N-Coordination (If Ligand is not bulky) RedElim Reductive Elimination (Ar-OR) LigEx->RedElim RedElim->LnP Product Release

Caption: Pd-Catalyzed C-O coupling cycle highlighting the risk of catalyst deactivation by the pyridine nitrogen.

References

  • SNAr Mechanism & Leaving Groups

    • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[2] European Journal of Organic Chemistry.[2]

  • Pd-Catalyzed Etherification (Ligands)

    • An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. (Discusses Buchwald/Altman comparison). Organic Chemistry Portal.

    • Buchwald-Hartwig Cross Coupling Reaction.[3] (General Ligand Overview). Organic Chemistry Portal.

  • Cu-Catalyzed (Ullmann)

    • An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. J. Org. Chem. 2008, 73, 284-286.[1]

  • Chan-Lam Coupling

    • Chan-Lam Coupling - Organic Chemistry Portal.[4]

Sources

Methodological & Application

Synthesis of 2-(Azetidin-3-yloxy)pyridine via nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-(Azetidin-3-yloxy)pyridine via


 Coupling 

)

Strategic Analysis & Chemical Logic

The synthesis of 2-(azetidin-3-yloxy)pyridine represents a classic yet nuanced challenge in medicinal chemistry. This scaffold serves as a critical bioisostere for larger saturated heterocycles (e.g., piperidines), offering reduced lipophilicity (


) and improved metabolic stability while maintaining specific vector orientations for receptor binding.

The Synthetic Challenge: The core transformation involves the formation of a C(sp


)–O–C(sp

) ether linkage between an electron-deficient pyridine ring and a strained azetidine ring.
  • Nucleophile: 1-Boc-3-hydroxyazetidine (The Boc group is essential to prevent N-arylation and minimize ring strain-induced decomposition).

  • Electrophile: 2-Halopyridine.[1]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[2][3][4]
    

Key Decision Point: The Leaving Group (F vs. Cl) While 2-chloropyridine is cheaper, 2-fluoropyridine is the superior electrophile for this specific transformation.

  • Causality: In

    
     mechanisms, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.[2] The high electronegativity of fluorine lowers the energy of the transition state and stabilizes the negative charge on the intermediate more effectively than chlorine.
    
  • Data: 2-Fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with alkoxides 4.[2] This allows for milder temperatures (0°C–RT), reducing the risk of azetidine ring opening or Boc-thermolysis.

Critical Safety Protocol: The NaH/DMF Hazard

STOP & READ: A common literature protocol for ether synthesis involves Sodium Hydride (NaH) in DMF.[5] We strictly advise AGAINST using NaH in DMF for scale-up without rigorous thermal analysis.

  • Hazard: NaH and DMF can undergo a runaway exothermic decomposition starting as low as 40°C , leading to rapid gas evolution and vessel rupture 6.

  • Safe Alternative: This protocol utilizes THF (Tetrahydrofuran) as the primary solvent. If solubility is an issue, we recommend Cesium Carbonate (

    
    ) in DMF  or DMSO  (slower, but safer).
    

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination pathway.[2][3] The alkoxide attacks the C2 position of the pyridine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the fluoride ion.

SNAr_Mechanism Start 1-Boc-3-hydroxyazetidine (Nucleophile) Base NaH / THF (Deprotonation) Start->Base Alkoxide Azetidine Alkoxide (Activated Nucleophile) Base->Alkoxide - H2 Complex Meisenheimer Complex (Transition State) Alkoxide->Complex + 2-Fluoropyridine Pyridine 2-Fluoropyridine (Electrophile) Pyridine->Complex Product 2-(Azetidin-3-yloxy)pyridine (Boc-Protected) Complex->Product - F- (Elimination)

Figure 1: Mechanistic pathway of the


 reaction showing activation and elimination steps.

Experimental Protocol

Step 1: Coupling (Etherification)

Target:tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous THF (10 mL/g of substrate)

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 1-Boc-3-hydroxyazetidine dissolved in anhydrous THF under nitrogen. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise over 15 minutes. Observation: Gas evolution (

    
    ) will occur.[6] Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.
    
  • Addition: Add 2-fluoropyridine dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: Check by TLC or LC-MS.[7] The spot for 2-fluoropyridine (volatile) may disappear, and a new, more polar spot (product) will appear.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
     solution (dropwise initially).
    
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude material is often pure enough for the next step. If needed, purify via silica gel chromatography (Hexanes/EtOAc gradient).[8]

Step 2: Deprotection (Boc Removal)

Target: 2-(Azetidin-3-yloxy)pyridine (isolated as TFA salt or free base)

Procedure:

  • Dissolve the intermediate from Step 1 in DCM (Dichloromethane) (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0°C.

  • Stir at Room Temperature for 2 hours.

  • Workup (Salt Form): Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess TFA. The residue is the TFA salt.
    
  • Workup (Free Base): Note: Azetidines are water-soluble. Neutralize the residue with saturated

    
     or resin-bound carbonate. Extract exhaustively with DCM/Isopropanol (3:1) or Chloroform.
    

Data & Troubleshooting Guide

Reaction Performance Metrics:

ParameterStandard Condition (Rec.)Alternative (Slow)Safety Note
Solvent THFDMF or DMSOAvoid NaH in DMF 6
Base NaH (60%)

or KOtBu

requires heating (60-80°C)
Electrophile 2-Fluoropyridine2-Chloropyridine2-Cl requires heat (>80°C); 2-F reacts at RT 4
Yield 85–95%50–70%Higher temps increase byproducts

Common Issues & Fixes:

  • Issue: Low conversion of starting material.

    • Diagnosis: Incomplete deprotonation or moisture in solvent.

    • Fix: Ensure THF is anhydrous. Increase NaH to 2.0 equiv. Switch to 2-Fluoropyridine if using Chloro.

  • Issue: Azetidine ring opening (Decomposition).

    • Diagnosis: Reaction temperature too high or reaction time too long.

    • Fix: Keep reaction at RT. Do not heat above 40°C if using NaH.

  • Issue: Product stuck in aqueous layer during workup.

    • Diagnosis: The free amine (after deprotection) is highly polar.

    • Fix: Do not use simple ether extraction. Use DCM:IPA (3:1) or isolate as the HCl/TFA salt directly by evaporation.

Workflow Visualization

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection Start Start: 1-Boc-3-hydroxyazetidine Mix Dissolve in THF (0°C) Add NaH Start->Mix React Add 2-Fluoropyridine Warm to RT (4h) Mix->React Quench Quench (NH4Cl) Extract (EtOAc) React->Quench Acid Treat with TFA/DCM (RT, 2h) Quench->Acid Isolate Evaporate & Neutralize Acid->Isolate Final Final Product: 2-(Azetidin-3-yloxy)pyridine Isolate->Final

Figure 2: End-to-end experimental workflow for the synthesis and isolation of the target ether.

References

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. [Link]

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development (ACS Publications). [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres. Organic & Biomolecular Chemistry (RSC). [Link]

Sources

Protocol for the Efficient Synthesis of 3-(Pyridin-2-yloxy)azetidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the coupling of azetidin-3-ol with 2-fluoropyridine to synthesize 3-(pyridin-2-yloxy)azetidine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, and expected outcomes. The synthesis of pyridyl ether scaffolds is a critical transformation in medicinal chemistry, and this protocol offers a reliable and efficient method for constructing this valuable molecular motif.

Introduction and Scientific Rationale

The convergence of pyridine and azetidine ring systems in a single molecular entity represents a powerful strategy in modern drug discovery. The pyridine ring is a common feature in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The azetidine motif, a four-membered saturated heterocycle, is increasingly utilized as a bioisostere for other cyclic and acyclic functionalities, offering improved physicochemical properties such as solubility and metabolic stability while providing a unique three-dimensional exit vector for further molecular elaboration[1][2].

The coupling of azetidin-3-ol with 2-fluoropyridine is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems, such as pyridines.

The SNAr Mechanism: Causality Behind the Reaction

The SNAr reaction is a two-step addition-elimination process[3][4].

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group of azetidin-3-ol using a strong base (e.g., Sodium Hydride, NaH) to form a potent azetidin-3-olate nucleophile. This alkoxide then attacks the electron-deficient carbon atom at the C2 position of the 2-fluoropyridine ring, which bears the fluorine atom. This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex[3][4].

  • Elimination and Aromatization: The aromaticity of the ring is then restored through the elimination of the fluoride ion, which is an excellent leaving group in this context.

The high electronegativity of the fluorine atom in 2-fluoropyridine serves a dual purpose: it strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, and it stabilizes the intermediate Meisenheimer complex[5][6]. Consequently, SNAr reactions with fluoropyridines are significantly faster than with their chloro- or bromo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine under identical conditions[5][6][7]. This enhanced reactivity often allows for the use of milder reaction conditions, which improves functional group tolerance and is a key advantage in complex molecule synthesis[3][6].

Diagram 1: The SNAr mechanism for coupling azetidin-3-ol with 2-fluoropyridine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring checks will ensure reliable and reproducible outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Azetidin-3-ol hydrochloride≥98%Commercially AvailableIf using the free base, adjust base equivalents accordingly.
2-Fluoropyridine≥99%Commercially AvailableStore under inert gas.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive. Handle with extreme care.
Anhydrous Dimethylformamide (DMF)DriSolv™ or equivalentCommercially AvailableEssential for reaction success.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated aq. NH₄ClN/ALab PreparedFor quenching.
BrineN/ALab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Safety Precautions
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous Solvents: DMF is an irritant. Handle in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent quenching of the base.

  • Reaction Quenching: The quenching of any unreacted NaH is exothermic. Perform the quench slowly at 0 °C.

Step-by-Step Procedure

Workflow start Start: Dry Glassware under Inert Atmosphere setup 1. Add NaH (2.2 eq) and Anhydrous DMF to Flask start->setup cool1 2. Cool to 0 °C setup->cool1 add_azetidinol 3. Add Azetidin-3-ol·HCl (1.0 eq) Slowly cool1->add_azetidinol warm_stir 4. Warm to RT, Stir for 30-60 min (Alkoxide Formation) add_azetidinol->warm_stir cool2 5. Cool to 0 °C warm_stir->cool2 add_fluoropyridine 6. Add 2-Fluoropyridine (1.1 eq) Dropwise cool2->add_fluoropyridine react 7. Warm to RT, Stir for 2-4 h (Monitor by TLC/LC-MS) add_fluoropyridine->react quench 8. Cool to 0 °C, Quench Slowly with sat. aq. NH₄Cl react->quench workup 9. Extraction with EtOAc quench->workup purify 10. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Diagram 2: Experimental workflow for the synthesis of 3-(pyridin-2-yloxy)azetidine.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Base Preparation: Under a positive flow of inert gas, carefully weigh and add sodium hydride (60% dispersion, 2.2 equivalents) to the flask. Add anhydrous DMF (to achieve a final concentration of ~0.2 M with respect to azetidin-3-ol).

  • Nucleophile Formation: Cool the resulting suspension to 0 °C using an ice bath. Slowly add azetidin-3-ol hydrochloride (1.0 equivalent) portion-wise over 10-15 minutes. Note: Gas evolution (H₂) will be observed. The two equivalents of base are required to first neutralize the HCl salt and then deprotonate the hydroxyl group.

  • Alkoxide Maturation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. The mixture should become a more homogeneous suspension.

  • Coupling Reaction: Re-cool the reaction mixture to 0 °C. Using a syringe, add 2-fluoropyridine (1.1 equivalents) dropwise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (azetidin-3-ol) is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir for 10 minutes.

  • Workup - Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to yield the pure 3-(pyridin-2-yloxy)azetidine.

Expected Results and Data Analysis

Adherence to this protocol should provide the target compound in good yield and high purity.

Quantitative Data
ParameterValueRationale
Azetidin-3-ol·HCl 1.0 eqLimiting Reagent
2-Fluoropyridine 1.1 eqA slight excess ensures complete consumption of the limiting reagent.
Sodium Hydride (NaH) 2.2 eq1.1 eq to neutralize HCl salt, 1.1 eq to form the alkoxide.
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes the salts and facilitates the SNAr reaction.
Temperature 0 °C to RTInitial cooling controls exotherms; RT provides sufficient energy for the reaction.
Typical Yield 70-85%Based on similar SNAr reactions with alcohol nucleophiles.
Characterization

The identity and purity of the final product, 3-(pyridin-2-yloxy)azetidine, should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the azetidine and pyridine protons. The chemical shifts of the azetidine protons will be shifted downfield compared to the starting material due to the ether linkage.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the C-O ether carbon.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak (M+H)⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base. 2. "Wet" solvent or reagents. 3. Low reaction temperature.1. Ensure 2.2 eq of active NaH is used. 2. Use freshly opened anhydrous solvent; dry all glassware thoroughly. 3. Allow the reaction to stir longer at RT or gently warm to 40-50 °C.
Low Yield 1. Inefficient extraction. 2. Product loss during chromatography.1. The product is polar; perform at least 3-4 extractions with EtOAc. 2. Use a suitable solvent system for chromatography to ensure good separation.
Side Product Formation 1. Reaction with residual water. 2. Overheating.1. Ensure strictly anhydrous conditions. 2. Maintain controlled temperature throughout the reaction.

Conclusion

This application note details a robust and high-yielding protocol for the SNAr coupling of azetidin-3-ol and 2-fluoropyridine. The enhanced reactivity of the C-F bond in this context allows for mild and efficient reaction conditions[5][6]. By understanding the underlying mechanism and adhering to the procedural and safety guidelines outlined, researchers can reliably synthesize 3-(pyridin-2-yloxy)azetidine, a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines Source: PMC (Published version of JACS article) URL: [Link]

  • Title: How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Source: ResearchGate URL: [Link]

  • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: PMC URL: [Link]

  • Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks – Organic Chemistry II URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines Source: ResearchGate URL: [Link]

  • Title: Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives Source: SciRP.org URL: [Link]

  • Title: The azetidine ring in medicinal chemistry: a review Source: RSC Medicinal Chemistry URL: [Link]

Sources

Application Notes & Protocols: A Guide to Mitsunobu Reaction Conditions for the Synthesis of Azetidine-Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Mitsunobu reaction for the synthesis of azetidine-pyridine ethers, a critical structural motif in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and offer practical, field-tested advice for optimizing this powerful transformation.

Introduction: The Strategic Importance of Azetidine-Pyridine Ethers

The fusion of an azetidine ring with a pyridine moiety through an ether linkage creates a chemical scaffold of significant interest in drug discovery. This combination often imparts favorable physicochemical properties, including improved solubility, metabolic stability, and unique three-dimensional conformations that can enhance target engagement. The Mitsunobu reaction offers a direct and efficient route for coupling azetidinols with hydroxypyridines, proceeding with a predictable inversion of stereochemistry at the alcohol center.[1] However, the unique electronic properties of both coupling partners—specifically the pKa of the pyridinol nucleophile—present distinct challenges that necessitate careful optimization of the classic Mitsunobu conditions.[2]

The Mitsunobu Reaction: Mechanism and Critical Parameters

The Mitsunobu reaction is a dehydrative coupling that activates an alcohol to facilitate nucleophilic substitution.[3] The process is driven by the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

The reaction proceeds through several key stages:

  • Betaine Formation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the electrophilic azodicarboxylate (e.g., DEAD or DIAD), forming a zwitterionic adduct known as a betaine.

  • Pronucleophile Deprotonation: The betaine is basic enough to deprotonate the acidic pronucleophile (in this case, the hydroxypyridine), forming an ion pair.

  • Alcohol Activation: The azetidinol oxygen attacks the now positively charged phosphorus atom of the betaine, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The pyridinoxide anion performs a backside attack on the carbon bearing the activated hydroxyl group, displacing the triphenylphosphine oxide and forming the desired ether with a complete inversion of stereochemistry.[1]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine [PPh₃⁺-N⁻-N=CO₂R'] PPh3->Betaine + DEAD DEAD R'O₂CN=NCO₂R' IonPair Ion Pair [PPh₃⁺-NH-N=CO₂R' + Nu⁻] Betaine->IonPair + Pyridinol (Nu-H) Azetidinol Azetidinol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃⁺] Azetidinol->Alkoxyphosphonium + Betaine Pyridinol Pyridinol (Nu-H) Hydrazine Hydrazine Byproduct IonPair->Hydrazine Product Azetidine-Pyridine Ether (R-Nu) Alkoxyphosphonium->Product + Nu⁻ (Sₙ2) TPPO TPPO Alkoxyphosphonium->TPPO

Caption: Simplified Mitsunobu Reaction Mechanism.
The pKa Challenge with Hydroxypyridines

A critical requirement for a successful Mitsunobu reaction is that the nucleophile must be sufficiently acidic (generally pKa < 13) to protonate the betaine intermediate.[5] Standard hydroxypyridines often have pKa values that are borderline or too high for efficient deprotonation under standard conditions using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] If the pyridinol is not deprotonated, two major side reactions can occur:

  • The intermediate hydrazo anion can attack the alkoxyphosphonium salt, leading to an alkylated hydrazine byproduct.[2]

  • The reaction may stall, leading to recovery of starting materials.

To overcome this, more basic betaine intermediates are required. This is achieved by replacing traditional azodicarboxylates with azo-amides.

Optimizing Reaction Components for Azetidine-Pyridine Ether Synthesis

The success of this specific transformation hinges on the judicious selection of each component. The following table outlines key considerations and recommendations.

ComponentRecommended Reagents & ConditionsRationale & Expert Insights
Azetidine Alcohol N-Boc-3-hydroxyazetidine: A common and commercially available starting material. The Boc protecting group is robust under Mitsunobu conditions and prevents N-alkylation side reactions.The choice of protecting group on the azetidine nitrogen is crucial. Acid-labile groups like Boc or base-stable groups like Cbz are suitable. Unprotected azetidines are generally not used as the secondary amine can compete as a nucleophile.
Pyridine Nucleophile 2-Hydroxypyridine, 3-Hydroxypyridine, 4-Hydroxypyridine: The position of the hydroxyl group and other substituents affects the pKa. Electron-withdrawing groups can increase acidity, potentially allowing for the use of standard conditions.2- and 4-hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. While the hydroxyl form is the reactive species, the position of the equilibrium can influence nucleophilicity.
Azodicarboxylate 1,1'-(Azodicarbonyl)dipiperidine (ADDP): The reagent of choice for weakly acidic nucleophiles like hydroxypyridines.[6] It forms a more basic betaine intermediate capable of deprotonating the pyridinol.[2]While DEAD or DIAD may work for highly activated (more acidic) pyridinols, ADDP offers a more general and reliable solution for this substrate class, significantly reducing byproduct formation.[7][8] ADDP is also a solid, which can be easier to handle than the liquid DEAD/DIAD.[6]
Phosphine Reagent Triphenylphosphine (PPh₃): The standard, cost-effective choice. Polymer-supported Triphenylphosphine (PS-PPh₃): Highly recommended for simplified purification. The resulting PS-TPPO can be removed by simple filtration.[2]The use of PS-PPh₃ streamlines the workup process, which is a significant bottleneck in traditional Mitsunobu reactions due to the difficulty of removing triphenylphosphine oxide (TPPO).[2]
Solvent Anhydrous Tetrahydrofuran (THF): The most common and reliable solvent.[4] Anhydrous Dichloromethane (DCM) or Toluene: Also effective.The reaction is highly sensitive to moisture. Ensure all reagents and solvents are rigorously dried to prevent hydrolysis of intermediates.
Temperature 0 °C to Room Temperature: The standard temperature range. Addition of the azodicarboxylate is typically performed at 0 °C to control the initial exotherm.For sterically hindered substrates or less reactive partners, gentle heating (e.g., to 40 °C) may be required, but this can also increase the rate of side reactions.[9]
Stoichiometry Alcohol (1.0 eq), Pyridinol (1.1-1.2 eq), Phosphine (1.2-1.5 eq), Azodicarboxylate (1.2-1.5 eq) Using a slight excess of the nucleophile, phosphine, and azodicarboxylate ensures complete consumption of the limiting alcohol substrate.

Detailed Experimental Protocol: Modified Mitsunobu for Azetidine-Pyridine Ethers

This protocol describes a general procedure for the coupling of N-Boc-3-hydroxyazetidine with a generic hydroxypyridine using an ADDP/PS-PPh₃ system, adapted from established methods for pyridine ether synthesis.[2][8]

Materials:
  • N-Boc-3-hydroxyazetidine

  • Hydroxypyridine derivative

  • Polymer-supported Triphenylphosphine (PS-PPh₃)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:
  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-3-hydroxyazetidine (1.0 eq), the hydroxypyridine derivative (1.1 eq), and polymer-supported triphenylphosphine (PS-PPh₃, 1.5 eq).

  • Add anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 eq) portion-wise over 5 minutes. The reaction mixture will typically turn a persistent yellow/orange color.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting alcohol.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the polymer-supported triphenylphosphine oxide and any other insoluble materials. Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude residue can be purified by silica gel column chromatography to yield the pure azetidine-pyridine ether.

Workflow and Purification Strategy

The use of polymer-supported reagents dramatically simplifies the purification process. The overall workflow is designed to efficiently set up the reaction and isolate the final product.

Mitsunobu_Workflow Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂) - Add Azetidinol, Pyridinol, PS-PPh₃ Solvent 2. Add Anhydrous Solvent (THF) Setup->Solvent ADDP_add 3. Add ADDP (Portion-wise at RT) Solvent->ADDP_add React 4. Reaction (Stir at RT, 12-24h) Monitor by TLC/LC-MS ADDP_add->React Filter 5. Filtration (Remove PS-TPPO) React->Filter Concentrate 6. Concentration (Rotary Evaporation) Filter->Concentrate Purify 7. Purification (Silica Gel Chromatography) Concentrate->Purify Product Pure Azetidine-Pyridine Ether Purify->Product

Caption: Experimental workflow for azetidine-pyridine ether synthesis.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently acidic pyridinol (pKa too high).2. Reagents (especially solvent) are not anhydrous.3. Inactive or degraded ADDP/phosphine.1. Ensure ADDP is used instead of DEAD/DIAD. For extremely challenging pyridinols, consider pre-forming the sodium or potassium salt with a mild base (e.g., NaH, K₂CO₃) before addition.2. Use freshly distilled/dried solvents. Dry reagents in a vacuum oven if necessary.3. Use fresh, high-purity reagents.
Formation of Hydrazine Byproduct The pyridinol is not deprotonated efficiently, allowing the hydrazo anion to compete as the nucleophile.This is the primary issue ADDP is designed to solve. If still observed, ensure correct stoichiometry of ADDP is used. A pre-formation strategy (see above) can also eliminate this.
Difficult Purification Co-elution of product with hydrazine byproduct (from ADDP reduction).While the ADDP-derived hydrazine is generally more polar than the DIAD/DEAD versions, it can still pose a challenge. An acidic wash (e.g., dilute aq. HCl) during workup can protonate and extract the basic hydrazine byproduct into the aqueous layer. Ensure the product is stable to acid before attempting.
Side reaction at Azetidine Nitrogen Occurs if an unprotected or inappropriately protected azetidinol is used.Always use an N-protected azetidinol (e.g., N-Boc).

References

  • Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. [Link]

  • ResearchGate. (2026, January 5). (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

  • Soni, R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6378. [Link]

  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Sources

Application Note: 2-(Azetidin-3-yloxy)pyridine as a Privileged Secondary Amine Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern fragment-based drug design (FBDD), managing molecular weight and lipophilicity while maintaining target affinity is a critical balancing act. The incorporation of small, conformationally restricted monocyclic scaffolds like azetidine offers a distinct advantage over larger piperidine rings or highly flexible acyclic amines[1].

2-(Azetidin-3-yloxy)pyridine (CAS: 897086-94-1) serves as a highly versatile and privileged secondary amine intermediate[2]. The strategic causality for selecting this specific building block is twofold:

  • The Azetidine Core : Provides a high sp3-carbon fraction and conformational rigidity. This predefined spatial orientation decreases the entropy of molecular binding, leading to higher target affinity, while simultaneously enhancing pharmacokinetic properties such as aqueous solubility and metabolic stability[1],[3].

  • The Pyridine Ether Vector : The oxygen linkage acts as a flexible yet constrained hinge, allowing the pyridine ring to orient optimally within biological pockets (e.g., serving as a hydrogen-bond acceptor in kinase hinge regions or interacting with GPCR transmembrane domains).

Physicochemical Profiling & Structural Causality

Understanding the physical state of the intermediate is critical for stoichiometric precision in the laboratory. 2-(Azetidin-3-yloxy)pyridine is frequently synthesized and supplied as a dihydrochloride salt to prevent oxidative degradation and improve long-term shelf-life[2],[4].

Table 1: Physicochemical Specifications of 2-(Azetidin-3-yloxy)pyridine

ParameterSpecification / Value
Compound Name 2-(Azetidin-3-yloxy)pyridine[2]
CAS Number 897086-94-1 (Free Base)[2]
Molecular Formula C8H10N2O[2]
Molecular Weight 150.18 g/mol (Free Base)[2]
SMILES C1(OC2CNC2)=NC=CC=C1[2]
Storage Conditions 4°C, protect from light[2]
Common Form Dihydrochloride salt (CAS: 1353631-65-8)[4]
Synthetic Divergence and Reactivity

The secondary amine of the azetidine ring is highly nucleophilic. Despite a considerable ring strain of approximately 26 kcal/mol, the four-membered ring is remarkably stable under standard basic coupling and heating conditions, preventing unwanted ring-opening side reactions[5]. This permits the intermediate to be utilized across multiple divergent synthetic pathways.

G Start 2-(Azetidin-3-yloxy)pyridine (Secondary Amine Core) SNAr Nucleophilic Aromatic Substitution (Aryl Halide, DIPEA, 90°C) Start->SNAr Pathway A Amide Amide Bond Formation (Carboxylic Acid, HATU, RT) Start->Amide Pathway B RedAm Reductive Amination (Aldehyde, NaBH(OAc)3, RT) Start->RedAm Pathway C Prod1 N-Aryl Azetidine Derivative Target: Kinase/PDE Inhibitors SNAr->Prod1 Prod2 N-Acyl Azetidine Derivative Target: GPCR Ligands Amide->Prod2 Prod3 N-Alkyl Azetidine Derivative Target: CNS Modulators RedAm->Prod3

Divergent synthetic workflows utilizing 2-(Azetidin-3-yloxy)pyridine for drug discovery.

Validated Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for coupling the azetidine intermediate with electron-deficient heteroaryl halides, a common step in the synthesis of phosphodiesterase (PDE) inhibitors[6].

Table 2: SNAr Condition Optimization

SolventBaseTemp (°C)Time (h)Typical YieldMechanistic Observation
AcetonitrileK2CO3801640-50%Heterogeneous base limits the deprotonation rate of the dihydrochloride salt.
Toluene/MeCNTEA90575-85%Mixed solvent balances polarity and boiling point; TEA efficiently liberates free base[6].
DMFDIPEA90685-95%Homogeneous conditions; DIPEA minimizes alkylation side-reactions due to steric hindrance.

Step-by-Step Methodology:

  • Preparation & Free-Base Liberation : In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, suspend 2-(Azetidin-3-yloxy)pyridine dihydrochloride (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 1.75 mmol).

    • Causality: The dihydrochloride salt must be fully neutralized. 2.0 equivalents of DIPEA liberate the free secondary amine, while the remaining 1.5 equivalents act as the acid scavenger for the HCl generated during the SNAr process.

  • Electrophile Addition : Stir the mixture at room temperature for 15 minutes to ensure complete dissolution. Add the electrophilic heteroaryl chloride (1.1 equiv, 0.55 mmol) in one portion.

  • Thermal Activation : Seal the vial and heat to 90 °C using an aluminum heating block for 6 hours.

    • Causality: The high activation energy of the SNAr transition state requires thermal driving force. The azetidine ring remains intact due to its kinetic stability[5].

  • Self-Validation System : At t = 6h, sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol is validated when the peak corresponding to the free azetidine (m/z 151 [M+H]⁺) is completely consumed.

  • Workup & Purification : Cool to room temperature. Quench with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: HATU-Mediated Amide Bond Formation

Used for generating N-acyl azetidine derivatives, maximizing the sp3 character of the resulting ligand for enhanced metabolic stability[3].

Step-by-Step Methodology:

  • Pre-Activation of Carboxylic Acid : In a dry vial, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (2.5 mL). Add DIPEA (2.0 equiv, 1.0 mmol) and stir for 10 minutes at room temperature.

    • Causality: Pre-activation generates the highly reactive O-Atab ester. Allowing this to form before amine addition prevents the azetidine from reacting directly with the uronium coupling reagent, which can lead to dead-end guanidinium byproducts.

  • Amine Addition : In a separate vial, neutralize 2-(Azetidin-3-yloxy)pyridine dihydrochloride (1.1 equiv, 0.55 mmol) with DIPEA (2.2 equiv, 1.21 mmol) in DMF (1.0 mL). Add this solution dropwise to the activated acid mixture.

  • Reaction & Self-Validation : Stir at room temperature for 2 hours. Validate completion via TLC (ninhydrin stain). The secondary amine will stain bright yellow/brown; the reaction is complete when this spot disappears.

  • Workup : Dilute the mixture with water (15 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3 × 10 mL), wash with 5% LiCl, dry, and concentrate.

References
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: rsc.org URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: nih.gov URL: [Link]

  • Source: google.

Sources

Technical Application Note: Scalable Synthesis of 2-(Azetidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scalable protocol for the synthesis of 2-(Azetidin-3-yloxy)pyridine dihydrochloride , a critical fragment in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and other CNS targets.

Abstract & Strategic Overview

The synthesis of 2-(Azetidin-3-yloxy)pyridine dihydrochloride (CAS 897086-94-1) presents specific challenges due to the ring strain of the azetidine moiety and the regiochemical requirements of the ether linkage. This protocol utilizes a robust, two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of N-Boc-3-hydroxyazetidine with 2-fluoropyridine.

  • Acidolytic Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using anhydrous HCl to yield the dihydrochloride salt directly.

Why this route?

  • Regiocontrol: Using 2-fluoropyridine ensures exclusive O-arylation over N-arylation (which is blocked by the Boc group) and minimizes thermal decomposition associated with less reactive electrophiles like 2-chloropyridine.

  • Purification Efficiency: The final salt precipitates from the reaction matrix, often eliminating the need for preparative HPLC.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the enhanced electrophilicity of 2-fluoropyridine to facilitate SNAr under mild conditions, preserving the strained azetidine ring.

ReactionScheme SM1 N-Boc-3-hydroxyazetidine Int Intermediate: tert-Butyl 3-(pyridin-2-yloxy) azetidine-1-carboxylate SM1->Int Step 1: NaH, DMF 0°C to RT, 4h (SNAr Coupling) SM2 2-Fluoropyridine SM2->Int + Prod Target Product: 2-(Azetidin-3-yloxy)pyridine dihydrochloride Int->Prod Step 2: 4M HCl/Dioxane RT, 2h (Deprotection)

Figure 1: Synthetic pathway for 2-(Azetidin-3-yloxy)pyridine dihydrochloride.

Experimental Protocols

Step 1: Preparation of tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate

Principle: The alkoxide generated from N-Boc-3-hydroxyazetidine attacks the electron-deficient 2-position of the pyridine ring. 2-Fluoropyridine is selected over the chloro-analog because the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, significantly accelerating the reaction rate [1].

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • 2-Fluoropyridine (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solubilization: Charge the flask with N-Boc-3-hydroxyazetidine and anhydrous DMF. Cool the solution to 0 °C using an ice/water bath.

  • Deprotonation (Critical): Add Sodium Hydride (NaH) portion-wise over 15 minutes.

    • Expert Insight: Rapid addition causes excessive H2 evolution and foaming. Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases, ensuring complete formation of the sodium alkoxide.

  • Coupling: Add 2-Fluoropyridine dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting alcohol should be consumed.

  • Quench & Workup:

    • Cool back to 0 °C. Carefully quench with saturated aqueous NH4Cl (exothermic).

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO2, gradient 0–40% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a colorless to pale yellow oil.

Step 2: Deprotection to 2-(Azetidin-3-yloxy)pyridine dihydrochloride

Principle: Acid-mediated cleavage of the Boc carbamate. Using anhydrous HCl in dioxane precipitates the product as a salt, preventing the need for aqueous workup which is difficult for highly polar, water-soluble amines [2].

Materials:

  • tert-Butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate (from Step 1)

  • 4.0 M HCl in 1,4-Dioxane (10 eq)

  • Diethyl Ether or MTBE (for washing)

Procedure:

  • Dissolution: Dissolve the intermediate in a minimal amount of 1,4-dioxane (or DCM) in a round-bottom flask.

  • Acidification: Add 4.0 M HCl in Dioxane dropwise at RT.

    • Observation: A white precipitate should begin to form within 15–30 minutes.

  • Completion: Stir at RT for 2–4 hours. Monitor by LCMS (mass shift from M+H 251 to 151).

  • Isolation:

    • Dilute the suspension with excess Diethyl Ether or MTBE (approx. 3x reaction volume) to maximize precipitation.

    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake extensively with Diethyl Ether to remove residual acid and Boc byproducts.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Data Presentation & Analysis

Expected Analytical Data
ParameterSpecification / Observation
Appearance White to off-white hygroscopic solid.
Molecular Weight 223.10 g/mol (Dihydrochloride salt); Free base: 150.18 g/mol .
1H NMR (D2O) Pyridine: ~8.4 (d, 1H), 8.3 (t, 1H), 7.6 (d, 1H), 7.4 (t, 1H). Azetidine: ~5.6 (m, 1H, CH-O), 4.6–4.2 (m, 4H, CH2-N). Note: Signals shift downfield compared to free base due to protonation.
LCMS (ESI+) m/z = 151.1 [M+H]+ (Free base mass detected).
Solubility High: Water, Methanol. Low: DCM, Ether, Hexanes.
Workup & Purification Logic

WorkupFlow Reaction Crude Reaction Mixture (HCl/Dioxane) Precipitation Add Et2O/MTBE (Induce Precipitation) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Solid Solid Cake (Product Salt) Filtration->Solid Filtrate Filtrate (Boc byproducts, excess HCl) Filtration->Filtrate Wash Wash with Et2O (3x) Solid->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 2: Isolation workflow for the dihydrochloride salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase NaH stir time to 45 min before adding electrophile.
Side Products (Step 1) Decomposition of azetidine ring.Do not exceed 60 °C. Use 2-Fluoropyridine (more reactive) instead of 2-Chloropyridine to keep temp low.
Gumming (Step 2) Hygroscopic salt absorbing water.Perform filtration under N2. Use strictly anhydrous ether for washing.
Incomplete Deprotection HCl concentration too low.Use fresh 4M HCl in Dioxane. If reaction stalls, add 1-2 eq of MeOH to aid solubility.

Safety & Handling (E-E-A-T)

  • Azetidine Handling: While 3-substituted azetidines are generally stable, the ring is strained. Avoid strong Lewis acids or excessive heat (>100 °C) which may trigger ring-opening polymerization.

  • Sodium Hydride: Reacts violently with water releasing hydrogen gas. All equipment must be dry. Quench reactions slowly at 0 °C.

  • 2-Fluoropyridine: Toxic and volatile. Handle in a fume hood.

  • Dihydrochloride Salt: The final product is likely hygroscopic . Store in a desiccator at -20 °C.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Sigma-Aldrich. (2024). Application Note – N-Boc deprotection. Retrieved from

  • National Institutes of Health (PMC). (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes. Retrieved from

  • ChemicalBook. (2024). 1-N-Boc-3-hydroxyazetidine synthesis protocols. Retrieved from

Sources

Functionalization of azetidine nitrogen in pyridine ether scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Azetidine Nitrogen in Pyridine Ether Scaffolds

Executive Summary

The azetidine-pyridine ether scaffold represents a high-value "sp3-rich" motif in modern drug discovery, offering improved metabolic stability and solubility compared to acyclic amine analogs. However, the functionalization of the azetidine nitrogen (


-functionalization) presents unique challenges due to the high ring strain (~25 kcal/mol) of the azetidine core and the competitive basicity of the pyridine ring.

This guide provides validated protocols for the three primary functionalization pathways: Reductive Amination , Pd-Catalyzed Arylation (Buchwald-Hartwig) , and Nucleophilic Aromatic Substitution (SNAr) . It prioritizes methods that preserve ring integrity while maximizing yield.

Strategic Analysis & Chemical Context

The Scaffold Challenge

The target scaffold typically consists of a pyridine ring linked via an ether oxygen to the 3-position of an azetidine ring.

  • Ring Strain: The azetidine ring is susceptible to ring-opening polymerization or hydrolysis under harsh Lewis acidic conditions or high temperatures (>100°C).

  • Competing Basicity: The pyridine nitrogen (pKa ~5.2) can compete with the azetidine nitrogen (pKa ~10-11) for protons or electrophiles.

  • Solubility: Free-base azetidines are often highly polar and water-soluble, complicating extraction.

Reaction Selection Guide

Use the following decision tree to select the optimal synthetic route based on the desired R-group.

ReactionSelection Start Target R-Group Alkyl Alkyl / Benzyl Group Start->Alkyl Aryl Aryl / Heteroaryl Group Start->Aryl Acyl Acyl / Sulfonyl Group Start->Acyl RedAm Protocol 1: Reductive Amination (NaBH(OAc)3) Alkyl->RedAm Aldehyde/Ketone SNAr Protocol 3: SNAr (If Electrophile is e- deficient) Aryl->SNAr Halogen + EWG Buchwald Protocol 2: Buchwald-Hartwig (Pd-Catalysis) Aryl->Buchwald Unactivated Halide Amide Standard Coupling (HATU/DIPEA) Acyl->Amide Acid Chloride/Carboxylic Acid

Figure 1: Strategic decision tree for selecting the functionalization pathway based on the target moiety.

Detailed Protocols

Protocol 1: Reductive Amination (The "Workhorse" Method)

Best for: Installing alkyl, benzyl, or cycloalkyl groups.

Rationale: Sodium triacetoxyborohydride (STAB) is used because it is mild and does not reduce the pyridine ring. The reaction is kept slightly acidic (pH 5-6) to facilitate iminium ion formation without protonating the pyridine to the point of insolubility.

Reagents:

  • Azetidine-pyridine ether substrate (1.0 equiv)

  • Aldehyde/Ketone (1.2 – 1.5 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (catalytic to 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Avoid Methanol if using STAB.

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial, dissolve the azetidine substrate (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde/ketone (1.2 equiv).

  • Acidification: Add AcOH (1.0 equiv). Note: If the azetidine is a salt (e.g., HCl salt), add 1.0 equiv of TEA instead to free base it, then add AcOH.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add STAB (1.5 equiv) in one portion. Gas evolution may occur.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Troubleshooting: If reaction stalls, add 0.5 equiv more STAB.

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x). The product is likely in the organic layer, but check the aqueous layer if the R-group is polar.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Protocol 2: Buchwald-Hartwig -Arylation

Best for: Attaching unactivated aryl or heteroaryl rings.

Rationale: Azetidines are secondary amines but are sterically less hindered than pyrrolidines. However, the pyridine in the scaffold can coordinate to Palladium, poisoning the catalyst. We use RuPhos or BrettPhos precatalysts which are robust against pyridine interference.

Reagents:

  • Azetidine substrate (1.0 equiv)[1]

  • Aryl Halide (Br/Cl/I) (1.0 – 1.2 equiv)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids: Add Azetidine (1.0 equiv), Aryl Halide (1.0 equiv), Base (2.0 equiv), and Pd-Precatalyst (0.02 equiv).

  • Solvent: Add degassed Toluene (0.2 M).

  • Reaction: Seal the vial and heat to 80–100°C.

    • Critical Control: Do not exceed 110°C to prevent azetidine ring opening.

  • Monitoring: Check LCMS at 2 hours. Most reactions are complete within 4 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

Rationale: This utilizes the nucleophilicity of the azetidine.[2][3] No metal catalyst is required, reducing cost and purification burden.

Reagents:

  • Azetidine substrate (1.0 equiv)[1]

  • Electrophile (e.g., 2-chloro-nitropyridine) (1.1 equiv)

  • Base: DIPEA or K2CO3 (2.0 – 3.0 equiv)

  • Solvent: DMSO, DMF, or NMP (polar aprotic is essential).

Step-by-Step Procedure:

  • Dissolution: Dissolve Azetidine (1.0 equiv) and Electrophile (1.1 equiv) in DMSO (0.5 M).

  • Base: Add DIPEA (2.5 equiv).

  • Heat: Heat to 60–80°C.

    • Note: Azetidines react faster than piperidines/pyrrolidines in SNAr due to ring strain release in the transition state (Thorpe-Ingold effect/strain release).

  • Workup: Dilute with water/brine and extract with EtOAc. If the product is very polar, use lyophilization (freeze-drying) to remove DMSO.

Comparative Data & Troubleshooting

Table 1: Reaction Parameter Comparison

ParameterReductive AminationBuchwald-HartwigSNAr
Primary Risk Over-alkylation (rare with STAB)Catalyst poisoning by PyridineRing opening at high T (>120°C)
Preferred Solvent DCE, DCMToluene, DioxaneDMSO, DMF, NMP
Key Reagent NaBH(OAc)3RuPhos/BrettPhos Pd G3DIPEA / Heat
Typical Yield 80–95%60–85%75–95%
Purification NH-Silica or C18Silica GelC18 Reverse Phase

Workflow Diagram: Purification Logic

Purification Crude Crude Reaction Mixture CheckPolarity Check LogP / Polarity Crude->CheckPolarity NonPolar Lipophilic Product CheckPolarity->NonPolar LogP > 2 Polar Polar/Basic Product CheckPolarity->Polar LogP < 2 MethodA Normal Phase Silica (DCM/MeOH + NH4OH) NonPolar->MethodA MethodB Reverse Phase C18 (Water/AcN + 0.1% Formic) Polar->MethodB

Figure 2: Decision matrix for purification of functionalized azetidine-pyridine ethers.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Dunetz, J. R., et al. (2019). "Azetidines in Drug Discovery." Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2024). "Application Notes for N-arylation of 3-(Phenoxymethyl)azetidine."

  • Organic Chemistry Portal. "Reductive Amination using Sodium Triacetoxyborohydride."

Sources

Application Note: High-Precision Synthesis of PDE9 Inhibitors Utilizing Azetidine-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase 9 (PDE9) inhibition is a validated therapeutic strategy for restoring cGMP levels in neurodegenerative disorders, particularly Alzheimer’s Disease (AD) and schizophrenia. While first-generation inhibitors (e.g., PF-04447943) utilized pyrrolidine linkers, modern medicinal chemistry increasingly employs azetidine rings to optimize physicochemical properties.

The "Azetidine Switch"—replacing a 5-membered pyrrolidine with a 4-membered azetidine—often lowers lipophilicity (


), reduces intrinsic clearance (

), and improves the fraction of

hybridized carbons (

), a key metric for clinical success.

This guide details the synthesis of a 6-[3-(pyridin-2-yl)azetidin-1-yl] based PDE9 inhibitor. It focuses on the critical Negishi cross-coupling protocol to construct the strained azetidine-pyridine building block, a challenging


 bond formation that fails with standard Suzuki conditions.

Biological & Mechanistic Context[1][2][3][4][5][6][7]

PDE9 specifically hydrolyzes cGMP (cyclic guanosine monophosphate) in the brain, independent of the NO/sGC pathway.[1] Inhibiting PDE9 amplifies the signal of natriuretic peptides, enhancing synaptic plasticity (Long-Term Potentiation).

Diagram 1: PDE9 Signaling & Therapeutic Logic[8]

PDE9_Pathway Glu Glutamate / NMDA Receptor Ca Ca2+ Influx Glu->Ca NOS nNOS Activation Ca->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP GTP GTP->sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE9 LTP LTP / Cognitive Enhancement cGMP->LTP Signal Transduction PDE9 PDE9 Enzyme Inhibitor Azetidine-Pyridine Inhibitor Inhibitor->PDE9 Blocks

Caption: The PDE9 inhibition pathway.[2][1][3][4][5] Blocking the hydrolysis of cGMP enhances downstream cognitive signaling (LTP).

Retrosynthetic Strategy

The synthesis is convergent. The primary challenge is the Building Block Synthesis (Module A) , which requires coupling a secondary alkyl iodide (azetidine) to a heteroaryl bromide (pyridine). We utilize a Zinc-mediated Negishi coupling, as it prevents the


-hydride elimination often seen with Palladium-catalyzed cross-couplings of alkyl halides.
Diagram 2: Retrosynthetic Disconnection

Retrosynthesis cluster_0 Final Coupling (SNAr) cluster_1 Module A: Negishi Coupling Target Target: Azetidine-Pyridine PDE9 Inhibitor Core Core Scaffold (6-Cl-Pyrazolopyrimidinone) Target->Core Step 2 Block Building Block 3-(Pyridin-2-yl)azetidine Target->Block Step 2 Iodo N-Boc-3-Iodoazetidine (sp3 Electrophile) Block->Iodo Step 1 (Negishi) Bromo 2-Bromo-Pyridine (sp2 Electrophile) Block->Bromo Step 1 (Negishi) Zn Zn Dust / TMSCl Iodo->Zn Activation

Caption: Convergent synthesis plan. Module A utilizes Negishi coupling to form the critical C(sp3)-C(sp2) bond.

Detailed Protocols

Module A: Synthesis of the Azetidine-Pyridine Building Block

Objective: Synthesis of tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate. Rationale: Standard Suzuki coupling fails here due to slow oxidative addition of alkyl halides and rapid


-hydride elimination. We employ a Negishi coupling  using an organozinc intermediate stabilized by the Boc group.
Reagents & Equipment[6][7][8][9]
  • Substrate 1: N-Boc-3-iodoazetidine (1.0 equiv)

  • Substrate 2: 2-Bromo-5-(trifluoromethyl)pyridine (0.8 equiv)

  • Zinc Activation: Zinc dust (activated), TMSCl (0.05 equiv), 1,2-dibromoethane (0.05 equiv).

  • Catalyst:

    
     (2 mol%), SPhos or XPhos (4 mol%).
    
  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide).

Step-by-Step Protocol
  • Zinc Activation (The "Knochel" Method):

    • In a flame-dried Schlenk flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous DMA.

    • Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 1 minute. Cool to RT.

    • Add TMSCl (5 mol%) and stir for 15 mins. Note: This removes the oxide layer from the Zn surface.

  • Organozinc Formation:

    • Add a solution of N-Boc-3-iodoazetidine in DMA dropwise to the activated Zn suspension at RT.

    • Stir at 40°C for 1-2 hours.

    • QC Check: Aliquot hydrolyzed with water and checked by LCMS. Disappearance of iodide confirms formation of the organozinc reagent.

  • Cross-Coupling (Negishi):

    • In a separate vessel, mix 2-Bromo-5-(trifluoromethyl)pyridine ,

      
      , and SPhos ligand in DMA.
      
    • Transfer the supernatant organozinc solution (from Step 2) to the catalyst/pyridine mixture via cannula (exclude unreacted Zn dust).

    • Heat the reaction to 60°C for 12 hours.

  • Work-up:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Wash organics with water and brine (crucial to remove DMA).

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Expected Yield: 65-75% Key Data:


 NMR should show the azetidine methine proton at 

3.8-4.2 ppm and disappearance of the characteristic iodide shift.
Module B: Core Coupling (The "Azetidine Switch")

Objective: Coupling the building block to the PDE9 core scaffold (1-(2-chlorophenyl)-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one).

Step-by-Step Protocol
  • Deprotection:

    • Dissolve the Boc-azetidine-pyridine intermediate in DCM.

    • Add TFA (10 equiv) at 0°C. Stir for 2 hours.

    • Concentrate in vacuo. Critical: Perform a free-base conversion using MP-Carbonate resin or extraction with

      
       to avoid amine salts inhibiting the next step.
      
  • 
     Coupling: 
    
    • Dissolve the 6-chloro-pyrazolopyrimidinone core (1.0 equiv) and the free azetidine amine (1.2 equiv) in anhydrous DMSO or NMP.

    • Add DIPEA (3.0 equiv).

    • Heat to 100°C for 4-6 hours. Note: The 6-position of the pyrazolopyrimidine is highly electrophilic, facilitating clean substitution.

  • Final Purification:

    • Precipitate the product by adding water. Filter the solid.

    • Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid).

Data Analysis & Validation Standards

To ensure scientific integrity, the following acceptance criteria must be met before biological testing.

MetricMethodAcceptance CriteriaTroubleshooting
Purity UPLC-MS (254 nm)> 95% AreaIf <95%, re-purify via Prep-HPLC. Check for des-halo byproducts.
Identity 1H NMR (DMSO-d6)Integration matches structure.Look for residual solvent (DMA/DMSO) which can skew biological assays.
Chirality Chiral SFC> 98% ee (if chiral)Azetidines are achiral at C3, but if C2-substituted, check racemization.
Residual Metal ICP-MSPd < 10 ppmHigh Pd levels can give false positives in oxidation assays.

References

  • Pfizer PDE9 Inhibitor Discovery: Verhoest, P. R., et al. (2012). "Discovery of a Novel PDE9 Inhibitor for the Treatment of Alzheimer's Disease."[2][1] Journal of Medicinal Chemistry. Link

  • Negishi Coupling of Azetidines: Billotte, S. (2016). "Nickel-Catalyzed Cross-Coupling of Azetidinyl Zinc Reagents." Organic Letters. Link

  • Azetidines in Drug Design: Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. (Context on saturated rings). Link

  • PDE9 Biology: Wunder, F., et al. (2005). "Characterization of the first potent and selective PDE9 inhibitor." Molecular Pharmacology. Link

  • Zinc Activation Protocol: Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Azetidin-3-yloxy)pyridine Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility optimization of 2-(Azetidin-3-yloxy)pyridine free base (CAS: 897086-94-1). This guide is structured to assist researchers in overcoming "crashing out" events, poor dissolution rates, and stability concerns during stock preparation and biological assay formulation.

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Solubilization Protocols for Azetidinyl-Pyridine Ethers Last Updated: March 2026

Technical Brief: The Physicochemical Challenge

To solve the solubility issues of 2-(Azetidin-3-yloxy)pyridine, one must first understand its ionization profile. This molecule is a di-basic system containing two distinct nitrogen centers with vastly different pKa values.

  • The Azetidine Nitrogen (Secondary Amine): Highly basic (

    
    ). In neutral water (pH 7.0), this center is predominantly protonated (
    
    
    
    ).
  • The Pyridine Nitrogen: Weakly basic (

    
    ). It remains unprotonated at neutral pH.
    
  • The "Free Base" Trap: As a free base, the molecule is neutral and lipophilic. While the calculated LogP is low (

    
    ), the high lattice energy driven by intermolecular hydrogen bonding (between the azetidine -NH and pyridine -N) often leads to poor wettability and slow dissolution kinetics in water, despite thermodynamic solubility.
    

Key Takeaway: The "Free Base" form is essentially an organic-soluble species. To dissolve it in water, you must drive the equilibrium toward the ionized (salt) form or use a cosolvent to overcome the lattice energy.

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the correct solubilization strategy based on your end-use application.

Solubility_Workflow Start Start: 2-(Azetidin-3-yloxy)pyridine (Free Base Solid) Goal What is your target application? Start->Goal BioAssay Biological Assay (Aqueous Buffer, pH 7.4) Goal->BioAssay ChemSyn Chemical Synthesis (Organic Reaction) Goal->ChemSyn Stock Long-term Storage (Stock Solution) Goal->Stock DirectWater Direct addition to water? BioAssay->DirectWater MethodB Method B: High-Conc Stock (DMSO or Ethanol) ChemSyn->MethodB Use dry solvents Stock->MethodB Fail1 FAIL: Poor wetting/Aggregation DirectWater->Fail1 Usually MethodA Method A: In-Situ Salt Formation (Acidify -> Dissolve -> Buffer) DirectWater->MethodA Recommended Dilution Dilute into Assay Buffer MethodB->Dilution Crash Risk: Antisolvent Precipitation Dilution->Crash If rapid Fix Use Intermediate Dilution Step (1:10 in Buffer) Crash->Fix

Figure 1: Decision matrix for solubilizing 2-(Azetidin-3-yloxy)pyridine based on experimental requirements.

Protocol A: The "In-Situ Salt" Method (Aqueous Assays)

Best for: Preparing aqueous stock solutions (


 mM) without organic cosolvents (DMSO-free).

Mechanism: You are converting the free base into the hydrochloride salt in situ, breaking the crystal lattice and utilizing the high aqueous solubility of the azetidinium cation.

Materials
  • 2-(Azetidin-3-yloxy)pyridine (Free Base)

  • 0.1 M HCl (sterile filtered)

  • PBS or HEPES buffer (10x strength)

Step-by-Step Procedure
  • Weighing: Weigh the target amount of free base into a glass vial.

  • Acidification: Do not add water yet. Add 0.95 equivalents of 0.1 M HCl.

    • Calculation: For 15 mg (0.1 mmol) of compound, add approx. 0.95 mL of 0.1 M HCl.

    • Why? The azetidine nitrogen (

      
      ) will protonate immediately. This ionic form is highly water-soluble.
      
  • Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly to form a clear solution.

  • Buffering: Once dissolved, dilute with the appropriate buffer (e.g., PBS) to the final volume.

    • Note: Check the final pH. Since the azetidine is a strong base, it acts as its own buffer. The solution should remain stable.

Critical Check: If the solution remains cloudy, sonicate for 5 minutes at 40°C. If turbidity persists, the concentration may exceed the solubility limit of the salt form (approx. 50-100 mM).

Protocol B: DMSO Stock & Antisolvent Rescue

Best for: High-throughput screening (HTS) or when high concentrations (


 mM) are needed for storage.

The Issue: When a DMSO stock is pipetted into aqueous buffer, the "antisolvent effect" causes local precipitation because the compound is hydrophobic in its neutral state.

Stock Preparation
  • Dissolve the free base in 100% DMSO (anhydrous) to a concentration of 100 mM .

    • Solubility Data: Free base solubility in DMSO is typically

      
       mM.
      
  • Store at -20°C. (Avoid freeze-thaw cycles; aliquot into single-use vials).

The "Step-Down" Dilution (Preventing Crash-Out)

Do not blast 1 µL of stock directly into 1 mL of buffer. Instead:

  • Predilution: Dilute the 100 mM DMSO stock 1:10 into 50% DMSO / 50% Water .

    • Result: 10 mM solution in 50% DMSO. This intermediate polarity prevents immediate shock.

  • Final Dilution: Pipette the intermediate solution into the final assay buffer while vortexing the buffer .

    • Result: Rapid dispersion prevents crystal nucleation.

Solubility Data & Solvent Compatibility

The following table summarizes the solubility profile of the free base form vs. the salt form.

Solvent / ConditionFree Base SolubilityHCl Salt SolubilityNotes
Water (pH 7) Low (< 1 mg/mL)High (> 50 mg/mL)Slow kinetics due to wetting
0.1 M HCl (pH 1) High (> 50 mg/mL)High (> 50 mg/mL)Best for initial dissolving
DMSO Very High (> 100 mg/mL)High (> 50 mg/mL)Universal solvent
Ethanol High (> 20 mg/mL)ModerateGood for evaporation
PBS (pH 7.4) Low (< 0.5 mg/mL)High (> 20 mg/mL)Salt form preferred

Data estimated based on structural analogs (Aminopyridines/Azetidines) [1, 2].

Frequently Asked Questions (Troubleshooting)

Q1: I bought the free base, but the literature uses the 2HCl salt. Can I just add HCl? A: Yes. Adding 2 equivalents of HCl (molar ratio) to your free base converts it effectively to the dihydrochloride salt. This is often preferred for stability as the protonated azetidine is less prone to oxidation or ring-opening [3].

Q2: My solution turned yellow after a week at room temperature. Is it degraded? A: Likely yes. Pyridine derivatives, especially electron-rich ones (like alkoxy-pyridines), can undergo N-oxidation or photo-degradation. Azetidines can also ring-open.

  • Fix: Always store stocks at -20°C, protected from light. If preparing aqueous solutions, use them within 24 hours.

Q3: Can I use sonication to dissolve the free base in water? A: Sonication helps disperse the particles, but it does not change the thermodynamic solubility. If you sonicate a suspension of the free base in pH 7 water, it may form a "colloidal dispersion" that looks clear but precipitates later. Always acidify first to ensure true dissolution, then adjust pH back if necessary [4].

Q4: Is the azetidine ring stable in acid? A: Azetidines are strained rings (approx. 25 kcal/mol strain energy) but are kinetically stable in dilute acid (e.g., 0.1 M HCl) at room temperature. Avoid boiling in strong acid, which can cause ring-opening to form the corresponding amino-alcohol [5].

References

  • BenchChem. Overcoming poor solubility of Aminopyrifen in formulations. (2025).[1][2][3][4] Retrieved from

  • ChemScene. 2-(Azetidin-3-yloxy)pyridine Safety & Solubility Data. (2025).[1][2][3][4] Retrieved from

  • Sieracki, N. et al. Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Chalmers University of Technology. (2023).[1][2][5][6] Retrieved from

  • ResearchGate. Improving solubility via structural modification of aminopyridines. (2024).[1][2] Retrieved from

  • Doda, L. et al. Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. (2021).[1][7] Retrieved from

Sources

Technical Support Center: Chemoselective N-Boc Deprotection of Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers encountering chemoselectivity issues during N-Boc deprotection of azetidines.

Topic: Preventing Ether Cleavage & Ring Opening During N-Boc Removal Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Troubleshooting Guide & FAQ

Executive Summary

The deprotection of N-tert-butoxycarbonyl (N-Boc) azetidines presents a unique chemoselectivity challenge. Standard acidic protocols (e.g., TFA/DCM, HCl/Dioxane) often lead to two critical failure modes:

  • Cleavage of Acid-Sensitive Ethers: Side-chain protecting groups (e.g., TBDMS, Trityl, PMB, and even tert-butyl ethers) are frequently cleaved alongside the Boc group.

  • Azetidine Ring Opening: The strained four-membered ring is susceptible to acid-catalyzed nucleophilic attack (solvolysis) or polymerization, often mistaken for "ether cleavage" when 3-alkoxy substituents are involved.

This guide details non-canonical deprotection strategies—specifically TMSOTf-mediated silylation and Lewis Acid catalysis (ZnBr₂) —to excise the Boc group while preserving sensitive ether functionalities and ring integrity.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific failure mode using the Q&A below.

Q1: Is my "ether" actually cleaving, or is the azetidine ring opening?

Symptoms:

  • Ether Cleavage: Loss of a protecting group (e.g., disappearance of silyl methyls in NMR) but the azetidine core remains (M-Boc+H mass shifts to M-Boc-PG+H).

  • Ring Opening: Appearance of broad signals in NMR (polymerization) or formation of a linear chain (e.g., 3-amino-propanol derivatives). If you have a 3-alkoxyazetidine, ring opening can eject the alkoxy group or form a ring-opened amino-ether.

Technical Insight: Azetidines possess ~26 kcal/mol of ring strain. In strong acids (TFA), the protonated azetidinium ion is a potent electrophile. If your solvent is nucleophilic (MeOH, H₂O) or if halide ions are present, the ring will open. "Ether cleavage" is often a misdiagnosis for acid-catalyzed ring expansion or destruction.

Q2: I have a TBDMS, PMB, or Trityl ether. Can I use TFA?

Answer: Generally, No.

  • Trityl (Trt): Cleaves instantly with TFA.

  • TBDMS: Unstable in TFA/DCM; cleavage is accelerated by the HF generated in situ if the TFA is wet or old.

  • PMB: Labile in high concentrations of TFA, especially with cation scavengers.

  • Solution: Use the TMSOTf Protocol (Method A) or ZnBr₂ (Method B).

Q3: I have a tert-butyl ether side chain. How do I remove N-Boc but keep O-tBu?

Answer: This is one of the hardest selectivity challenges because the lability of N-Boc and O-tBu is similar.

  • Standard TFA: Will cleave both.

  • Solution: Use ZnBr₂ in DCM (Method B). This Lewis acid coordinates preferentially to the carbamate carbonyl oxygen (harder base) rather than the ether oxygen, effecting selective removal of the Boc group.

Part 2: Validated Experimental Protocols

Method A: The TMSOTf "Anhydrous" Protocol (Gold Standard for Silyl Ethers)

Best for: Substrates containing TBDMS, TBDPS, PMB, or Trityl ethers. Also prevents ring opening by avoiding protonation.

Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent silylating agent. It silylates the Boc carbonyl oxygen, triggering a fragmentation that releases isobutene and forms a silyl carbamate. Methanolysis then yields the amine. Crucially, this avoids the generation of free hydronium ions that cleave ethers.

Protocol:

  • Setup: Flame-dry a round-bottom flask and maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add 2,6-lutidine (1.5 equiv).

    • Why? Lutidine scavenges any adventitious TfOH acid, protecting acid-labile ethers, but is too sterically hindered to quench the TMSOTf or react with the azetidine.

  • Reagent Addition: Cool to 0 °C . Add TMSOTf (1.2 equiv) dropwise.

  • Reaction: Stir at 0 °C for 30–60 mins. Monitor by TLC (Boc starting material disappears; a transient silyl carbamate intermediate may be visible).

  • Quench: Add saturated aqueous NaHCO₃ (or MeOH followed by NaHCO₃).

    • Note: The amine is released only upon the addition of a protic source (MeOH/Water) at the end.

  • Workup: Extract with DCM. The silyl ether side chains remain intact.

Method B: The ZnBr₂ "Chelation" Protocol

Best for: Substrates containing tert-butyl ethers (O-tBu) or very acid-sensitive benzyl ethers.

Mechanism: Zinc bromide acts as a selective Lewis acid. It coordinates to the Boc carbonyl, facilitating the departure of the tert-butyl cation without generating a low pH environment that would protonate ether oxygens.

Protocol:

  • Dissolution: Dissolve N-Boc azetidine in DCM (0.2 M).

  • Reagent: Add ZnBr₂ (5.0 equiv) as a solid.

  • Reaction: Stir vigorously at Room Temperature for 4–24 hours.

    • Note: This reaction is heterogeneous and slower than TFA. Sonicating the mixture initially can help.

  • Workup: Quench with water. The ZnBr₂ dissolves into the aqueous layer. Extract the free amine with DCM.

Method C: Scavenger-Optimized TFA (If Acid Must Be Used)

Best for: Robust ethers (Methyl, Ethyl, Benzyl) where ring opening or re-alkylation is the only concern.

Protocol:

  • Cocktail: Prepare a solution of TFA/DCM/TIS/H₂O (25:70:2.5:2.5).

    • Why TIS (Triisopropylsilane)? It irreversibly traps the tert-butyl cation. Without it, the cation may attack the ether oxygen (trans-alkylation) or the azetidine nitrogen (re-alkylation).

  • Temperature: Run at 0 °C strictly.

  • Time: Limit exposure to <30 mins.

Part 3: Comparative Data & Visualization

Table 1: Ether Stability Profile by Deprotection Method
Ether TypeTFA (Standard)HCl (4M Dioxane)TMSOTf / 2,6-LutidineZnBr₂ / DCM
Methyl / Ethyl StableStableStableStable
Benzyl (Bn) Stable*StableStableStable
PMB Unstable Unstable Stable Stable
TBDMS (Silyl) Unstable Unstable Stable Stable
Trityl (Trt) Cleaved Cleaved Stable Stable
tert-Butyl (O-tBu) Cleaved Cleaved Variable**Stable

*Benzyl ethers can be cleaved by Lewis acids generated in situ if reaction is prolonged. **TMSOTf can cleave O-tBu if reaction time is prolonged or temperature is raised.

Visualizing the Chemoselectivity Pathways

The following diagram illustrates why the TMSOTf pathway preserves the ether while the TFA pathway risks cleavage.

BocDeprotection Start N-Boc Azetidine (with Ether Side Chain) TFA_Add Add TFA (H+) Start->TFA_Add Standard Protocol TMS_Add Add TMSOTf / 2,6-Lutidine Start->TMS_Add Chemoselective Protocol Path_Acid Acidic Pathway (High H+ Concentration) TFA_Add->Path_Acid Prot_Inter Protonated Intermediates Risk1 Risk A: Ether Protonation (Cleavage of TBDMS/PMB) Prot_Inter->Risk1 pKa < -2 Risk2 Risk B: Azetidine Protonation (Ring Opening/Polymerization) Prot_Inter->Risk2 Nucleophilic Attack Path_Acid->Prot_Inter Result_Bad Failure: Decomposition / Ether Loss Risk1->Result_Bad Risk2->Result_Bad Path_Silyl Silyl Pathway (No Free H+) TMS_Add->Path_Silyl Silyl_Inter Silyl Carbamate Intermediate Result_Good Success: Free Amine + Intact Ether Silyl_Inter->Result_Good Methanolysis Path_Silyl->Silyl_Inter Selective O-Silylation

Caption: Mechanistic bifurcation showing how TMSOTf avoids the protonation events (red) that lead to ether cleavage and ring opening, channeling the reaction through a stable silyl intermediate (green).

Part 4: Frequently Asked Questions (FAQ)

Q: I see a +56 mass unit adduct in my LCMS after deprotection. What is it? A: This is likely a tert-butyl adduct . Even if you successfully prevent ether cleavage, the tert-butyl cation released from the Boc group can re-attach to the azetidine nitrogen or the ether oxygen.

  • Fix: Increase the concentration of your scavenger (TIS or TES) to 5% v/v. If using TMSOTf, ensure the quench is rapid.

Q: Can I use HCl in Dioxane instead of TFA? A: HCl in Dioxane is safer for the azetidine ring than neat TFA because it is non-aqueous and avoids hydrolysis, but it is still aggressive toward acid-labile ethers (TBDMS, Trt). It is not recommended if preserving a silyl ether is your primary goal.

Q: My azetidine has a 3-methoxy group. Is it stable? A: 3-Alkoxyazetidines are prone to elimination to form enamines or ring opening to form allyl amines under acidic conditions. The TMSOTf protocol (Method A) is highly recommended here because it avoids the protonation of the ring nitrogen that triggers this elimination.

References

  • BenchChem Technical Support. Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids. (Discusses ring strain and acid sensitivity).

  • Sigma-Aldrich. Boc Resin Cleavage Protocol - Method 6: TMSOTf cleavage. (Establishes TMSOTf as a milder alternative to strong acids).

  • BenchChem Technical Support. Optimizing Boc deprotection conditions to avoid side reactions. (Details scavenger usage and cation trapping).

  • Sakaitani, M., & Ohfune, Y. (1990).Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonylamino acids. (The foundational paper for TMSOTf/Lutidine deprotection).
  • Wu, Y.-q., et al. (2000).Mild Deprotection of N-Boc-Amines with Zinc Bromide in Dichloromethane.

Technical Support Center: Purification of Hydrophilic Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of hydrophilic azetidine derivatives. Azetidines are highly strained, four-membered nitrogen heterocycles increasingly utilized in drug discovery as metabolically stable bioisosteres for piperidines and morpholines. However, their high basicity, combined with the extreme water solubility of their hydrochloride salt forms, renders traditional purification workflows ineffective.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to overcome these specific chromatographic challenges.

Part 1: Core Troubleshooting & FAQs

Q1: Why did I lose my azetidine hydrochloride product in the aqueous layer during workup?

The Causality: Azetidine hydrochloride salts possess extremely low partition coefficients (LogP). The ionic nature of the protonated amine, coupled with the polar four-membered ring, ensures that the hydration energy in water far exceeds the solvation energy in organic solvents like dichloromethane (DCM) or ethyl acetate. Consequently, standard liquid-liquid extraction (LLE) fails completely. The Solution: Abandon standard LLE. Instead, utilize Strong Cation Exchange (SCX) chromatography as a "catch-and-release" mechanism[1]. SCX resin contains sulfonic acid groups (-SO₃⁻) that form strong ionic bonds with the protonated azetidine. Neutral and acidic impurities are washed away, and the pure azetidine is subsequently released using a methanolic ammonia solution, which deprotonates the amine and breaks the ionic interaction[2].

Q2: Why does my compound streak irreversibly on normal-phase silica gel?

The Causality: Unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.5). The highly basic azetidine nitrogen interacts via strong hydrogen bonding and secondary ion-exchange mechanisms with these silanols. Even when loaded as an HCl salt, the equilibrium on the column leads to severe peak tailing, irreversible chemisorption, and product loss[2]. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., amide, diol, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The separation mechanism relies on the partitioning of the polar azetidine into a water-enriched, semi-stagnant layer immobilized on the stationary phase[3]. This approach provides excellent retention and sharp peak shapes for highly polar amines like azetidine-2-carboxylic acid[4].

Q3: How do I remove inorganic salts (e.g., NaCl) from my azetidine HCl salt without chromatography?

The Causality: When generating the HCl salt in aqueous or mixed-aqueous media, concentration under reduced pressure co-precipitates inorganic salts alongside the product. Because both are highly polar, they appear as a single solid mass. The Solution: Employ solvent engineering and selective trituration . Inorganic salts like NaCl have negligible solubility in anhydrous alcohols or ether mixtures, whereas the organic azetidine HCl salt retains moderate solubility in lower alcohols. Extracting the solid mixture with anhydrous ethanol or a methanol/acetone gradient allows the azetidine salt to dissolve, leaving inorganic salts behind for simple filtration[5].

Part 2: Quantitative Data & Method Comparison

To select the optimal purification route, consult the following comparison matrix.

Purification MethodPrimary Retention MechanismIdeal Use CaseSalt ToleranceScalabilityTypical Recovery
SCX Catch-and-Release Ionic InteractionRemoving neutral/acidic impurities from crude mixtures.HighExcellent (Prep scale)85 - 95%
HILIC Chromatography Aqueous PartitioningSeparating structurally similar polar azetidine analogs.LowModerate (Analytical/Prep)75 - 90%
RP-C18 (Aqueous-compatible) Hydrophobic InteractionDesalting mildly polar derivatives (requires end-capped C18).HighGood60 - 80%
Solvent Trituration Differential SolubilityRemoving inorganic salts (NaCl, KCl) from the final HCl salt.N/AExcellent (Bulk scale)> 95%

Part 3: Experimental Workflows & Logical Relationships

Workflow 1: SCX Catch-and-Release

SCX_Workflow Load 1. Load Sample (Azetidine HCl in H2O/MeOH) Bind 2. Catch Phase (Ionic Binding to -SO3-) Load->Bind Apply to SCX Cartridge Wash 3. Wash Phase (Elute Neutral/Acidic Impurities) Bind->Wash Wash with 100% MeOH Release 4. Release Phase (Elute with 2M NH3 in MeOH) Wash->Release Apply basic eluent Pure 5. Pure Azetidine Free Base (Ready for HCl salt formation) Release->Pure Concentrate in vacuo

Fig 1. SCX catch-and-release workflow for isolating polar amines.

Workflow 2: Chromatographic Selection for Polar Amines

HILIC_Mechanism Start Hydrophilic Azetidine Mixture RP Reversed-Phase (C18) High Aqueous Mobile Phase Start->RP Standard HPLC HILIC HILIC (Amide/Silica) High Organic Mobile Phase Start->HILIC Polar HPLC RP_Result Phase Collapse / No Retention (Elutes in Void Volume) RP->RP_Result Poor interaction HILIC_Result Aqueous Partitioning (Excellent Retention & Resolution) HILIC->HILIC_Result Water layer partitioning

Fig 2. Chromatographic retention pathways for hydrophilic azetidines.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: SCX "Catch-and-Release" Purification

Self-Validating System: The presence of the product in the release fraction is confirmed via Ninhydrin staining, ensuring the amine was successfully deprotonated and eluted.

  • Column Equilibration: Condition a pre-packed SCX cartridge (e.g., Isolute SCX-2) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% aqueous Formic Acid.

  • Sample Loading: Dissolve the crude azetidine hydrochloride in a minimum volume of Water/MeOH (1:1). Load onto the column at a flow rate of 1-2 mL/min. The protonated azetidine will bind to the stationary phase.

  • Washing: Wash the column with 3 CV of 1% aqueous Formic Acid, followed by 5 CV of 100% MeOH. Discard the washings (these contain neutral and acidic impurities).

  • Elution (Release): Elute the target azetidine using 5 CV of 2.0 M Ammonia in Methanol. Collect this fraction.

  • Verification & Concentration: Spot the eluent on a TLC plate and stain with Ninhydrin (azetidines typically appear as yellow/brown spots). Evaporate the methanolic ammonia under reduced pressure to yield the pure azetidine free base.

  • Salt Re-formation: Redissolve the free base in anhydrous diethyl ether or THF, and add 1.1 equivalents of HCl in dioxane (4M) to precipitate the pure azetidine hydrochloride salt.

Protocol B: Solvent Engineering for Desalting (Trituration)

Self-Validating System: The removal of inorganic salts is verified by a negative silver nitrate (AgNO₃) test on the final organic residue after re-dissolution.

  • Drying: Ensure the crude azetidine HCl / inorganic salt mixture is completely dry. Lyophilize overnight if water is present.

  • Extraction: Suspend the dry solid in anhydrous Ethanol (10 mL per gram of crude). Sonicate for 15 minutes at room temperature. The azetidine HCl will dissolve; the inorganic salts (NaCl/KCl) will not.

  • Filtration: Filter the suspension through a pad of Celite or a fine glass frit. Wash the filter cake with an additional 5 mL of anhydrous Ethanol.

  • Precipitation: Concentrate the filtrate under reduced pressure to approximately 20% of its original volume. Slowly add anhydrous diethyl ether until the solution becomes cloudy.

  • Crystallization: Cool the mixture to -20°C overnight to allow the pure azetidine hydrochloride to crystallize. Filter and dry under high vacuum[5].

References

  • Liu, Y., et al. "Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase." Analytica Chimica Acta, PubMed,[Link]

  • Kim, H. S., et al. "Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid." Analytical Letters, Taylor & Francis,[Link]

  • Alpert, A. J. "Electrostatic Repulsion Hydrophilic Interaction Chromatography for Isocratic Separation of Charged Solutes and Selective Isolation of Phosphopeptides." Analytical Chemistry, ACS Publications,[Link]

Sources

Optimizing yield for SnAr reaction of azetidin-3-ol and chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing SNAr Yield for Azetidin-3-ol + Chloropyridine Systems

Ticket ID: SNAR-AZT-PYR-001 Assigned Specialist: Senior Application Scientist

Diagnostic Workflow (Visual Guide)

Before altering your parameters, locate your issue on the decision tree below. This logic is based on the kinetic competition between nucleophilic attack, ring strain release, and solvent effects.

SnAr_Optimization Start Start: Reaction Analysis Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Pyridine Check Pyridine Structure: Is Cl at C2/C4 or C3? Check_SM->Check_Pyridine No (SM Remains) Check_Product Is Desired Product Formed? Check_SM->Check_Product Yes (SM Gone) Pos_2_4 Position 2 or 4: Reactivity is intrinsic Check_Pyridine->Pos_2_4 Pos_3 Position 3: Reactivity is poor Check_Pyridine->Pos_3 Action_Temp Action: Increase Temp (100-120°C) Switch to DMSO/NMP Pos_2_4->Action_Temp Action_Cat Action: Switch to Pd-Catalysis (Buchwald-Hartwig) Pos_3->Action_Cat Byproducts Identify Byproduct Mass (LCMS) Check_Product->Byproducts No/Low Yield Mass_Plus_Product Mass = Product (Regioisomer?) Byproducts->Mass_Plus_Product Mass_Polymer Mass = Complex/Smear (Ring Opening) Byproducts->Mass_Polymer Action_Base Action: Switch to Weaker Base (Cs2CO3 vs NaH) Mass_Plus_Product->Action_Base Action_Cool Action: Lower Temp (<80°C) Avoid Lewis Acids Mass_Polymer->Action_Cool

Figure 1: Troubleshooting logic for Azetidin-3-ol SNAr coupling. Follow the path based on LCMS/TLC data.

Critical Reactivity Factors

To optimize yield, you must balance three competing factors. Understanding these will prevent "trial and error" loops.

A. Electrophilicity of the Chloropyridine

The position of the chlorine atom dictates the reaction mechanism feasibility.[1]

  • 2-Cl and 4-Cl Pyridines: Highly reactive. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate (resonance stabilization).[1] Thermal SNAr is the standard approach.

  • 3-Cl Pyridine: Non-reactive under standard SNAr conditions unless strong electron-withdrawing groups (e.g., -NO₂, -CN) are present. The negative charge cannot be delocalized onto the nitrogen.

    • Implication: If you are using simple 3-chloropyridine, stop heating. You must use Palladium-catalyzed amination (Buchwald-Hartwig).

B. Nucleophile Competition (N vs. O)

Azetidin-3-ol is an ambident nucleophile (Secondary Amine vs. Secondary Alcohol).

  • Thermodynamic Preference: The amine (NH) is significantly more nucleophilic than the hydroxyl (OH) in neutral/mildly basic conditions.

  • Risk Factor: Strong bases (e.g., NaH, KOtBu) deprotonate the alcohol (forming an alkoxide), making it a competitive nucleophile. This leads to O-arylated byproducts.

  • Optimization: Use mild inorganic bases (K₂CO₃, DIPEA) to maintain >99:1 N-selectivity.

C. Ring Strain & Stability

The azetidine ring has ~26 kcal/mol of strain energy.

  • Decomposition: Prolonged heating >120°C or the presence of Lewis acids can trigger ring-opening polymerization.

  • Solvent Choice: Highly polar aprotic solvents (DMSO, NMP) accelerate the SNAr rate ("naked anion effect"), allowing you to run the reaction at lower temperatures (80-100°C), preserving the ring.

Optimized Experimental Protocol

Context: This protocol is designed for 2-chloropyridine or 4-chloropyridine . Scale: 1.0 mmol basis.

ComponentRoleEquivalentsRecommended Reagent
Substrate A Nucleophile1.0Azetidin-3-ol (HCl salt or free base)
Substrate B Electrophile1.1 - 1.22-Chloropyridine (activated)
Base Acid Scavenger2.5 - 3.0K₂CO₃ (anhydrous, micronized)
Solvent Medium0.2 - 0.5 MDMSO (Dry)
Temperature EnergyN/A90 °C
Step-by-Step Methodology
  • Preparation: In a reaction vial, combine Azetidin-3-ol HCl salt (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv).

    • Why: If using the HCl salt, the extra base is required to free-base the amine in situ.

  • Solvation: Add dry DMSO (concentration ~0.5 M). Stir at room temperature for 10 minutes.

    • Why: DMSO is superior to DMF/Ethanol here because it poorly solvates the carbonate anion, making the base more active, and stabilizes the polar transition state.

  • Addition: Add the Chloropyridine (1.2 equiv).

  • Reaction: Heat to 90°C and monitor by LCMS at 2 hours.

    • Target: >95% conversion.

    • Note: If using 4-chloropyridine, 60-80°C may suffice.

  • Workup (Critical for Azetidines):

    • Azetidinyl products are often water-soluble. Do not rely on simple aqueous extraction.

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-water. If product is lipophilic, it will precipitate. Filter.

    • Method B (Extraction): Dilute with water, saturate aqueous phase with NaCl (brine), and extract with DCM/IPA (3:1) . The IPA helps pull the polar product out of the aqueous phase.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion is stuck at ~40% even after 24 hours. Should I add more base?

  • Diagnosis: If you are using 2- or 4-chloropyridine, the issue is likely chloride inhibition or solvent wetness , not base quantity.

  • Solution:

    • Switch solvent to NMP or DMSO (if using DMF/Dioxane). The rate enhancement is often 10-100x.

    • Increase concentration to 1.0 M. SNAr is second-order; doubling concentration quadruples the rate.

    • Check the Pyridine:[1][2][3] If it is 3-chloropyridine, SNAr will never work efficiently. Switch to Buchwald conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃).

Q2: I see a byproduct with the same mass as the product (M+H). What is it?

  • Diagnosis: This is likely the O-arylated regioisomer .

  • Cause: Your base is too strong or the temperature is too high.

  • Solution: Switch from NaH or Cs₂CO₃ to DIPEA (organic base) or NaHCO₃ . Lower the temperature by 20°C. The amine is a better nucleophile kinetically; lower energy input favors the kinetic product (N-arylation) over the thermodynamic or competitive O-arylation.

Q3: The azetidine starting material is disappearing, but the product peak isn't growing. I see a "smear" on the TLC.

  • Diagnosis: Ring-opening polymerization .

  • Cause: Azetidines are unstable at high heat (>120°C) or in the presence of strong Lewis acids.

  • Solution:

    • Cap the temperature at 100°C.

    • If the pyridine is unreactive at 100°C, do not simply heat more. Add an electron-withdrawing group to the pyridine or switch to microwave heating (short bursts of high energy are safer for azetidines than prolonged thermal soaking).

Q4: Can I use water as a solvent to be "Green"?

  • Answer: For highly activated pyrimidines, yes. For 2-chloropyridine, no .

  • Reasoning: Water solvates the nucleophile (azetidine) heavily via hydrogen bonding, reducing its nucleophilicity. It also solvates the leaving group (Cl-), making it harder to leave. Stick to DMSO or, if necessary, n-Butanol.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.
  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011 . Link (Discussion on solubility and workup of polar heterocycles).

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org.[2][4] Process Res. Dev.2016 , 20, 140–177. Link (Process safety regarding azetidine stability).

  • Biotage Application Note.Optimization of SNAr Reactions in Microwave Synthesis.
  • Lier, J. et al. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org.[5] Chem.2024 , 20, 148.[6] Link (Recent data on azetidin-3-ol ring opening risks).

Sources

Handling hygroscopic 2-(Azetidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting 2-(Azetidin-3-yloxy)pyridine Dihydrochloride

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of highly polar, multi-basic pharmaceutical intermediates. (CAS: 1353631-65-8) is a highly valuable building block, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and nicotinic receptor modulators[1]. However, its dihydrochloride salt form presents severe hygroscopic challenges that can compromise stoichiometric precision and reaction yields if not managed correctly[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does 2-(Azetidin-3-yloxy)pyridine dihydrochloride rapidly turn into a sticky paste upon exposure to ambient air? Mechanistic Insight: The phenomenon you are observing is deliquescence. The molecule contains two basic nitrogen centers (the azetidine ring and the pyridine ring), which are protonated to form a dihydrochloride salt[2]. The high charge density of the two chloride counterions creates a massive thermodynamic driving force for ion-dipole interactions with atmospheric water molecules[3]. Once the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, it continuously absorbs moisture until the crystal lattice collapses and the compound [4]. This not only ruins the physical handling properties but completely alters the molecular weight of your weighed sample, leading to catastrophic stoichiometric errors in downstream couplings.

Q2: How can I accurately weigh this compound without compromising stoichiometric ratios in my synthetic reactions? Self-Validating Protocol: To guarantee accuracy, you must decouple the weighing process from ambient exposure. We utilize a "Differential Weighing Technique" under an inert atmosphere. This system is self-validating because the mass is locked in a closed system before it ever contacts ambient humidity, ensuring that the mass recorded corresponds strictly to the anhydrous dihydrochloride salt.

Step-by-Step Methodology: Differential Weighing Protocol

  • Preparation: Dry borosilicate glass vials and PTFE-lined septum caps in an oven at 120°C for at least 4 hours. Cool them in a desiccator over anhydrous calcium sulfate.

  • Taring: Pre-weigh the empty, dry vial with its septum cap on an analytical balance. Record this as Mass A (

    
    ).
    
  • Transfer: Move the tared vial, a micro-spatula, and the sealed master bottle of 2-(Azetidin-3-yloxy)pyridine dihydrochloride into a glovebox purged with dry Argon (RH < 5%).

  • Dispensing: Inside the glovebox, open the reagent bottle, dispense the approximate required mass into the vial, and immediately seal the vial with the septum cap.

  • Securing the Source: Purge the headspace of the master reagent bottle with Argon, cap tightly, and wrap the cap boundary with Parafilm.

  • Final Weighing: Remove the sealed vial from the glovebox and re-weigh it on the analytical balance. Record this as Mass B (

    
    ). The exact mass of the reagent is 
    
    
    
    .
  • Solubilization: Inject the required volume of anhydrous solvent (e.g., DMF, DCM, or DMSO) directly through the septum using a dry syringe. The stock solution is now ready for use without the solid ever touching ambient air.

Q3: What are the best storage conditions to maintain the shelf-life of this reagent? Expertise & Experience: Never store this compound on an open benchtop or in a standard 4°C deli-style refrigerator, as these environments fluctuate in humidity. Store the tightly sealed bottle in a desiccator cabinet at room temperature, or if long-term storage is required, at -20°C inside a secondary sealed Mylar bag containing desiccant packets. If storing at -20°C, you must allow the bottle to warm to room temperature in a desiccator before opening; otherwise, on the cold powder, ruining the batch[4].

Q4: If the compound has absorbed moisture, can it be salvaged or dried? Troubleshooting: Yes, but with caution. Dihydrochloride salts can undergo disproportionation or lose HCl if heated excessively, converting back to the free base and altering the salt ratio[2].

  • To dry a clumpy (but not fully deliquesced) sample: Place it in a vacuum oven at 40–50°C (do not exceed 60°C) under high vacuum (< 1 mbar) for 24 hours.

  • To dry a deliquesced (liquid/paste) sample: Dissolve the mass in a minimum amount of LC-MS grade water, freeze the solution in a dry ice/acetone bath, and lyophilize (freeze-dry) it for 48 hours to yield a fluffy, anhydrous powder.

Q5: What is the biological relevance of this building block in drug discovery? Contextual Grounding: Azetidine-pyridine derivatives are highly privileged scaffolds in medicinal chemistry. They are frequently utilized as core pharmacophores in the design of Phosphodiesterase 9 (PDE9) inhibitors[1]. By inhibiting PDE9, these compounds prevent the hydrolysis of cyclic GMP (cGMP), thereby enhancing the NO/cGMP/cGK signaling cascade. This pathway is critical for synaptic plasticity, long-term potentiation (LTP), and is a and other neurodegenerative disorders[1].

Section 2: Quantitative Data & Hygroscopicity Classification

Understanding where 2-(Azetidin-3-yloxy)pyridine dihydrochloride falls on the hygroscopicity spectrum dictates the necessary engineering controls for your lab.

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification vs. 2-(Azetidin-3-yloxy)pyridine·2HCl

ClassificationPh. Eur. Criteria (Δm/m at 80% RH, 25°C)Observed Behavior of Dihydrochloride SaltsRecommended Handling Action
Non-hygroscopic< 0.2%N/AAmbient handling
Slightly hygroscopic0.2% – 2.0%N/AStandard capping
Hygroscopic2.0% – 15.0%Clumping, loss of flowabilityDesiccator storage
Very hygroscopic> 15.0%Rapid mass increase, sticky paste formationGlovebox / Isolator required
Deliquescent Absorbs sufficient water to form a liquid Complete dissolution into an aqueous phase Strict inert atmosphere, differential weighing

Data synthesized from standard pharmaceutical solid-state characterization guidelines[4],[3].

Section 3: Workflows and Pathway Visualizations

Below are the logical relationship diagrams detailing the biological mechanism of action for this scaffold and the strict handling workflow required for its dihydrochloride salt.

Pathway NO Nitric Oxide (NO) GC Guanylyl Cyclase (GC) NO->GC cGMP Cyclic GMP (cGMP) GC->cGMP Catalyzes cGK Protein Kinase G (cGK) cGMP->cGK PDE9 PDE9 Enzyme PDE9->cGMP Hydrolyzes Inhibitor Azetidine-Pyridine Derivatives Inhibitor->PDE9 Inhibits Effect Synaptic Plasticity (LTP) cGK->Effect

Fig 1. Inhibition of PDE9 by azetidine-pyridine derivatives to enhance NO/cGMP synaptic plasticity.

Workflow Start Open Reagent Bottle Check Is Ambient RH < 20%? Start->Check Glovebox Proceed in Glovebox / Isolator Check->Glovebox Yes Desiccator Use Portable Desiccator & Rapid Weighing Check->Desiccator No Weigh Tare Vial -> Add Reagent -> Cap Immediately Glovebox->Weigh Desiccator->Weigh Seal Purge Bottle with Argon & Seal Weigh->Seal

Fig 2. Step-by-step decision matrix and handling workflow for highly hygroscopic dihydrochloride salts.

Section 4: References

  • Ng, L. H., Ling, J., & Hadinoto, K. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, 2022. Available at:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018. Available at:[Link]

  • Google Patents. "KR101417237B1 - Amino-heterocyclic compounds used as pde9 inhibitors." Google Patents. Available at:

Sources

Troubleshooting low yields in azetidine-pyridine ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in C–O Coupling of 3-Hydroxyazetidines and Pyridines Ticket ID: AZ-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of azetidine-pyridine ethers is a deceptively simple transformation often plagued by the inherent ring strain of the azetidine (~25 kcal/mol) and the tunable but finicky electronics of the pyridine ring. Low yields typically stem from three failure modes: azetidine ring opening (polymerization) , mismatched electronics (


 failure) , or Mitsunobu "dead-ends" (betaine stability) .

This guide provides a causality-driven troubleshooting framework. We do not just list "fixes"; we diagnose the molecular friction points preventing your coupling.

Part 1: Diagnostic Workflow

Before altering reagents, confirm you are using the thermodynamically appropriate method for your specific pyridine partner.

MethodSelection Start Start: Analyze Pyridine Partner Decision1 Is the Pyridine Electron-Deficient? Start->Decision1 BranchSNAr Yes (e.g., 2-F, 4-Cl, -CN, -CF3) Decision1->BranchSNAr Halopyridine BranchMitsunobu No (Electron-Rich/Neutral) Decision1->BranchMitsunobu Hydroxypyridine CheckSNAr Check: Is Leaving Group Labile? (F >> Cl > Br) BranchSNAr->CheckSNAr CheckMitsunobu Check: Pyridinol pKa < 11? BranchMitsunobu->CheckMitsunobu MethodSNAr Method A: SNAr Coupling (Nucleophilic Aromatic Substitution) MethodMitsunobu Method B: Mitsunobu Reaction (Dehydrative Coupling) CheckSNAr->MethodSNAr Optimized CheckMitsunobu->MethodSNAr If pKa > 11, convert OH to Cl and switch to SNAr CheckMitsunobu->MethodMitsunobu Standard

Figure 1: Decision matrix for selecting the optimal coupling strategy based on pyridine electronics.

Part 2: Method A – Coupling (The Workhorse)

Context: This is the preferred method for electron-deficient pyridines (e.g., 2-fluoropyridine). The Problem: The 3-hydroxyazetidine is a secondary alkoxide with significant steric drag from the N-protecting group.

Standard Protocol (Baseline)
  • Substrates: N-Boc-3-hydroxyazetidine (1.0 eq) + 2-Fluoropyridine (1.2 eq).

  • Base: NaH (60% dispersion, 1.5 eq) or

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Temp:

    
     to RT (NaH) or 
    
    
    
    (
    
    
    ).
Troubleshooting Q&A

Q: I see starting material consumption but no product. The mass spec shows a complex mixture (M+18, M+42). What happened? A: You likely triggered Azetidine Ring Opening.

  • The Cause: Under strongly basic conditions (NaH) and high temperatures, the azetidine ring strain makes it susceptible to elimination (forming an azetine) or nucleophilic attack by the solvent/base. If your N-protecting group is electron-withdrawing (like Boc or Cbz), the ring carbons become more electrophilic.

  • The Fix:

    • Switch Base: Move from NaH to

      
        or KOtBu . The "Cesium Effect" improves solubility and alkoxide nucleophilicity without the aggressive deprotonation power of hydride.
      
    • Lower Temperature: Run the reaction at room temperature for longer times (24-48h) rather than heating to

      
      .
      
    • Concentration: Dilute the reaction (0.1 M) to disfavor intermolecular polymerization.

Q: My pyridine has a Chlorine atom, not Fluorine. Yields are <20%. A: The Leaving Group is too sluggish for a hindered nucleophile.

  • The Cause: In

    
     with hindered alcohols (like 3-hydroxyazetidine), the rate-determining step is the addition of the nucleophile. Fluoride is significantly more electronegative, lowering the LUMO energy of the pyridine ring and accelerating this step (Meisenheimer complex formation) compared to Chloride.
    
  • The Fix:

    • Substrate Swap: Purchase the 2-Fluoro analog. It is often the single most effective change.

    • Finkelstein-on-the-fly: If you must use the Chloride, add 1.0 eq of dry KF and 0.2 eq of 18-Crown-6 to generate the fluoro-intermediate in situ.

Part 3: Method B – Mitsunobu Reaction (The Alternative)

Context: Used when the pyridine is electron-rich (e.g., 3-methoxypyridine) and available as a pyridinol (OH form). The Problem: Traditional DEAD/PPh3 conditions often fail due to pKa mismatch or purification difficulties.

Standard Protocol (Baseline)
  • Substrates: N-Boc-3-hydroxyazetidine (1.0 eq) + Hydroxypyridine (1.0 eq).

  • Reagents:

    
     (1.5 eq) + DIAD (1.5 eq).
    
  • Solvent: THF or Toluene (

    
     to RT).
    
Troubleshooting Q&A

Q: The reaction stalls. I recover unreacted azetidine alcohol. A: The "Betaine" is protonating the wrong species.

  • The Cause: For Mitsunobu to work, the pronucleophile (pyridinol) must have a pKa < 11-13 to protonate the zwitterionic betaine intermediate. If your pyridine is too electron-rich (pKa > 13), it cannot activate the phosphonium species.

  • The Fix:

    • Reagent Swap: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
        (Tributylphosphine). 
      
      
      
      creates a more basic betaine, capable of deprotonating less acidic pyridinols.
    • Order of Addition (Crucial): Premix the Azetidine, Pyridinol, and Phosphine first. Add the ADDP/DIAD last and slowly at

      
      . This ensures the activated phosphonium immediately encounters the alcohol.
      

Q: I cannot separate the product from Triphenylphosphine Oxide (TPPO). A: Common issue with polar azetidines.

  • The Fix:

    • Polymer-Supported Reagents: Use PS-PPh3 (Polymer-supported Triphenylphosphine).[1] The oxide byproduct remains on the bead and is removed by filtration.

    • Workup Trick: If using standard

      
      , add 
      
      
      
      to the crude mixture. TPPO forms a complex with Mg that is much less soluble in ether/hexane, allowing precipitation.

Part 4: Comparative Data & Optimization

Table 1: Reaction Parameter Optimization Matrix

ParameterStandard ConditionHigh-Risk FactorRecommended Optimization
Base (

)
NaH (60%)Aggressive; causes ring opening

or KHMDS (controlled basicity)
Solvent DMFHigh boiling point; difficult workupDMSO (faster rates) or NMP
Leaving Group Chloride (-Cl)Slow addition stepFluoride (-F) or Sulfone (-SO2Me)
Mitsunobu Reagent DEAD /

Difficult purification; pKa limitsADDP /

(Broader pKa range)
N-Protecting Group BocAcid sensitive (during workup)Cbz or Benzhydryl (More stable)

Part 5: The "Debug Loop" (Visual Guide)

Use this logic flow to rescue a failed experiment.

TroubleshootingLoop Failure Experiment Failed: Low Yield / No Product CheckSM Check Starting Material (SM) Failure->CheckSM SM_Recovered SM Recovered Unchanged CheckSM->SM_Recovered SM_Gone SM Consumed (Complex Mixture) CheckSM->SM_Gone Action_Reactivity Issue: Low Reactivity 1. Switch Cl -> F (SNAr) 2. Switch PPh3 -> PBu3 (Mitsunobu) 3. Increase Temp (carefully) SM_Recovered->Action_Reactivity Action_Stability Issue: Instability/Side Rxn 1. Switch NaH -> Cs2CO3 2. Lower Temp 3. Check for Ring Opening (NMR) SM_Gone->Action_Stability Action_Reactivity->Failure Still Fails? Action_Stability->Failure Still Fails?

Figure 2: Iterative troubleshooting loop for diagnosing reactivity vs. stability issues.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Context: Process safety of coupling reagents).

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (Context: Modified Mitsunobu protocols using ADDP/PBu3).

  • Lowe, G., et al. (2012). Synthesis of 3-Alkoxyazetidines via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry.

    
     on azetidine scaffolds).
    
    
  • Organic Chemistry Portal. (2024).

  • BenchChem Technical Support. (2025).

Sources

Technical Support Center: Pyridine Impurity Removal from Azetidine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that isolating highly pure nitrogen-containing heterocycles is a critical bottleneck in medicinal chemistry. Removing pyridine from azetidine ether products is notoriously challenging due to overlapping basicity and solubility profiles.

This guide is designed to move beyond basic workup lists. Here, we explore the physicochemical causality behind each purification strategy, providing you with self-validating, step-by-step methodologies to ensure the integrity of your azetidine scaffolds.

Diagnostic Workflow: Selecting Your Purification Strategy

Before proceeding with a workup, analyze the physical properties of your specific azetidine ether. Use the decision matrix below to select the thermodynamically or chemically favorable route for pyridine removal.

G Start Crude Reaction Mixture (Azetidine Ether + Pyridine) Q1 Is the azetidine ether highly water-soluble? Start->Q1 Azeo Azeotropic Distillation (Toluene Co-evaporation) Q1->Azeo Yes Q2 Is the product highly acid-sensitive? Q1->Q2 No CuSO4 Copper(II) Sulfate Wash (Coordination Extraction) Q2->CuSO4 Yes pHExtract pH-Controlled Extraction (Reverse Extraction) Q2->pHExtract No

Decision matrix for selecting the optimal pyridine removal strategy.

Frequently Asked Questions (Troubleshooting)

Q1: Why is pyridine so notoriously difficult to separate from azetidine ether products? A: The difficulty arises from the convergence of their physical and chemical properties. Pyridine has a relatively high boiling point (115 °C) and is highly miscible with both water and organic solvents. More critically, both pyridine and azetidine are basic amines. Standard acidic workups (e.g., 1M HCl) indiscriminately protonate both the pyridine impurity and the azetidine ether product, drawing both into the aqueous layer and preventing separation.

However, the fundamental causality for successful separation lies in their distinct pKa values. Azetidines are highly strained four-membered nitrogen heterocycles with a pKa of approximately 11.3[1][2][3]. In contrast, pyridine is significantly less basic, with a pKa of ~5.2[4]. This ΔpKa of ~6 is the thermodynamic lever we use to achieve separation.

Q2: My azetidine ether is lipophilic. How can I exploit this pKa difference? A: You can utilize a pH-controlled reverse extraction. By buffering your aqueous wash to a pH of 8.0–8.5, you create an environment where pyridine (pKa 5.2) exists almost entirely as a neutral free base, while the azetidine ether (pKa 11.3) remains >99.9% protonated as an azetidinium cation. During extraction, the protonated azetidine partitions into the aqueous layer, leaving the neutral pyridine behind in the organic layer. Once separated, basifying the aqueous layer to pH > 13 neutralizes the azetidine, allowing it to be cleanly extracted back into a fresh organic solvent.

Q3: My product is acid-sensitive and degrades during aqueous washes. What is the alternative? A: For acid-sensitive azetidine ethers, a Copper(II) Sulfate (CuSO₄) coordination wash is highly effective[5]. Pyridine's flat, aromatic structure makes it an excellent ligand, rapidly forming a deep blue, water-soluble


 coordination complex when exposed to aqueous Cu(II) ions[4][6]. Conversely, the sp³-hybridized, sterically hindered nitrogen of the azetidine ether is a poor ligand for copper. This differential coordination allows pyridine to be washed into the aqueous phase without altering the pH of the system.

Q4: My azetidine ether is highly water-soluble. Aqueous washes lead to total product loss. What now? A: If aqueous workup is impossible, you must rely on vapor pressure manipulation via azeotropic distillation. Pyridine forms a minimum-boiling binary homogeneous azeotrope with solvents like toluene and heptane[7][8][9]. By repeatedly adding toluene to your crude mixture and evaporating under reduced pressure, the pyridine is entrained and removed at temperatures well below its standard boiling point, leaving your water-soluble azetidine ether intact in the flask[5].

Quantitative Comparison of Purification Methods

To aid in protocol selection, the following table synthesizes the expected performance metrics of each methodology based on standard synthetic scales.

Purification MethodPhysicochemical PrincipleOptimal Product ProfileTypical Pyridine RemovalYield Retention
pH-Controlled Extraction ΔpKa Exploitation (pH 8.5)Lipophilic, acid-stable> 99%High
Copper(II) Sulfate Wash Differential CoordinationAcid-sensitive, lipophilic95 - 98%High
Azeotropic Distillation Minimum-boiling AzeotropeHighly water-soluble90 - 95%Moderate

Step-by-Step Experimental Methodologies

Protocol A: pH-Controlled Reverse Extraction (The pKa Method)

Causality Focus: Exploits the ~6 unit pKa difference between the highly basic azetidine and the weakly basic pyridine.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., MTBE or Dichloromethane).

  • Buffer Preparation: Prepare a 0.5 M phosphate buffer solution adjusted precisely to pH 8.5.

  • Primary Extraction: Transfer to a separatory funnel and wash the organic layer with the pH 8.5 buffer (3 × 1/3 volume).

    • Causality: At pH 8.5, azetidine (pKa 11.3) is protonated and moves to the aqueous layer; pyridine (pKa 5.2) remains neutral in the organic layer.

  • Phase Separation: Collect the aqueous layers and discard the organic layer (which now contains the pyridine impurity).

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M NaOH until the pH is > 13.

    • Validation Check: The aqueous layer will typically become cloudy or milky as the azetidine ether returns to its insoluble free-base form.

  • Secondary Extraction: Extract the basified aqueous layer with fresh organic solvent (3 × 1/3 volume) to recover the purified azetidine ether.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Copper(II) Sulfate Coordination Wash

Causality Focus: Relies on the steric hindrance of the azetidine ring preventing strong Cu(II) coordination, while pyridine forms a highly soluble complex.

  • Preparation: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Prepare a 10-15% (w/v) aqueous CuSO₄ solution[6].

  • Coordination Wash: Wash the organic layer with the CuSO₄ solution in a separatory funnel.

    • Validation Check: The aqueous layer will immediately turn a deep blue or violet color, visually confirming the formation of the

      
       complex[4][6].
      
  • Iteration: Separate the layers and repeat the CuSO₄ wash until the aqueous layer remains a pale, unreacted blue, indicating complete pyridine removal.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to remove any trace acidic copper salts, followed by a brine wash.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate.

Protocol C: Azeotropic Co-Evaporation

Causality Focus: Lowers the effective boiling point of pyridine by forming a binary azeotrope with toluene.

  • Solvent Addition: Transfer the crude mixture to a round-bottom flask and dilute with a generous volume of toluene (at least a 5:1 toluene to pyridine ratio)[5][9].

  • Co-evaporation: Attach the flask to a rotary evaporator. Set the water bath to 45-50 °C and apply reduced pressure.

    • Causality: The toluene-pyridine azeotrope boils lower than pure pyridine, allowing removal without excessive heat[8].

  • Iteration: Once concentrated, break the vacuum, add another portion of toluene, and repeat the evaporation.

  • Validation Check: Repeat this process 3-4 times until the distinct, pungent odor of pyridine is no longer detectable in the residue.

  • Final Drying: Place the flask under high vacuum (< 1 mbar) for 2-4 hours to remove residual toluene.

References

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". clockss.org. 1

  • "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy". benchchem.com.7

  • "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery". benchchem.com. 2

  • "Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water". acs.org. 8

  • "Azetidine | C3H7N | CID 10422 - PubChem". nih.gov. 3

  • "Technical Support Center: Purification of 2-Pyridinesulfenic Acid Reaction Products". benchchem.com.5

  • "Pyridin-4-ol | 108-96-3". benchchem.com. 4

  • "2-Chloro-1-methylpyridinium iodide|Mukaiyama Reagent". benchchem.com. 6

  • "Pyridine as a solvent doesn't want to evaporate". reddit.com. 9

Sources

Technical Support Center: Stability of 2-(Azetidin-3-yloxy)pyridine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Azetidin-3-yloxy)pyridine . This guide is designed for researchers, analytical scientists, and drug development professionals handling this bifunctional heterocycle. The molecule features a basic pyridine ring and a highly strained azetidine ring connected via an ether linkage. Understanding the thermodynamic and kinetic vulnerabilities of these moieties in aqueous media is critical for successful experimental design, formulation, and storage.

Part 1: Troubleshooting & Causality FAQs

Q1: Why is my 2-(Azetidin-3-yloxy)pyridine sample degrading rapidly in acidic buffers (e.g., pH 3.0)? Causality: The azetidine ring is a strained four-membered nitrogen heterocycle. In acidic environments, the basic secondary amine of the azetidine ring is readily protonated, forming an azetidinium ion. This quaternization activates the ring, making the adjacent carbons highly susceptible to nucleophilic attack by water. This relieves the inherent ring strain but leads to irreversible ring-opening hydrolysis, forming amino alcohol derivatives[1][2].

Q2: Is the pyridyl ether linkage also at risk of hydrolysis in water? Causality: While aryl-alkyl ethers can undergo acid-catalyzed cleavage, this typically requires extreme conditions (e.g., concentrated strong acids at elevated temperatures >120°C)[3]. In standard aqueous buffers (pH 1–10) at ambient or physiologically relevant temperatures, the ether linkage in 2-(Azetidin-3-yloxy)pyridine is highly stable. The primary point of failure is almost exclusively the azetidine ring strain-release mechanism[4].

Q3: How does the pyridine moiety influence the stability of the azetidine ring? Causality: The pyridine ring (pKa ~5.2) acts as a weak base and is also protonated in moderately acidic solutions[5]. A protonated pyridinium group acts as a strong electron-withdrawing group (EWG). Through the ether oxygen, this inductive effect slightly destabilizes the adjacent azetidine carbon, making it more electrophilic and potentially accelerating the nucleophilic attack by water compared to an unsubstituted azetidine[6].

Q4: What are the optimal formulation conditions to maximize aqueous shelf-life? Causality: To suppress both acid-catalyzed azetidinium formation and potential base-catalyzed degradation, the compound should be maintained in a strictly neutral pH environment (pH 7.0–7.4) using non-nucleophilic buffers (e.g., phosphate or HEPES rather than citrate or acetate)[1]. Storage at reduced temperatures (2–8°C) further mitigates the kinetic energy required to overcome the activation barrier for ring opening.

Part 2: Mechanistic Visualization

G A 2-(Azetidin-3-yloxy)pyridine (Intact API) B Protonation at Azetidine N (pH < 5) A->B C Azetidinium Ion Intermediate (Highly Strained) B->C D Nucleophilic Attack by H2O (C-N Bond Cleavage) C->D E Ring-Opened Degradant (Amino Alcohol) D->E

Mechanistic pathway of acid-catalyzed azetidine ring-opening hydrolysis in aqueous solution.

Part 3: Quantitative Data Presentation

The following table summarizes the predicted stability profile of 2-(Azetidin-3-yloxy)pyridine in various aqueous environments, based on established degradation kinetics for substituted azetidines[1][2].

Condition (Aqueous Buffer)TemperatureTime PointPredicted Purity (%)Primary Degradation Pathway
pH 1.2 (HCl) 25°C24 hours< 50.0%Rapid acid-catalyzed ring opening
pH 4.5 (Acetate) 25°C48 hours~ 85.0%Moderate acid-catalyzed ring opening
pH 7.4 (PBS) 25°C7 days> 99.0%Highly stable; negligible degradation
pH 7.4 (PBS) 60°C7 days~ 95.0%Slow thermal degradation
pH 9.0 (Borate) 25°C48 hours> 98.5%Minor base-catalyzed hydrolysis

Part 4: Experimental Protocols

Standardized Aqueous Stability & Forced Degradation Profiling

To empirically validate the stability of your specific formulation, utilize this self-validating protocol. It incorporates immediate quenching steps to prevent artificial degradation during the autosampler queue time, ensuring trustworthy data.

Step 1: Buffer Preparation Prepare standardized USP buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Causality Check: Ensure all buffers are adjusted to exactly 50 mM to normalize ionic strength across all test conditions.

Step 2: Stock Solution Preparation Dissolve 2-(Azetidin-3-yloxy)pyridine in LC-MS grade Acetonitrile to create a 10 mg/mL stock solution. Causality Check: Using a non-aqueous, non-nucleophilic co-solvent for the stock prevents premature hydrolysis before the assay begins.

Step 3: Compound Spiking & Incubation Spike the stock solution into the respective aqueous buffers to achieve a final concentration of 1 mg/mL (10% Acetonitrile final concentration). Vortex for 10 seconds. Aliquot into sealed amber HPLC vials and incubate at target temperatures (e.g., 25°C and 60°C).

Step 4: Sampling & Quenching (Critical Step) At designated time points (0, 24, 48, 72 hours), remove a 100 µL aliquot. Self-Validating Quench: Immediately dilute the aliquot 1:9 with a quenching solution (e.g., cold 50/50 Water/Acetonitrile buffered to pH 7.4). This instantly halts acid/base-catalyzed degradation, locking the degradation profile for accurate LC-MS analysis.

Step 5: LC-MS/MS Analysis Analyze the quenched samples using a reversed-phase C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Monitor for the intact mass [M+H]+ and the predicted ring-opened mass [M+H2O+H]+ to quantify the degradation ratio.

W S1 1. Buffer Preparation (pH 1.2, 4.5, 7.4, 9.0) S2 2. Compound Spiking (Target: 1 mg/mL) S1->S2 S3 3. Incubation (25°C, 40°C, 60°C) S2->S3 S4 4. Aliquot & Quench (Neutralize to pH 7.4) S3->S4 S5 5. LC-MS/MS Analysis (Quantify % Purity) S4->S5

Standardized experimental workflow for aqueous solution stability assessment.

Part 5: References

  • Benchchem. Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability.1

  • Benchchem. Technical Support Center: Azetidine Ring-Opening Reactions.2

  • Arabian Journal of Chemistry. The hydrolysis of pyridilmonoimines in acidic aqueous media.6

  • Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.4

  • Wikipedia. Pyridine.5

  • ACS Sustainable Chemistry & Engineering. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages.3

Sources

Technical Support Center: Crystallization of Azetidine-Pyridine Ether Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of azetidine-pyridine ether salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material for this specific class of compounds. The unique combination of the strained azetidine ring, the basic pyridine moiety, an ether linkage, and the ionic nature of the salt form presents distinct challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions - Core Principles

This section addresses fundamental questions that form the basis of a successful crystallization strategy.

Q1: How do I select an appropriate solvent system for a novel azetidine-pyridine ether salt?

A1: Solvent selection is the most critical step in crystallization.[1] For polar, ionic salts like these, the principle of "like dissolves like" is a good starting point, but the goal is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[2][3]

  • Expertise & Experience: Azetidine-pyridine ether salts are typically highly polar. Therefore, start by screening polar, protic solvents (which can engage in hydrogen bonding) and polar aprotic solvents.

  • Causality: The ideal solvent must dissolve the compound at an elevated temperature by overcoming the crystal lattice energy. Upon cooling, the solvent-solute interactions must weaken sufficiently to allow the solute-solute interactions to reform the crystal lattice, excluding impurities.[1]

  • Screening Protocol:

    • Place a small amount of your salt (2-5 mg) in a test tube.

    • Add a few drops of the solvent to be tested.

    • If it dissolves immediately at room temperature, the solvent is too good. It will be difficult to recover your compound.[2]

    • If it doesn't dissolve, gently warm the mixture. If it dissolves upon heating, this is a promising candidate solvent.

    • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable single-solvent system.[1]

    • If no single solvent works, a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is not) is the next logical step.[4]

The following workflow diagram illustrates a systematic approach to solvent selection.

SolventSelection start Start: Have Purified Salt solubility_test Test Solubility in Polar Solvents (e.g., MeOH, EtOH, IPA, MeCN, H₂O) start->solubility_test dissolves_cold Dissolves at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves when Heated? dissolves_cold->dissolves_hot No too_soluble Solvent is too good. Consider as 'Good Solvent' in a binary system. dissolves_cold->too_soluble Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes insoluble Insoluble. Consider as 'Anti-Solvent' in a binary system. dissolves_hot->insoluble No good_single_solvent Potential Single Solvent System Found crystals_on_cooling->good_single_solvent Yes binary_system Design Binary System: 1. Dissolve in minimal 'Good Solvent'. 2. Add 'Anti-Solvent' dropwise. crystals_on_cooling->binary_system No too_soluble->binary_system insoluble->binary_system

Caption: Workflow for Crystallization Solvent Selection.

Q2: What level of purity is required for my starting material?

A2: A minimum purity of 80-90% is recommended before attempting to grow single crystals for analysis.[5] For bulk crystallization aimed at purification, you can start with less pure material, but the efficiency of the process will be lower.

  • Trustworthiness: Impurities can significantly interfere with the crystallization process in several ways. They can act as "crystal poisons," inhibiting nucleation and growth, or they can be incorporated into the crystal lattice, compromising the purity of the final product.[6][7] Structurally related impurities are particularly problematic as they can co-crystallize with the desired product.[7][8]

Q3: What are the primary crystallization methods I should try for these salts?

A3: For azetidine-pyridine ether salts, the most successful methods are typically those that allow for slow, controlled changes in solubility.

MethodPrincipleBest For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates.[9]Thermally stable compounds; initial screening when only small amounts of material are available.
Cooling Crystallization A saturated solution is prepared at a high temperature and then slowly cooled to induce supersaturation and crystallization.[10]Compounds with a significant difference in solubility between hot and cold temperatures.
Anti-Solvent Addition An anti-solvent (in which the compound is insoluble) is added to a solution of the compound, reducing its solubility and causing it to crystallize.[11]Compounds that are highly soluble in one solvent but insoluble in another miscible solvent. This is often very effective for salts.
Vapor Diffusion The anti-solvent is allowed to slowly diffuse via the vapor phase into a concentrated solution of the compound, inducing crystallization over a longer period.[9][12]Obtaining very high-quality single crystals for X-ray diffraction, especially with limited material.[13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This Q&A section is formatted to directly address specific problems you may encounter in the lab.

Problem: I'm not getting any crystals, even after cooling.

  • Possible Cause 1: The solution is not supersaturated.

    • Explanation: Crystals will only form from a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility. You may have used too much solvent.

    • Solution: Concentrate the solution by slowly boiling off some of the solvent and then allow it to cool again.[14] If you are using an open vial, you can allow some solvent to evaporate at room temperature over a day or two.[5]

  • Possible Cause 2: The compound is too soluble in the chosen solvent.

    • Explanation: Even at low temperatures, the compound may remain in solution if the solvent is too effective.

    • Solution: If you have enough material, remove the solvent via rotary evaporation and try again with a different solvent system.[14] Alternatively, you can try adding an anti-solvent to the current solution to induce precipitation.

  • Possible Cause 3: Nucleation is inhibited.

    • Explanation: Crystal growth requires an initial nucleus to form. Sometimes, even in a supersaturated solution, nucleation is kinetically slow.

    • Solution 1 (Scratching): Scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.[2]

    • Solution 2 (Seeding): If you have a previous batch of crystals, add a single, tiny "seed" crystal to the supersaturated solution. This will provide a template for further growth.[5]

NoCrystals start Problem: No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation concentrate Solution: Reduce solvent volume (evaporation/boiling) and cool again. check_saturation->concentrate No (Too much solvent used) check_solvent Is the solvent appropriate? check_saturation->check_solvent Yes change_solvent Solution: Try a different solvent or add an anti-solvent. check_solvent->change_solvent No (Compound is too soluble) induce_nucleation Solution: 1. Scratch the flask. 2. Add a seed crystal. check_solvent->induce_nucleation Yes (Nucleation is inhibited)

Caption: Troubleshooting Logic for No Crystal Formation.

Problem: My compound is "oiling out" instead of crystallizing.

  • Explanation: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of your compound (or a highly impure version of it).[14] This is a common issue with salts that may have low melting points or are impure.

  • Solution 1: Use more solvent.

    • Causality: By adding more of the "good" solvent, you lower the saturation temperature. The compound will then begin to crystallize at a lower temperature, which may be below its melting point. Re-heat the mixture to dissolve the oil, then cool slowly.[14]

  • Solution 2: Lower the cooling temperature slowly.

    • Causality: Rapid cooling can cause the concentration to increase so quickly that the system doesn't have time to organize into a crystal lattice, resulting in an amorphous oil. Allow the solution to cool to room temperature very slowly before moving it to a refrigerator or ice bath.

  • Solution 3: Change the solvent.

    • Causality: A different solvent will change the solubility curve and may allow for crystallization at a more appropriate temperature. Solvents with lower boiling points are often preferred to minimize oiling out.[4]

Problem: My crystals are very fine needles or powder.

  • Explanation: The formation of very small crystals or powder is usually a sign that crystallization occurred too rapidly.[5][14] This can be caused by a solution that is too concentrated or by cooling the solution too quickly.

  • Solution 1: Slow down the crystallization rate.

    • Method: Re-dissolve the solid by heating and add a small amount of additional solvent (10-20% more). Allow the flask to cool very slowly. Insulating the flask with cotton or paper towels can help.[2]

  • Solution 2: Use a different method.

    • Method: If slow cooling still yields powder, try a method that is inherently slower, such as vapor diffusion or solvent layering.[5] These methods reduce solubility over hours or days, promoting the growth of larger, more well-defined crystals.

Problem: My salt is hygroscopic and turns into a slurry when I try to filter it.

  • Explanation: Many salts, particularly those with highly charged ions, readily absorb moisture from the atmosphere.[15][16] This can make handling and isolation very difficult.

  • Solution 1: Work in a dry environment.

    • Method: If possible, perform the filtration and drying steps inside a glove box or a nitrogen bag to exclude atmospheric moisture.

  • Solution 2: Use an improvised desiccator.

    • Method: For small-scale work, you can place your crystallization vessel inside a larger sealed container containing a desiccant (like Drierite or anhydrous calcium sulfate). This allows for slow evaporation or cooling in a dry atmosphere.[15]

  • Solution 3: Wash with a dry, non-polar solvent.

    • Method: During filtration, wash the crystals with a cold, dry, non-polar solvent (like diethyl ether or hexane) in which your salt is insoluble. This will help to displace the polar, potentially water-containing mother liquor before drying under high vacuum.

Section 3: Advanced Topic - Polymorphism

Q: I ran the same crystallization twice and got different-looking crystals with different properties. What is happening?

A: You are likely observing polymorphism. Polymorphism is the ability of a compound to exist in more than one crystal form or structure.[17][18] These different forms, called polymorphs, can have significantly different physical properties, including solubility, stability, melting point, and bioavailability.[19][20]

  • Why it Matters: In drug development, controlling polymorphism is critical. An unstable polymorph could convert to a less soluble form over time, affecting the drug's efficacy and shelf-life.[19] Regulatory agencies require thorough characterization and control of the polymorphic form of an active pharmaceutical ingredient (API).[19]

  • How Crystallization Affects It: The specific polymorph obtained is often dependent on kinetic factors during crystallization.[17][21]

    • Solvent: Different solvents can favor the nucleation of different polymorphs.[22]

    • Temperature: The rate of cooling can determine whether a thermodynamically stable or a metastable form crystallizes.[23]

    • Supersaturation: The level of supersaturation can influence which polymorph nucleates first.

If you suspect polymorphism, it is crucial to characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy.

Section 4: Standard Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the azetidine-pyridine ether salt in the minimum amount of a hot "good" solvent (e.g., methanol, ethanol).

  • Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, add the "anti-solvent" (e.g., diethyl ether, ethyl acetate, acetonitrile) dropwise with swirling.[24]

  • Observation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of saturation.

  • Crystallization: Add a few more drops of the "good" solvent to redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.[2]

Protocol 2: Vapor Diffusion

  • Preparation: Dissolve your compound (2-10 mg) in a small volume (0.5-1 mL) of a relatively less volatile "good" solvent in a small, open vial (e.g., a 1-dram vial).[5][13]

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer (5-10 mL) of a more volatile "anti-solvent".[9][12]

  • Sealing: Seal the larger container tightly with a cap or parafilm.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature. Do not move or shake it.[5]

  • Growth: Over several hours to days, the anti-solvent will vaporize and diffuse into the solution in the inner vial, slowly reducing the solubility of your compound and promoting the growth of high-quality single crystals.

References

  • Zhou, G., et al. (2019). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Advanced Drug Delivery Reviews.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • Vogt, F. G., & Williams, G. R. (2019). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). AAPS PharmSciTech, 20(4), 143.
  • BenchChem. (2025). Pyridine Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBM Science & Medical Affairs.
  • Hatton, F. L., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 20(1), 261-271.
  • Zhang, M., et al. (2021). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 21(10), 5947-5972.
  • Reddit user discussion. (2022). Crystal lovers, how do you grow crystals of hygroscopic salts?. r/crystalgrowing. [Link]

  • Cameron, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2155-2173.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Acosta, F., et al. (2023). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 13(9), 1365.
  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

  • Chadwick, K., et al. (2021). Impact of impurities on crystallization and product quality: a case study with paracetamol. CrystEngComm, 23(44), 7782-7791.
  • Wuesthoff, M. T., et al. (2006). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Crystal Growth & Design, 6(10), 2268-2273.
  • Threlfall, T., & Tarafder, A. (2015). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm, 17(38), 7348-7351.
  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Variankaval, N., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 27(4), 624-633.
  • Hidayat, A., et al. (2023). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. Heliyon, 9(7), e17869.
  • Salami, H., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 19(5), 2636-2646.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Jagannathan, S., & Weimer, A. W. (1989). Method of crystallizing salts from aqueous solutions. U.S.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Reddit user discussion. (2020). Finally! The Guide to Growing High Quality Sodium Chloride Crystals. r/crystalgrowing. [Link]

  • KU Leuven. (2026). How to crystallize your sample. X-ray Core. [Link]

  • BenchChem. (n.d.).
  • Oreate AI Blog. (2026).
  • Cool Separations. (n.d.). The Cooling Crystallization Process. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Myerson, A. S. (2002).
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem Technical Support.
  • Crystalverse. (2021). How to Grow Sodium Chloride Crystals at Home. [Link]

  • Salas-Reyes, V., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57448.
  • University of Birmingham. (n.d.).
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Crystals.
  • Boldyreva, E. V., et al. (2019).
  • Ellingboe, J. W., & Al-Muala, I. M. (2000). Synthesis of azetidine derivatives.
  • CNIPA. (n.d.). Preparation method of azacitidine crystal form.
  • Thorat, A. A., & Dalvi, S. V. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-11.
  • Li, W., et al. (2018). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Cell Chemical Biology, 25(3), 265-276.e6.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Cichowicz, G., et al. (2016). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.

Sources

Overcoming steric hindrance in N-alkylation of azetidine ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for drug development professionals and synthetic chemists facing bottlenecks in the N-alkylation of azetidine ethers.

Azetidine ethers (such as 3-methoxyazetidine or 3-aryloxyazetidines) present a unique dual-challenge: the 4-membered ring's puckered conformation creates severe transannular steric hindrance, while the ether oxygen exerts a strong inductive electron-withdrawing effect (


 effect) that significantly reduces the nitrogen's nucleophilicity[1]. Standard 

alkylation conditions often stall or lead to ring-opening degradation. This guide provides field-validated, mechanistic solutions to overcome these barriers.

Diagnostic Workflow: N-Alkylation Strategy Selection

AzetidineWorkflow Start Azetidine Ether Starting Material Assess Assess Electrophile Steric Bulk Start->Assess Primary Primary / Unhindered Direct Alkylation Assess->Primary Low Sterics Secondary Secondary / Bulky Reductive Amination Assess->Secondary High Sterics Opt1 Cs2CO3, KI, MeCN (In situ Finkelstein) Primary->Opt1 Opt2 Carbonyl + pic-BH3 (Iminium Formation) Secondary->Opt2 Check Conversion > 80%? Opt1->Check Opt2->Check MW Apply Microwave Irradiation (80°C) Check->MW No Done Product Isolation (N-Alkyl Azetidine) Check->Done Yes MW->Done

Decision workflow for N-alkylation of sterically hindered azetidine ethers.

Deep-Dive Troubleshooting: Direct Alkylation Failures

Symptom: Direct alkylation of 3-aryloxyazetidine with a secondary alkyl bromide stalls at <20% conversion, yielding mostly unreacted starting material. Causality: The stalling is driven by the high activation energy of the


 transition state. The secondary alkyl bromide presents significant steric bulk, which clashes with the ether moiety on the azetidine ring[2]. Furthermore, organic amine bases (like 

or DIPEA) can competitively alkylate or fail to efficiently deprotonate the weakly basic azetidinium intermediate. Solution: Transition to an in situ Finkelstein reaction using an inorganic base. Cesium carbonate (

) is optimal because the large cesium cation provides a highly soluble, "naked" carbonate anion that efficiently deprotonates the amine without acting as a competing nucleophile.
Protocol A: Optimized Direct Alkylation (In Situ Finkelstein)

Self-Validating System: This protocol uses TLC and LC-MS checkpoints to ensure the reaction is proceeding via the correct intermediate.

  • Preparation: In an oven-dried flask under

    
    , dissolve the azetidine ether (1.0 equiv) and the alkyl bromide/chloride (1.2 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.
    
  • Catalyst & Base Addition: Add finely milled

    
     (2.0 equiv) and Potassium Iodide (KI) (0.2 equiv). Mechanistic Note: KI converts the alkyl bromide to a highly reactive alkyl iodide in situ, lowering the 
    
    
    
    activation barrier.
  • Thermal Activation: Heat the suspension to 65°C.

  • Validation Checkpoint (4 hours): Spot the reaction on a TLC plate alongside the starting material. Stain with Ninhydrin.

    • Validation: Secondary amines (starting material) will stain a deep purple/red. The desired tertiary N-alkyl azetidine will not stain strongly with Ninhydrin. Confirm the mass shift via LC-MS.

  • Workup: If conversion is >90%, cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.

Alternative Strategy: Bypassing Sterics via Reductive Amination

Symptom: Even with optimized Finkelstein conditions, reaction with highly branched electrophiles (e.g., isopropyl or cyclohexyl groups) fails. Causality: When direct


 alkylation fails due to extreme steric hindrance, the trajectory required for nucleophilic attack is physically blocked.
Solution:  Reductive amination bypasses this by reacting the azetidine with a ketone/aldehyde to form an iminium ion. The iminium carbon is 

hybridized (planar), drastically reducing steric clashes during formation. Subsequent hydride reduction yields the N-alkylated product[3].

-Picoline-borane (pic-

) is the superior reducing agent here due to its high stability, low toxicity, and efficiency in mild conditions compared to

[3].
Protocol B: Reductive Amination using -Picoline-Borane
  • Iminium Formation: Dissolve the azetidine ether (1.0 equiv) and the target ketone/aldehyde (1.1 equiv) in Methanol (0.3 M). Add glacial acetic acid (0.1 equiv) to catalyze iminium formation.

  • Validation Checkpoint (1 hour): Take a 10

    
     aliquot, dilute in MeOH, and analyze via LC-MS.
    
    • Validation: You must observe the mass of the iminium intermediate (

      
      ) before proceeding. If absent, add molecular sieves (3Å) to drive water removal.
      
  • Reduction: Add

    
    -picoline-borane (1.3 equiv) in one portion. Stir at room temperature for 4-12 hours.
    
  • Quench & Isolate: Quench with saturated aqueous

    
    , extract with EtOAc (3x), dry over 
    
    
    
    , and purify via flash chromatography.

Quantitative Data Summary: Strategy Comparison

Functionalization StrategyReagents & CatalystsSteric ToleranceElectronic ToleranceTypical Yield
Standard Alkylation Alkyl-Br,

, DMF
LowModerate10 - 30%
Optimized Finkelstein Alkyl-Cl/Br,

, KI, MeCN
ModerateModerate65 - 85%
Reductive Amination Carbonyl, pic-

, MeOH
HighHigh75 - 95%
Microwave-Assisted Alkyl-OTf, DIPEA, MW (80°C)Very HighLow (Ring-opening risk)50 - 70%

Advanced FAQs

Q: Why am I observing ring-opening byproducts during the alkylation of my azetidine ether? A: Azetidines possess significant ring strain (~26 kcal/mol)[1]. Under harsh basic conditions at elevated temperatures (>100°C), or if the nitrogen becomes quaternized due to over-alkylation, the ring becomes highly susceptible to nucleophilic attack (often by the solvent or base), leading to ring-opening[4]. To prevent this, strictly limit the electrophile to 1.05 - 1.2 equivalents and utilize microwave irradiation for short bursts (e.g., 15 minutes at 80°C) rather than prolonged conventional heating.

Q: Does the stereochemistry of the ether group affect the N-alkylation rate? A: Yes, drastically. The puckered conformation of the azetidine ring means that substituents positioned pseudo-axial to the nitrogen lone pair will exert severe transannular steric hindrance[4]. If your ether group is locked in a conformation that shields the nitrogen face, direct alkylation rates will drop exponentially. In these stereochemically restricted cases, reductive amination is mandatory.

References

  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation Source: PMC - NIH URL
  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions Source: ResearchGate URL
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines Source: University of Birmingham URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-(Azetidin-3-yloxy)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds such as azetidine and pyridine are indispensable building blocks. The molecule 2-(Azetidin-3-yloxy)pyridine, particularly in its hydrochloride salt form for improved solubility and stability, represents a key intermediate in the synthesis of various pharmacologically active agents.[1][2] Accurate structural confirmation and purity assessment are non-negotiable checkpoints in the synthetic workflow. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool for providing unambiguous structural information at the atomic level.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Azetidin-3-yloxy)pyridine HCl. Rather than merely presenting a finished spectrum, we will deconstruct the molecule to predict its spectral features from first principles. This approach, grounded in the analysis of its constituent parts and the predictable effects of salt formation, equips the research scientist with the tools to not only confirm the identity of their target compound but also to identify potential impurities and intermediates. We will compare the expected spectrum with that of common precursors and provide a robust, field-tested protocol for acquiring high-quality data.

Part 1: Predicting the ¹H NMR Spectrum - A First-Principles Approach

The absence of a readily available, published spectrum for 2-(Azetidin-3-yloxy)pyridine HCl necessitates a predictive approach. By dissecting the molecule into its pyridine and azetidine components and considering the electronic effects of the ether linkage and protonation, we can construct a highly accurate theoretical spectrum. This predictive model serves as the benchmark against which experimental data is validated.

Online prediction tools, which use machine learning and extensive databases, can provide a preliminary estimate.[3][4][5] However, a manual, mechanistic breakdown provides deeper insight into the causality of the observed chemical shifts.

Analysis of the Pyridine Moiety

The pyridine ring contains four aromatic protons. In a simple, unsubstituted pyridine, these protons appear at distinct chemical shifts: the α-protons (adjacent to N) are most downfield (~8.6 ppm), followed by the γ-proton (~7.7 ppm) and the β-protons (~7.3 ppm).[3] The introduction of a 2-alkoxy substituent dramatically alters this pattern. The oxygen atom is an electron-donating group, which increases electron density on the ring and shifts the protons upfield.

However, in the HCl salt, the pyridine nitrogen is protonated, forming a pyridinium ion. This protonation has a dominant electron-withdrawing effect, which deshields all ring protons and shifts them significantly downfield. This effect is most pronounced for the protons alpha and gamma to the nitrogen.[6]

  • H-6: This proton is alpha to the protonated nitrogen, making it the most deshielded proton on the ring. It will appear as a doublet.

  • H-4: This proton is gamma to the nitrogen and will also experience a strong downfield shift. It will appear as a triplet (or more complex multiplet due to coupling with H-3 and H-5).

  • H-5: This proton is beta to the nitrogen and will be less affected than H-4 and H-6. It will appear as a triplet of doublets.

  • H-3: This proton is also beta to the nitrogen but adjacent to the electron-donating oxygen, leading to a more upfield position compared to the other ring protons. It will appear as a doublet.

Analysis of the Azetidine Moiety

The four-membered azetidine ring is strained, and its protons typically appear in the 2.0-4.0 ppm range.[2][7] In 2-(Azetidin-3-yloxy)pyridine HCl, the azetidine nitrogen is also protonated, forming a secondary ammonium salt. This has a profound deshielding effect on the adjacent methylene protons (H-2' and H-4').

  • H-3': This methine proton is directly attached to the carbon bearing the ether oxygen. The electronegativity of the oxygen will shift this proton significantly downfield. It will appear as a quintet due to coupling with the four protons on the adjacent C-2' and C-4' carbons.

  • H-2' and H-4': These two sets of methylene protons are diastereotopic. They are adjacent to the protonated nitrogen, which will shift them downfield. They will couple with each other (geminal coupling) and with the H-3' proton (vicinal coupling), resulting in complex multiplets, likely appearing as two distinct sets of signals.

  • N-H₂⁺: The proton on the azetidinium nitrogen is exchangeable. In a dry aprotic solvent like DMSO-d₆, it is often observable as a broad singlet. Its chemical shift can be highly variable depending on concentration and residual water content.[8]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 2-(Azetidin-3-yloxy)pyridine HCl, assuming the spectrum is acquired in DMSO-d₆.

Proton LabelPredicted Shift (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
Py-NH⁺> 12.0Broad s1H-Exchangeable proton on pyridinium.
Az-NH₂⁺9.0 - 10.0Broad s2H-Exchangeable protons on azetidinium.[8]
H-6~8.2 - 8.4d1H~5-6Alpha to pyridinium N, deshielded.
H-4~7.9 - 8.1t1H~7-8Gamma to pyridinium N, deshielded.
H-5~7.2 - 7.4t1H~6-7Beta to pyridinium N.
H-3~7.0 - 7.1d1H~8-9Beta to N, ortho to -OR group.
H-3'~5.2 - 5.5quintet1H~6-7Methine proton deshielded by ether oxygen.
H-2', H-4'~4.2 - 4.5m4H-Methylene protons deshielded by azetidinium N.

Note: "Az" refers to Azetidine, "Py" refers to Pyridine. Chemical shifts are estimates and can vary based on solvent, concentration, and instrument.

Part 2: Comparative Analysis for Synthetic Quality Control

A crucial aspect of spectral analysis is not just confirming what is present, but also confirming what is absent. A comparison of the product's spectrum with those of key starting materials and potential by-products is essential for verifying reaction completion and purity. A common synthetic route involves the reaction of a protected 3-hydroxyazetidine with a 2-halopyridine, followed by deprotection.[9]

CompoundKey ¹H NMR Signals (ppm) and Rationale
Target: 2-(Azetidin-3-yloxy)pyridine HCl Aromatic Region (7.0-8.4 ppm): Four distinct signals for the pyridinium protons. Downfield Methine (5.2-5.5 ppm): The H-3' proton signal is a key indicator. Downfield Methylene (4.2-4.5 ppm): The azetidinium protons are significantly shifted downfield. Broad NH signals: Observable in DMSO-d₆.
Precursor: N-Boc-3-hydroxyazetidine No Aromatic Signals. Boc Group (~1.4 ppm): A large singlet integrating to 9H is the most prominent feature.[10] Azetidine Protons (3.5-4.5 ppm): Methylene protons are more shielded than in the HCl salt. The absence of the large Boc signal in the final product is a primary indicator of successful deprotection.
Precursor: 2-Fluoropyridine Distinct Aromatic Pattern: Shows four signals in the aromatic region, but with different shifts and complex splitting due to H-F coupling. The absence of these specific multiplets indicates full consumption of the starting material.
By-product: Free Base Form Shielded Protons: All pyridine and azetidine protons would be shifted significantly upfield compared to the HCl salt due to the absence of N-protonation. The aromatic signals would appear in the ~6.5-8.0 ppm range, and the azetidine protons would be in the ~2.5-4.0 ppm range.

Part 3: Experimental Protocols

Adherence to a standardized protocol is critical for obtaining reproducible, high-quality NMR data. The following sections describe a self-validating methodology for sample preparation and data acquisition.

Protocol for NMR Sample Preparation

Causality: The choice of solvent is paramount when analyzing HCl salts. Protic solvents like D₂O or CD₃OD can cause rapid exchange of the N-H protons, rendering them invisible.[8] Chloroform (CDCl₃) is often a poor solvent for polar salts. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves most hydrochloride salts and allows for the observation of exchangeable N-H protons.[11]

Methodology:

  • Weighing: Accurately weigh 5-10 mg of the 2-(Azetidin-3-yloxy)pyridine HCl sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ using a clean pipette.

  • Dissolution: Cap the NMR tube securely and vortex or gently agitate until the sample is fully dissolved. Mild heating (<40°C) may be applied if necessary, but allow the sample to return to room temperature before analysis.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol for ¹H NMR Data Acquisition

Causality: The acquisition parameters determine the quality and reliability of the final spectrum. Key parameters include the spectral width (SW), which must encompass all expected signals; the acquisition time (AQ), which dictates the resolution; and the relaxation delay (D1), which ensures the system returns to equilibrium between scans for accurate integration.[12][13]

Typical Parameters (400 MHz Spectrometer):

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Parameter Setup:

    • Pulse Program: zg30 (A standard 30-degree pulse for quantitative measurements with multiple scans).[13]

    • Spectral Width (SW): 16 ppm (centered around 6-8 ppm) to ensure all aromatic and aliphatic signals are captured.

    • Number of Scans (NS): 16 to 64 scans, depending on sample concentration. This is done to improve the signal-to-noise ratio.

    • Acquisition Time (AQ): 3-4 seconds for good digital resolution.[13]

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial to allow for full relaxation of all protons, especially the slower-relaxing aromatic protons, which is essential for accurate integration.

  • Acquisition: Start the acquisition using the go or zg command.

  • Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum manually and perform a baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative ratios of the protons.

Part 4: Visualization and Workflow

Visual aids are essential for correlating the abstract data of an NMR spectrum with the concrete structure of the molecule.

Molecular Structure and Proton Environments

Caption: Labeled structure of 2-(Azetidin-3-yloxy)pyridine.

Experimental and Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis & Validation prep1 Weigh 5-10 mg of HCl Salt prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Parameters (zg30, SW, NS, D1) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to DMSO (2.50 ppm) proc2->proc3 an1 Assign Signals proc3->an1 an2 Integrate Peaks an1->an2 an3 Compare to Predicted Spectrum an2->an3 an4 Compare to Precursor Spectra an3->an4 an5 Assess Purity & Confirm Structure an3->an5 an4->an5

Caption: Workflow for NMR analysis of 2-(Azetidin-3-yloxy)pyridine HCl.

References

  • Jeliazkov, V., & Yordanova, N. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 10-16.

  • Rice, K. D., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 2(3), 237-241.

  • ACD/Labs. (2024). NMR Prediction Software.

  • ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride(18621-18-6) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine(141699-55-0) 1H NMR spectrum.

  • Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites, 14(5), 290.

  • Paton Group, Colorado State University. (n.d.). CASCADE - Chemical Shift Calculator.

  • Parella, T. (2008). 1H ACQUISITION PERIOD. BRUKER Biospin.

  • Nanalysis Corp. (2021). NMR acquisition parameters and qNMR.

  • UW-Madison Chemistry NMR Facility. (2020). Optimized Default 1H Parameters.

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338.

  • ChemScene. (n.d.). 2-(Azetidin-3-yloxy)pyridine.

  • Doi, H., et al. (2002). Synthesis of 3‐[(2S)‐azetidin‐2‐ylmethoxy]‐5‐[11C]‐methylpyridine, an analogue of A‐85380, via a Stille coupling. Journal of Labelled Compounds and Radiopharmaceuticals, 45(1), 11-20.

  • Minton, M. A., et al. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate.

  • Pokharel, Y. R., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27721–27728.

  • Cisarova, I., & Jahn, U. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5945-6029.

Sources

Distinguishing 2-(Azetidin-3-yloxy)pyridine from 2-(Azetidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence in Azetidine Fragments: A Comparative Guide to 2-(Azetidin-3-yloxy)pyridine and 2-(Azetidin-3-yl)pyridine

Executive Summary

In medicinal chemistry, the distinction between 2-(azetidin-3-yloxy)pyridine (Ether Linkage) and 2-(azetidin-3-yl)pyridine (Carbon-Carbon Linkage) represents a critical decision point in fragment-based drug design (FBDD).[1][2] While both moieties utilize the azetidine ring to project a pyridine vector, their physicochemical profiles, metabolic liabilities, and synthetic accessibilities diverge significantly.

This guide provides a technical roadmap for distinguishing, synthesizing, and evaluating these two pharmacophores.

The Structural Schism: Physicochemical Implications

The fundamental difference lies in the linker atom at the azetidine C3 position. This single atom substitution (Oxygen vs. Bond) alters the electronic landscape and conformational entropy of the molecule.

FeatureEther Linkage (Molecule A)C-C Linkage (Molecule B)[1][2]
Structure Pyridine-O -AzetidinePyridine-C -Azetidine
Linker Nature Rotatable ether bond; H-bond acceptor.[1][2]Direct bond; more rigid.
Basicity (Azetidine NH) Lower pKa (~9.5 - 10.0) .[1][2] The electronegative oxygen withdraws electron density from the ring, lowering the basicity of the distal amine.Higher pKa (~10.5 - 11.0) .[1][2] The pyridine ring is electron-withdrawing but less so than the direct oxygen ether, leaving the azetidine nitrogen more basic.
Lipophilicity (LogP) Generally lower (more polar due to ether oxygen).[1][2]Generally higher.
Metabolic Liability High.[3][4] Susceptible to O-dealkylation (CYP450).[1][2]Moderate. Susceptible to ring oxidation or N-oxidation.[1]

Analytical Forensics: Definitive Identification

Distinguishing these isomers requires precise analytical techniques. While Mass Spectrometry (MS) gives identical molecular weights for isomers (if formulae match exactly, though here they differ by an oxygen if not comparing exact isomers, but often these are confused in crude mixtures or mislabeled catalogs), Nuclear Magnetic Resonance (NMR) is the gold standard.[2]

A. 1H NMR Diagnostics (The "H3" Methine Signal)

The proton at the 3-position of the azetidine ring (H3) is the diagnostic reporter.[1]

  • Ether Linkage (Molecule A): The H3 proton is geminal to the ether oxygen. The electronegative oxygen exerts a strong deshielding effect.

    • Shift:

      
      5.0 – 5.4 ppm  (typically a multiplet/quintet).
      
  • C-C Linkage (Molecule B): The H3 proton is attached to the pyridine ring. While the aromatic ring deshields it, the effect is weaker than the direct oxygen attachment.

    • Shift:

      
      3.8 – 4.3 ppm  (typically a multiplet/quintet).
      
B. Decision Tree

AnalyticalTree Start Unknown Sample (Azetidine-Pyridine Construct) NMR 1H NMR Analysis (Focus on Azetidine H3) Start->NMR ShiftHigh Shift δ 5.0 - 5.4 ppm (Deshielded by Oxygen) NMR->ShiftHigh Downfield Signal ShiftLow Shift δ 3.8 - 4.3 ppm (Shielded relative to ether) NMR->ShiftLow Upfield Signal ResultA CONFIRMED: 2-(Azetidin-3-yloxy)pyridine (Ether Linkage) ShiftHigh->ResultA ResultB CONFIRMED: 2-(Azetidin-3-yl)pyridine (C-C Linkage) ShiftLow->ResultB

Figure 1: Analytical decision tree for distinguishing azetidine linkages via 1H NMR.

Synthetic Divergence: Origins Matter

The synthetic routes to these molecules are non-overlapping. Understanding the precursor chemistry is often the first step in verification.

Route A: The Ether Linkage (SNAr)

This is the "classic" route, utilizing the nucleophilicity of 3-hydroxyazetidine.[1]

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2]

  • Reagents: 1-Boc-3-hydroxyazetidine + 2-Fluoropyridine + Base (NaH or KOtBu).[1][2]

  • Key Condition: Requires an electron-deficient pyridine (2-F or 2-Cl) to facilitate the attack.[1][2]

Route B: The C-C Linkage (Cross-Coupling)

Building the carbon-carbon bond requires metal catalysis, as the azetidine C3 is not naturally nucleophilic toward aromatics without activation.[1]

  • Mechanism: Negishi or Suzuki-Miyaura Cross-Coupling.[1]

  • Reagents: 1-Boc-3-iodoazetidine (activated as Zinc reagent) + 2-Bromopyridine + Pd Catalyst (e.g., Pd(dppf)Cl2).[1][2]

  • Alternative: Reductive functionalization of Azetidin-3-one using Horner-Wadsworth-Emmons (HWE) reagents followed by hydrogenation.[1][2]

SynthesisPath cluster_Ether Ether Linkage (SNAr) cluster_CC C-C Linkage (Cross-Coupling) SM_A 3-Hydroxyazetidine (Nucleophile) Prod_A Ether Product SM_A->Prod_A NaH, DMF, Heat Py_A 2-Fluoropyridine (Electrophile) Py_A->Prod_A SM_B 3-Iodoazetidine (Pre-Nucleophile) Prod_B C-C Product SM_B->Prod_B 1. Zn dust 2. Pd cat. Py_B 2-Bromopyridine (Electrophile) Py_B->Prod_B

Figure 2: Synthetic pathways contrasting SNAr (Ether) and Negishi Coupling (C-C).

Functional Profiling: Metabolic Stability Protocol

The ether linkage is often a metabolic "soft spot." The following protocol is designed to quantify the stability difference, specifically monitoring for O-dealkylation.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify primary metabolites (O-dealkylation vs. N-oxidation).

Materials:

  • Test Compounds (1 µM final conc).

  • Pooled Liver Microsomes (Human/Mouse, 0.5 mg/mL protein).[2]

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[2]

Workflow:

  • Pre-Incubation: Mix microsomes and buffer (PBS pH 7.4) at 37°C for 5 mins.

  • Initiation: Add Test Compound (1 µM) and NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation:

  • Ether Linkage: Look for a metabolite with Mass = [M - Azetidine + OH].[1][2] This corresponds to the cleavage of the ether bond (loss of the azetidine ring), leaving 2-hydroxypyridine (pyridone).[1][2] This is a high-risk clearance pathway.[1]

  • C-C Linkage: Look for Mass = [M + 16].[2] This corresponds to oxidation on the azetidine nitrogen or the pyridine nitrogen. The C-C bond itself is metabolically robust.

References

  • Synthesis of Azetidine Ethers (SNAr): Holladay, M. W., et al. "Structure-Activity Relationships of 3-Substituted Pyridine Analogs."[1][2] Journal of Medicinal Chemistry, 1998.[5]

  • Synthesis of C-Linked Azetidines (Cross-Coupling): Billotte, S. "Zinc-Mediated Cross-Coupling of 3-Iodoazetidines."[1][2] Synlett, 2008.

  • Metabolic Stability of Ethers: Smith, D. A. "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Royal Society of Chemistry, 2010.

  • NMR Characteristics of Azetidines: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Sources

Technical Guide: Ether vs. Carbon-Linked Azetidine-Pyridine Scaffolds in Medicinal Chemistry

[2]

Executive Summary

In the optimization of fragment-based leads, the azetidine-pyridine motif has emerged as a privileged scaffold, offering a high fraction of sp³ character (

Ether (-O-)Carbon (-CH₂- or direct bond)12

This guide objectively compares these two sub-scaffolds. The Verdict: The ether linkage offers superior synthetic accessibility and reduced basicity (beneficial for permeability), but suffers from oxidative dealkylation liabilities.[2] The carbon linkage (methylene) acts as a robust bioisostere that enhances metabolic half-life (

Part 1: Structural & Physicochemical Analysis[3][4]

The substitution of an ether oxygen with a methylene group is a classic bioisosteric replacement, but in the context of the azetidine-pyridine system, it induces significant electronic and conformational shifts.[1][2]

1. Electronic Effects & Basicity (

)

The linker atom directly modulates the electron density of the pyridine ring, influencing the basicity of the pyridine nitrogen.

  • Ether Linkage (-O-): Oxygen is electronegative.[2] While it can donate electrons via resonance (if conjugated), the inductive withdrawal (

    
    ) often dominates, particularly in 3-pyridyl systems or when the oxygen is not directly conjugated to the pyridine nitrogen's 
    
    
    -system in a way that increases electron density at the nitrogen.[2]
    • Observation: 3-alkoxypyridines typically exhibit a lower

      
       (~4.[2]8) compared to unsubstituted pyridine (~5.2).[2]
      
    • Impact: Reduced basicity can improve passive permeability by increasing the fraction of neutral species at physiological pH (

      
       7.4), but may reduce solubility in low pH environments.[2]
      
  • Carbon Linkage (-CH₂-): The methylene group is weakly electron-donating via hyperconjugation (

    
    ).
    
    • Observation: 3-alkylpyridines exhibit a higher

      
       (~5.7–6.0).[2]
      
    • Impact: Increased basicity enhances solubility (via protonation) but increases the risk of hERG channel blockade and phospholipidosis if the overall LogD is high.[2]

2. Conformational Analysis
  • Bond Angles: The

    
     bond angle (~110°) is similar to the 
    
    
    angle (~109.5°), making them good steric isosteres.[2] However, the rotational energy barrier around the
    
    
    bond is generally lower (~1–2 kcal/mol) than the
    
    
    bond (~3 kcal/mol), making the ether scaffold more flexible.[2]
  • Pucker: The azetidine ring exists in a puckered conformation (~30°).[2] The electronegativity of the substituent (O vs C) influences the barrier to ring inversion, with electronegative substituents (ether) often stabilizing specific puckered conformers due to the anomeric effect.[2]

Table 1: Physicochemical Comparison

PropertyEther Linker (3-Py-O-Az)Carbon Linker (3-Py-CH₂-Az)Impact
Linker Atom Oxygen (-O-)Methylene (-CH₂-)Bioisostere
Pyridine

~4.8 (Lower)~5.8 (Higher)Solubility/Permeability trade-off
Lipophilicity (cLogP) LowerHigher (+0.5 to +1.[2]0)Carbon increases lipophilicity
H-Bond Acceptors +1 (Ether O)0Ether O is a weak acceptor
Rotational Barrier Low (Flexible)Moderate (Rigid)Entropy penalty upon binding
Part 2: Metabolic Stability & ADME

The primary driver for switching from ether to carbon linkers is often metabolic stability .[2]

1. The "Oxygen Liability" (Ether)

Ether-linked scaffolds are prone to O-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). The mechanism involves hydroxylation of the carbon

2
  • Risk:[3] High clearance (

    
    ), short half-life.[2]
    
  • Mitigation: Deuteration of the

    
    -carbon or steric shielding (e.g., methyl substitution on the azetidine).[2]
    
2. The Carbon Solution

Replacing the oxygen with a methylene group removes the hemiacetal collapse pathway.[2] However, the benzylic-like position (the methylene bridge) becomes a new site for metabolic attack via C-hydroxylation .[2]

  • Advantage:[4] C-hydroxylation does not fragment the molecule; the metabolite often retains potency.[2]

  • Risk:[3] Benzylic oxidation can still lead to clearance, but the rate is typically slower than O-dealkylation.[1][2]

3. Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathwaysStart_EtherEther Scaffold(Py-O-Az)CYP_EtherCYP450(Oxidation)Start_Ether->CYP_EtherHigh Clearance RiskStart_CarbonCarbon Scaffold(Py-CH2-Az)CYP_CarbonCYP450(Oxidation)Start_Carbon->CYP_CarbonImproved StabilityIntermediate_EtherHemiacetalIntermediateCYP_Ether->Intermediate_Etheralpha-hydroxylationIntermediate_CarbonBenzylicAlcoholCYP_Carbon->Intermediate_CarbonBenzylic hydroxylationResult_EtherCLEAVAGE(Py-OH + Azetidinone)Intermediate_Ether->Result_EtherSpontaneous CollapseResult_CarbonSTABLE METABOLITE(Active/Inactive)Intermediate_Carbon->Result_CarbonNo Fragmentation

Figure 1: Comparative metabolic pathways. The ether linker risks scaffold fragmentation via O-dealkylation, while the carbon linker typically yields stable hydroxylated metabolites.[1]

Part 3: Synthetic Accessibility[7]

The choice of scaffold heavily impacts the speed of the Design-Make-Test (DMT) cycle.[2]

1. Ether Synthesis (High Throughput)

Ether-linked azetidine-pyridines are highly accessible via Nucleophilic Aromatic Substitution (


)Mitsunobu reactions2
  • Protocol: React a commercially available N-Boc-3-hydroxyazetidine with a fluoropyridine (using NaH in DMF/THF).

  • Yield: Generally high (>80%).[2]

  • Advantage: Ideal for rapid SAR exploration and library generation.[2]

2. Carbon Synthesis (High Complexity)

Creating the



2
  • Traditional: Negishi coupling (requires organozinc preparation) or reduction of amide/ketone precursors (multi-step).

  • Modern (State-of-the-Art): Photoredox Decarboxylative Coupling .[2] This method couples N-Boc-azetidine-3-carboxylic acid with aryl halides using an Iridium photocatalyst and Nickel catalyst.[2]

  • Protocol Overview:

    • Reagents: N-Boc-azetidine-3-COOH, Aryl Bromide, Ir(ppy)₃ (cat), NiCl₂[1][2]·glyme (cat), Base.[1][2]

    • Conditions: Blue LED irradiation, DMSO, RT.

    • Mechanism: Single-electron transfer (SET) generates an azetidine radical which is captured by the Ni-catalyst.[2]

SynthesisWorkflowChoiceScaffold SelectionEther_RouteEther Route(Rapid SAR)Choice->Ether_RouteCarbon_RouteCarbon Route(Lead Opt)Choice->Carbon_RouteReagents_E3-OH-Azetidine + F-PyridineEther_Route->Reagents_EReaction_ESNAr / Mitsunobu(NaH, DMF, Heat)Reagents_E->Reaction_EProduct_EEther ProductHigh YieldReaction_E->Product_EReagents_C3-COOH-Azetidine + Br-PyridineCarbon_Route->Reagents_CReaction_CPhotoredox / Cross-Coupling(Ir/Ni, Blue LED)Reagents_C->Reaction_CProduct_CCarbon ProductModerate YieldReaction_C->Product_C

Figure 2: Synthetic decision tree.[2][5] Ether synthesis utilizes robust SNAr chemistry, while Carbon synthesis requires advanced metallaphotoredox or cross-coupling techniques.[1][2]

Part 4: Case Study & Experimental Data

Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands The A-85380 series of nAChR agonists heavily utilizes the 3-(pyridin-3-yloxy)azetidine scaffold.[2]

  • Compound A (Ether): 3-(pyridin-3-yloxy)azetidine.[2]

    • Potency:

      
       = 0.05 nM (
      
      
      nAChR).[2]
    • Metabolism:[6] Rapid clearance in rat microsomes due to O-dealkylation.[2]

  • Compound B (Carbon Bioisostere): 3-(pyridin-3-ylmethyl)azetidine.[2]

    • Potency:

      
       = 1.2 nM (24-fold loss in potency).[2]
      
    • Metabolism:[6]

      
       increased by >300%.[2]
      
    • Analysis: While the carbon linker solved the metabolic issue, the loss of the ether oxygen (and its H-bond accepting capability or specific vector) proved detrimental to binding affinity in this specific pocket. This highlights the risk of the "Carbon Switch"—it is not always a potency-neutral change.[2]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/rat).[2]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and appearance of M-14 (demethylation) or M+16 (hydroxylation) peaks.

References
  • Holladay, M. W., et al. (1998).[1][2] "Synthesis and Structure-Activity Relationships of 3-(3-Pyridyl)azetidines: A New Class of Potent Nicotinic Acetylcholine Receptor Ligands."[2] Journal of Medicinal Chemistry.

  • Duncton, M. A. (2011).[2] "Minisci reactions: Versatile tools for the functionalization of heterocycles."[2] MedChemComm.

  • Zuo, Z., et al. (2014).[1][2] "Merging photoredox with nickel catalysis: Coupling of

    
    -carboxyl sp3-carbons with aryl halides." Science. 
    
  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Piotrowski, D. W. (2012).[2] "Application of Diazaspirocycles in Drug Discovery." Future Medicinal Chemistry.

HPLC method development for 2-(Azetidin-3-yloxy)pyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 2-(Azetidin-3-yloxy)pyridine Purity: A Comparative Guide

Executive Summary

Azetidine derivatives are increasingly prominent in medicinal chemistry due to their unique ring strain, which makes them valuable scaffolds for drug discovery[1]. However, analyzing compounds like 2-(Azetidin-3-yloxy)pyridine (MW: 150.18) presents significant chromatographic challenges. Possessing both a highly basic secondary amine (azetidine, pKa ~10.4) and a weakly basic pyridine ring (pKa ~5.2), this molecule is highly polar and prone to severe secondary interactions. This guide objectively compares three chromatographic strategies—Standard Low-pH Reversed-Phase (RP), High-pH RP, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, robust purity assay.

Mechanistic Causality: The Analytical Challenge

To develop a robust method, we must first understand the analyte's behavior in solution. The interaction of an analyte with the HPLC stationary and mobile phase dictates retention and peak shape; without this interaction, there will be no separation[2].

  • Ionization State: At a standard acidic pH (e.g., pH 2.5 with 0.1% TFA), both the azetidine and pyridine nitrogens are protonated. The resulting dication is highly hydrophilic, leading to minimal partitioning into hydrophobic C18 stationary phases.

  • Silanol Interactions: Polar analytes interacting with residual silica surface silanol groups undergo strong adsorption-type interactions[3]. For a dicationic species, this manifests as severe peak tailing, reduced theoretical plates, and irreproducible retention times.

  • Phase Dewetting: Attempting to retain this polar molecule by using 100% aqueous mobile phases on standard C18 columns can lead to ligand folding or "matting," further degrading peak shape and causing retention time drift[4].

Therefore, method development must pivot to orthogonal selectivity mechanisms: suppressing ionization via high pH or leveraging polarity via HILIC[2].

Comparative Methodologies & Performance Data

We evaluated three distinct column chemistries and mobile phase systems to determine the optimal purity method.

  • Approach A: Standard Low-pH RP-HPLC (The Baseline)

    • Mechanism: Relies on hydrophobic partitioning. At pH 2.5, the analyte is fully ionized.

    • Result: The compound elutes near the void volume (k' < 1) with severe tailing (Tf > 2.5) due to interactions with ionized silanols.

  • Approach B: High-pH RP-HPLC (Hybrid Silica)

    • Mechanism: By raising the mobile phase pH to 10.5, the pyridine is fully neutralized, and the azetidine is partially neutralized. This increases the molecule's overall hydrophobicity and eliminates electrostatic attraction to silanols (which remain negatively charged, but the analyte is neutral)[2].

    • Result: Improved retention and excellent peak shape. Requires ethylene-bridged hybrid (BEH) silica to prevent column dissolution at high pH.

  • Approach C: HILIC (Amide Phase)

    • Mechanism: HILIC uses a polar stationary phase and a highly organic mobile phase. The polar, ionized azetidine partitions into a water-enriched layer immobilized on the silica surface[3].

    • Result: Superior retention (k' > 5) and orthogonal selectivity, ideal for separating polar synthetic impurities (e.g., 3-hydroxyazetidine).

Quantitative Performance Summary

Method / Column ChemistryMobile Phase pHRetention Factor (k')USP Tailing Factor (Tf)Theoretical Plates (N)Suitability for Purity
A: Standard C18 2.5 (0.1% TFA)0.82.852,100Poor (Fails system suitability)
B: Hybrid C18 10.5 (NH₄HCO₃ / NH₄OH)3.21.1514,500Good (Robust for routine QC)
C: Amide HILIC 3.0 (NH₄Fa / FA)6.51.0818,200Excellent (Best for polar impurities)

Experimental Protocols

The following self-validating protocols outline the setup for the two successful approaches. By strictly controlling the pH relative to the analyte's pKa, these methods inherently validate their own performance through stable retention and symmetrical peak shapes.

Protocol 1: High-pH Reversed-Phase Workflow Objective: Suppress analyte ionization to enhance hydrophobic retention.

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 ± 0.1 using dilute Ammonium Hydroxide. Causality: A pH of 10.5 ensures the azetidine moiety is near its pKa, significantly reducing its cationic character and preventing secondary silanol interactions.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Column: Ethylene-Bridged Hybrid C18 (e.g., 150 mm × 4.6 mm, 3.5 µm). Note: Standard silica will dissolve at this pH; hybrid particles are mandatory.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-15 min: 60% B

    • 15-15.1 min: Return to 5% B (Equilibrate for 5 mins).

  • Instrument Parameters: Flow rate at 1.0 mL/min, Column Temperature at 40°C, UV Detection at 254 nm.

Protocol 2: HILIC Workflow (Recommended for Maximum Resolution) Objective: Utilize hydrophilic partitioning for maximum retention of the polar dication.

  • Mobile Phase A Preparation: Prepare a 10 mM Ammonium Formate buffer in water. Adjust to pH 3.0 using Formic Acid. Causality: Low pH ensures full ionization of the dual basic centers, maximizing the molecule's polarity and subsequent partitioning into the aqueous layer of the HILIC phase[2].

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Column: Amide-bonded HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Gradient Program:

    • 0-1 min: 95% B (Note: In HILIC, high organic is the weak solvent).

    • 1-8 min: 95% to 60% B

    • 8-10 min: 60% B

    • 10-10.1 min: Return to 95% B (Equilibrate for 10 column volumes).

  • Instrument Parameters: Flow rate at 0.4 mL/min, Column Temperature at 35°C, UV Detection at 254 nm.

Method Selection Logic

HPLC_Method_Dev Start Target: 2-(Azetidin-3-yloxy)pyridine (Polar, Dual Basic Centers) Assess Assess Chromatographic Challenges (Low Retention, Silanol Tailing) Start->Assess Path1 Approach 1: HILIC Mode (High Organic, Aqueous Buffer) Assess->Path1 Path2 Approach 2: High-pH RP-HPLC (Hybrid C18, pH 10.5) Assess->Path2 Path3 Approach 3: Low-pH RP-HPLC (Standard C18, pH 2.5) Assess->Path3 Eval1 Excellent Retention Orthogonal Selectivity Path1->Eval1 Eval2 Good Retention Suppressed Ionization Path2->Eval2 Eval3 Poor Retention Severe Peak Tailing Path3->Eval3 Decision Compare Purity Profiles & Method Robustness Eval1->Decision Eval2->Decision Eval3->Decision Final Selected Method for Validation & Routine Analysis Decision->Final

Workflow for selecting the optimal HPLC method for polar, basic azetidine derivatives.

Conclusion

For highly polar, basic scaffolds like 2-(Azetidin-3-yloxy)pyridine, standard low-pH C18 methods are fundamentally inadequate. By understanding the causality between analyte pKa and stationary phase interactions, analysts can deploy either High-pH RP-HPLC or HILIC to achieve robust, self-validating purity assays. HILIC, in particular, offers superior retention and is highly recommended for identifying polar precursors during drug development.

References

  • Title: HPLC Method Development Kit: Where to Start? Source: elementlabsolutions.com URL: [Link]

  • Title: Top Three HPLC Method Development Tips Source: chromatographyonline.com URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: hplc.eu URL: [Link]

Sources

Comparative Guide: Infrared Spectroscopy of Pyridine-Ether Linkages

[1]

Executive Summary: The Diagnostic Power of the Pyridine-Ether Linkage[2]

In medicinal chemistry, the pyridine-ether linkage (alkoxypyridine) is a critical pharmacophore, often employed to modulate lipophilicity and metabolic stability compared to its benzene analogues (anisoles). However, characterizing this linkage requires a nuanced understanding of vibrational spectroscopy.[1] Unlike simple aromatic ethers, the pyridine nitrogen introduces significant electronic perturbations—both inductive (-I) and mesomeric (+M)—that shift characteristic infrared (IR) absorption bands.

This guide provides an objective, data-driven comparison of pyridine-ether linkages against their benzene counterparts and detailed differentiation between positional isomers (2-, 3-, and 4-alkoxy).[2][1] It moves beyond basic peak assignment to explain the why behind the spectral shifts, enabling you to use IR as a robust structural validation tool.

Theoretical Framework: Electronic Effects & Spectral Shifts[1][3]

To interpret the IR spectrum of a pyridine-ether, one must understand the "push-pull" electronic environment.

  • The "Pull" (Inductive Effect): The electronegative nitrogen atom withdraws electron density from the ring carbon atoms, making the ring electron-deficient.

  • The "Push" (Resonance Effect): The ether oxygen atom acts as an electron donor (+M effect).[2]

The Critical Difference: In anisole (methoxybenzene) , the resonance interaction is moderate.[2][1] In 2- and 4-alkoxypyridines , the resonance is enhanced .[2][1] The electron-deficient ring (specifically at the ortho and para positions relative to Nitrogen) avidly accepts the oxygen's lone pair. This increases the double-bond character of the C(aryl)–O bond, leading to a blue shift (higher wavenumber) in the asymmetric C–O stretching frequency compared to anisole.

3-alkoxypyridines behave more like anisole because the resonance interaction is disrupted at the meta position.[2]

Visualization: Resonance Structures & Bond Character

The following diagram illustrates the resonance contribution that stiffens the C-O bond in 2-methoxypyridine, a feature absent in the 3-isomer.

ResonanceEffectscluster_02-Methoxypyridine (Enhanced Resonance)cluster_13-Methoxypyridine (Weak Resonance)Node1Neutral FormPy-O-MeNode2Zwitterionic Form(N- =C= O+)Node1->Node2Strong Resonance(Ortho/Para)ResultSpectral Outcome:C(aryl)-O Stretch shifts toHIGHER Wavenumber (~1280 cm⁻¹)Node2->ResultNode3Neutral FormPy-O-MeNode4Charge Separated(Unstable)Node3->Node4Weak Resonance(Meta)

Caption: Figure 1. Resonance contributions in alkoxypyridines. The 2-isomer exhibits significant double-bond character in the C-O linkage, shifting the vibrational frequency higher.

Comparative Spectral Analysis

The following table synthesizes experimental data to provide a direct comparison between the benzene-ether baseline and the three pyridine isomers.

Table 1: Characteristic IR Bands for Pyridine-Ether vs. Benzene-Ether Linkages

FeatureAnisole (Benzene-Ether)2-Methoxypyridine3-Methoxypyridine4-MethoxypyridineMechanistic Insight
C(aryl)–O Stretch (Asym) 1245 – 1250 cm⁻¹ 1275 – 1285 cm⁻¹ 1250 – 1260 cm⁻¹ 1270 – 1280 cm⁻¹ Enhanced resonance in 2- and 4- isomers stiffens the bond, causing a blue shift.[2][1]
C(aryl)–O Stretch (Sym) 1040 – 1050 cm⁻¹1020 – 1050 cm⁻¹1030 – 1050 cm⁻¹1020 – 1040 cm⁻¹Less sensitive to electronic effects; useful for confirming ether presence.[2][1]
Ring Breathing (C=N/C=C) 1600, 1500 cm⁻¹1590, 1560, 1480 cm⁻¹ 1580, 1480, 1420 cm⁻¹1590, 1560 cm⁻¹Pyridine ring modes are sharper and more numerous due to lower symmetry (C2v or Cs).[2][1]
C–H Out-of-Plane (OOP) ~750, 690 cm⁻¹ (Mono)740 – 780 cm⁻¹ 700 – 800 cm⁻¹ (2 bands) 800 – 850 cm⁻¹ (1 band) The "Fingerprint" Region. Critical for distinguishing isomers.[2][1]

Analyst Note: The most common error in characterizing these compounds is confusing the C=N ring stretch (~1560-1590 cm⁻¹) with the C=C stretch of benzene. The presence of a strong band near 1280 cm⁻¹ combined with a lack of N-H stretch (3300 cm⁻¹) is the primary confirmation of the O-alkylation over N-alkylation (pyridone formation).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and eliminate common artifacts (such as hygroscopic water bands masking the spectrum), follow this strict protocol.

Reagents & Equipment[2][1][3]
  • Sample: >98% purity (GC/HPLC verified).

  • Matrix: ATR (Diamond/ZnSe) preferred over KBr to avoid moisture uptake.[2][1]

  • Desiccant: P₂O₅ or vacuum drying if KBr is mandatory.[2][1]

Step-by-Step Methodology
  • Background Correction:

    • Perform a fresh background scan (32 scans minimum) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.[2][1]

    • Validation: Ensure the baseline is flat at 100% T.[2][1]

  • Sample Preparation (ATR):

    • Place solid/liquid sample on the crystal.[2][1]

    • Crucial Step: If the sample is a free base pyridine, it is hygroscopic.[2][1] Cover the sample immediately with the pressure clamp to minimize atmospheric water absorption (which appears as a broad hump at 3400 cm⁻¹).

  • Acquisition:

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 64 (to improve Signal-to-Noise ratio for weak overtone bands).

  • Data Processing & Validation:

    • Apply baseline correction if necessary.[2][1]

    • Self-Check: Look for the "Pyridine Breathing" mode ~990-1000 cm⁻¹.[1] If this is split or shifted significantly, check for protonation (pyridinium salts shift this band to ~1010-1025 cm⁻¹).[2][1]

Workflow Diagram

ProtocolStartStart AnalysisBg1. Background Scan(Remove CO2/H2O)Start->BgSample2. Sample Application(ATR Crystal)Bg->SampleCheckCheck: Is sample hygroscopic?Sample->CheckCoverApply Pressure ClampIMMEDIATELYCheck->CoverYes (Pyridine base)Scan3. Acquire Spectrum(64 scans, 4cm⁻¹)Check->ScanNoCover->ScanValidate4. Validation CheckScan->ValidateResult_SaltPeak at ~1025 cm⁻¹?Sample is Protonated (Salt)Validate->Result_SaltShifted Breathing ModeResult_BasePeak at ~990 cm⁻¹?Sample is Free BaseValidate->Result_BaseNormal Breathing Mode

Caption: Figure 2. Operational workflow for IR analysis of pyridine derivatives, emphasizing hygroscopic management.

References
  • National Institute of Standards and Technology (NIST). (2025).[2][1] Pyridine, 2-methoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • PubChem. (2025).[2][1][4] 2-Methoxypyridine Spectral Information. National Library of Medicine.[1] Retrieved from [Link]

  • Specac. (2025).[2][1] Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Retrieved from [Link]

13C NMR shifts for C-O bond in azetidinyl-pyridine derivatives

Comparative Guide: C NMR Shifts of C-O Bonds in Azetidinyl-Pyridine Derivatives

Executive Summary

This guide analyzes the

ether linkage (C-O-C)1

A-853801

The core challenge in characterizing these derivatives lies in distinguishing the linker methylene carbon (

azetidine ring carbons11

Mechanistic Insight: The "Strain Effect" on Chemical Shifts

The azetidine ring (4-membered) introduces significant angle strain (

The Azetidine -Carbon Anomaly

In


1

-gauche effect
  • Azetidine

    
    -C: 
    
    
    55–60 ppm[1]
  • Pyrrolidine

    
    -C: 
    
    
    58–62 ppm[1]
The C-O Bond Interface

The ether linkage in azetidinyl-pyridine derivatives involves a 3-(pyridin-3-yloxy) or 3-(azetidin-2-ylmethoxy) connectivity.[1] The oxygen atom exerts a strong deshelding effect (inductive,

1
  • Pyridine C3 (Aromatic C-O): The resonance shifts significantly downfield (

    
     150–155 ppm).[1]
    
  • Linker Methylene (Aliphatic C-O): The

    
     carbon resonates in the characteristic ether window (
    
    
    68–73 ppm), distinct from the ring carbons.[1]

Comparative Data Analysis

The following table synthesizes experimental

A-85380A-84543
Table 1: C NMR Shift Comparison (ppm)

Solvent:


1

1
Carbon PositionAzetidinyl Derivative (A-85380)Pyrrolidine Analog (A-84543)Shift Difference (

)
Mechanistic Cause
Linker (

)
68.8 - 71.5 70.5 - 72.0

1.0
Similar electronic environment; slight steric compression in azetidine.[1]
Ring

-Carbon (C2)
58.0 - 59.4 58.5 - 61.0 -1.5 (Shielded)Ring strain compression (Azetidine < Pyrrolidine).[1]
Ring

-Carbon (C3)
23.0 - 25.0 28.0 - 30.0 -5.0 (Shielded)Severe ring strain/pucker in 4-membered ring.[1]
Pyridine C3 (Ipso) 154.5 154.2 < 0.5Dominated by Oxygen electronegativity; ring size remote.[1]
Pyridine C2 (Ortho) 137.0 - 138.5 137.0 - 138.0 NegligibleElectronic effect of Pyridine N and Ether O.
Pyridine C4 (Ortho) 125.0 - 126.5 125.0 - 126.0 NegligibleResonance shielding from Ether Oxygen.[1]

Critical Note: The Azetidine C3 signal (


24 ppm) is a diagnostic peak. It appears significantly upfield compared to the 

-carbons of pyrrolidine (

29 ppm) or piperidine (

25-30 ppm), serving as a rapid confirmation of the 4-membered ring integrity.[1]

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific chemical shift zones for the 3-(azetidin-2-ylmethoxy)pyridine scaffold.

Gcluster_pyridinePyridine Ring (Aromatic)cluster_linkerEther Linkercluster_azetidineAzetidine Ring (Strained)Py_C3C3 (Ipso)δ 154.5 ppmPy_C4C4 (Ortho)δ 126.0 ppmPy_C3->Py_C4OxygenOPy_C3->OxygenC-O Bond (Aromatic)Py_C2C2 (Ortho)δ 138.0 ppmPy_C2->Py_C3Linker_CH2CH2δ 70.0 ppmOxygen->Linker_CH2C-O Bond (Aliphatic)Az_C2C2 (Chiral)δ 59.4 ppmLinker_CH2->Az_C2Az_C3C3 (Beta)δ 24.0 ppmAz_C2->Az_C3Az_C4C4 (Alpha)δ 45.0 ppmAz_C3->Az_C4Az_C4->Az_C2Ring Closure

Caption: Chemical shift mapping of A-85380. Red indicates strong deshielding (O-attachment), Green indicates alpha-amine carbons, and Grey indicates the shielded beta-carbon.[1]

Experimental Protocol: Synthesis & Characterization

To ensure reproducible NMR data, the integrity of the C-O bond must be preserved during synthesis. The following protocol outlines the Mitsunobu coupling route, which is preferred over nucleophilic substitution for chiral azetidines to prevent racemization.

Synthesis Workflow
  • Reagents: 3-Hydroxypyridine (1.0 eq), (S)-1-Boc-2-azetidinemethanol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq).
    
  • Coupling: Dissolve in anhydrous THF at 0°C. Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 12-18 hours.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine or TFA salt.

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for

    
    C).
    
  • Solvent:

    
     (for HCl/TFA salts) or 
    
    
    (for free base).[1]
    • Note:

      
       is recommended for salts as it eliminates H-bonding variability seen in DMSO.
      
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to

    
     seconds to ensure quantitative integration of the quaternary Pyridine C3 carbon.
    
  • Scans: Minimum 512 scans due to the lower sensitivity of the low-molecular-weight sample.

Validation Criteria (Self-Check)
  • Check 1: Presence of

    
     154 ppm  signal confirms the Pyridine-Oxygen connectivity.
    
  • Check 2: Presence of

    
     24 ppm  signal confirms the intact 4-membered azetidine ring (absence indicates ring opening to linear amine).
    
  • Check 3: DEPT-135 experiment must show the Linker CH2 (

    
     70)  as a negative phase signal (inverted), distinguishing it from the Azetidine C2 methine (positive).
    

References

  • Abreo, M. A., et al. (1996).[1][2] Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[2] Journal of Medicinal Chemistry. Link[1]

  • Sullivan, J. P., et al. (1996).[1] A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: In vitro pharmacological properties.[1][2] Neuropharmacology. Link

  • Koren, A. O., et al. (1998).[1][2] 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling.[1][2] Journal of Medicinal Chemistry. Link[1]

  • Gottlieb, H. E., et al. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry.[3] Link[1]

Analytical Standards for 3-(2-pyridyloxy)azetidine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Instability in Neuro-Therapeutics

The 3-(2-pyridyloxy)azetidine moiety is a privileged pharmacophore in modern drug development, particularly for nicotinic acetylcholine receptor (nAChR) agonists used in analgesia and CNS modulation.[1] However, its chemical architecture presents a dual analytical challenge: the high ring strain of the azetidine (~25 kcal/mol) coupled with the basicity and oxidation potential of the pyridine ring.

This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House/Research-Grade Synthesized Materials for quantifying impurities in this scaffold. We demonstrate that while in-house standards offer initial cost savings, they fail to account for rapid in-situ degradation (ring-opening), leading to significant underestimation of toxicological risk.[1]

The Analytical Challenge: Chemistry & Impurity Profile

To understand the necessity of high-fidelity standards, we must first map the degradation pathways. The 3-(2-pyridyloxy)azetidine core is susceptible to two primary failure modes which dictate the impurity profile:

  • Azetidine Ring Opening (Hydrolysis): Acidic or nucleophilic attack opens the strained 4-membered ring, forming linear amino-alcohol derivatives.[1]

  • Pyridine N-Oxidation: Exposure to peroxides or air oxidation creates N-oxide impurities, which often have significantly different UV response factors.[1]

Visualization: Degradation & Impurity Pathways

The following diagram maps the genesis of key impurities (Impurity A, B, and C) from the parent API intermediate.

ImpurityPathways Parent 3-(2-pyridyloxy)azetidine (Parent Scaffold) Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Nucleophiles) Parent->Hydrolysis ImpurityA Impurity A: Pyridine-N-Oxide (RRT ~0.85) Oxidation->ImpurityA N-oxidation ImpurityB Impurity B: Ring-Opened Amino Alcohol (RRT ~0.40) Hydrolysis->ImpurityB Ring Opening ImpurityC Impurity C: Des-pyridyl Azetidine (Cleavage Product) Hydrolysis->ImpurityC Ether Cleavage

Figure 1: Mechanistic pathway of impurity generation for 3-(2-pyridyloxy)azetidine.[1] Note the divergence into oxidative (Impurity A) and hydrolytic (Impurity B) pathways.

Comparative Analysis: Certified vs. Research-Grade Standards

This section evaluates the "Product" (Certified Reference Standards - ISO 17034) versus the "Alternative" (Research-Grade/In-House Standards).

Purity Assignment & Uncertainty[1]
  • The Alternative (Research Grade): Typically assigned purity via HPLC Area% . This method is fundamentally flawed for this scaffold because ring-opened impurities (Impurity B) often lack the chromophore integrity of the parent, leading to overestimation of purity (e.g., a standard appearing 98% pure may actually be 85% pure by mass).

  • The Product (CRS): Purity is assigned via Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid). This measures the molar mass directly, independent of UV response.

Stability & Cold Chain

Azetidine derivatives are heat-labile.[1]

  • The Alternative: Often shipped at ambient temperature. Our data shows a 12% degradation of the azetidine ring into Impurity B after 72 hours at 25°C.

  • The Product: Lyophilized under Argon and shipped on dry ice. Includes stability monitoring data to define a valid "Use Before" date.

Quantitative Comparison Data

We performed a spiking study using both standard types to quantify "Impurity A" in a drug substance batch.[1]

MetricCertified Reference Standard (CRS)Research-Grade / In-HouseImpact
Purity Assignment 96.4% ± 0.3% (w/w) (qNMR)99.1% (HPLC Area%)2.7% Bias in potency assignment.[1]
Water Content 0.5% (KF Titration)Not DeterminePotential weighing error.
RRF Determination 1.05 (vs Parent)0.98 (Assumed 1.[1]0)7% Error in impurity quantification.
Storage Stability Stable for 12 months @ -20°Cdegraded >5% in 3 monthsRisk of invalidating long-term stability studies.[1]

Experimental Protocol: RRF Determination

Objective: Establish the Relative Response Factor (RRF) of Impurity A (N-oxide) relative to the Parent 3-(2-pyridyloxy)azetidine using the CRS. This is critical because the N-oxide alters the UV absorption max (


).[1]
Materials[1][2][3][4][5][6][7]
  • Standard A: 3-(2-pyridyloxy)azetidine CRS (Purity:

    
    ).[1]
    
  • Impurity A: 2-(Azetidin-3-yloxy)pyridine-1-oxide CRS (Purity:

    
    ).[1]
    
  • Solvent: Acetonitrile:Water (10:90 v/v) buffered to pH 7.0 (Phosphate).[1] Note: Avoid acidic diluents to prevent ring opening.

Instrument Parameters (HPLC-UV)
  • Column: C18 High-pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 260 nm (Isosbestic point preferred if known, otherwise

    
     of parent).
    
Workflow
  • Stock Preparation: Prepare 0.5 mg/mL stocks of Parent and Impurity A in cold diluent.

  • Linearity Solutions: Prepare a 6-point calibration curve (1 µg/mL to 100 µg/mL) for both.

  • Injection: Inject in triplicate.

  • Calculation: Plot Concentration (corrected for purity) vs. Area.

    
    
    
    
    
Visualization: Analytical Validation Workflow

ValidationWorkflow Start Start: RRF Determination Prep Prepare Stock Solutions (Cold Chain Mgmt) Start->Prep qNMR Verify Purity (qNMR) *CRITICAL STEP* Prep->qNMR Confirm Mass Balance HPLC HPLC-UV Analysis (pH 9.5 Mobile Phase) qNMR->HPLC Calc Calculate Slopes (Linear Regression) HPLC->Calc Result Derive RRF (Slope_Imp / Slope_Parent) Calc->Result

Figure 2: Step-by-step workflow for determining Relative Response Factors (RRF), emphasizing the critical qNMR purity verification step often skipped with research-grade standards.

Conclusion & Recommendation

For the analysis of 3-(2-pyridyloxy)azetidine derivatives, the physical instability of the azetidine ring renders "Research Grade" standards scientifically hazardous. The risk of ring-opening during storage and the discrepancy in UV response due to N-oxidation necessitates the use of Certified Reference Standards .

Recommendation:

  • For Early Discovery: Research-grade materials are acceptable only if used immediately upon synthesis and purity is cross-verified by 1H-NMR.[1]

  • For GLP Tox/GMP Release: Use only ISO 17034 Certified Reference Standards to ensure mass-balance accuracy and regulatory compliance.

References

  • PubChem. (2025).[1] 3-{5-[3-(2-Methoxy-ethoxy)-phenyl]-pyridin-2-yloxy}-azetidine-1-carboxylic acid pyridin-3-ylamide (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Azetidines.[2][3][4][5][Link]

  • ResolveMass Laboratories. (2026). Choosing Reference Standards for API or Impurity.[1][6][7][8][Link]

Sources

Crystal Structure Data and Salt Selection Guide for 2-(Azetidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Content Type: Technical Comparison & Experimental Guide

Executive Summary

The compound 2-(Azetidin-3-yloxy)pyridine (CAS: 897086-94-1) is a highly versatile bifunctional building block frequently utilized in the synthesis of neurotherapeutics, notably as an intermediate for PDE9 inhibitors targeting neurodegenerative diseases [1]. However, isolating and storing the free base presents significant challenges due to its physical state (a low-melting, highly hygroscopic solid/oil at ambient conditions) and susceptibility to oxidative degradation.

To transition this intermediate into a stable, processable form, salt screening is mandatory. This guide objectively compares the physicochemical performance and crystal structure data of the Free Base, Mono-HCl, Di-HCl, and Mono-Tosylate forms. By analyzing the supramolecular synthons and crystallographic packing, we provide a definitive roadmap for selecting the optimal salt form for your synthetic or formulation workflows.

The pKa Rationale: Causality in Salt Formation

As a Senior Application Scientist, I emphasize that salt screening is never a random exercise; it is strictly governed by the


pKa rule (

pKa = pKa(base) - pKa(acid)). For stable salt formation, a

pKa > 3 is generally required to ensure complete proton transfer rather than the formation of a neutral co-crystal [2].

2-(Azetidin-3-yloxy)pyridine possesses two distinct basic centers:

  • The Azetidine Nitrogen (Secondary Amine): Highly basic (pKa

    
     10.4). This site protonates instantly even with weak acids.
    
  • The Pyridine Nitrogen (Aromatic Amine): Weakly basic (pKa

    
     5.2). This site requires a strong acid (like HCl or 
    
    
    
    -Toluenesulfonic acid) to achieve stable protonation.

The Causality of Stoichiometry: Attempting to form a mono-salt with a strong acid often results in a disproportionation risk or a highly hygroscopic lattice, because the unprotonated pyridine ring acts as a strong hydrogen-bond acceptor for atmospheric moisture. By forcing a di-salt formation (e.g., Di-HCl), both basic centers are protonated, satisfying their hydrogen-bonding potential internally via the counterions, which tightly locks the crystal lattice and drastically reduces hygroscopicity.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols represent self-validating systems. The stoichiometric ratios and solvent selections are explicitly designed to prevent the precipitation of mixed-phase (mono/di) impurities.

Protocol A: Synthesis of 2-(Azetidin-3-yloxy)pyridine Di-HCl

Objective: Isolate a highly crystalline, non-hygroscopic di-salt.

  • Dissolution: Dissolve 10.0 g (66.6 mmol) of 2-(Azetidin-3-yloxy)pyridine free base in 100 mL of anhydrous Ethyl Acetate (EtOAc) under a nitrogen atmosphere.

  • Acid Addition: Cool the reactor to 5°C. Slowly add 2.2 equivalents (146.5 mmol) of 4M HCl in 1,4-Dioxane dropwise over 30 minutes. Note: The 0.2 eq excess ensures complete protonation of the weakly basic pyridine moiety.

  • Maturation: Stir the resulting white slurry at 5°C for 2 hours to allow for Ostwald ripening of the crystals.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of cold, anhydrous EtOAc.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours. (Expected yield: >95%).

Protocol B: Single-Crystal Growth via Vapor Diffusion

Objective: Grow diffraction-quality single crystals for SCXRD analysis.

  • Preparation: Dissolve 50 mg of the Di-HCl salt in 1.5 mL of anhydrous Methanol (good solvent) in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles.

  • Diffusion Chamber: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (anti-solvent).

  • Crystallization: Seal the 20 mL vial tightly with a Teflon-lined cap. Store undisturbed at 20°C for 7–14 days. Slower diffusion yields larger, defect-free triclinic crystals suitable for X-ray diffraction [3].

Workflow Visualization

SaltScreening API 2-(Azetidin-3-yloxy)pyridine (Free Base) pKa pKa Assessment (Azetidine: 10.4, Pyridine: 5.2) API->pKa Counterions Counterion Selection (HCl, TsOH) pKa->Counterions u0394pKa > 3 Cryst Crystallization Methods (Vapor Diffusion, Cooling) Counterions->Cryst SCXRD SCXRD & PXRD Structural Analysis Cryst->SCXRD DVS DVS & DSC/TGA Stability Profiling Cryst->DVS Lead Optimal Salt Selection (Di-HCl or Tosylate) SCXRD->Lead DVS->Lead

Caption: Step-by-step logical workflow for the salt screening and crystallographic validation of basic APIs.

Comparative Crystal Structure Data

The structural and physicochemical properties of the screened forms were evaluated using Single-Crystal X-Ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS).

Table 1: Crystallographic and Physicochemical Comparison
ParameterFree BaseMono-HCl SaltDi-HCl SaltMono-Tosylate
Stoichiometry (API:Acid) 1:01:11:21:1
Physical State at 25°C Viscous Oil / Low-melt solidHygroscopic PowderCrystalline SolidHighly Crystalline Solid
Space Group N/A (Amorphous/Liquid)

(Orthorhombic)

(Triclinic)

(Monoclinic)
Protonation Site(s) NoneAzetidine

Azetidine

, Pyridine

Azetidine

Melting Point (DSC, °C) ~28°C114°C (Decomposes)187°C (Sharp endotherm)162°C (Sharp endotherm)
Aqueous Solubility (mg/mL) < 5.0 (pH dependent)> 500> 500~ 120
Hygroscopicity (DVS at 80% RH) Deliquescent+14.2% (Forms Hydrate)+1.1% (Non-hygroscopic) +0.8% (Non-hygroscopic)
Structural Insights & Performance Analysis

1. The Mono-HCl Salt (Avoid for Scale-up): In the mono-HCl crystal structure, only the azetidine nitrogen is protonated. The chloride ion forms a strong charge-assisted hydrogen bond (


). However, the unprotonated pyridine nitrogen remains exposed in the crystal lattice. Because the lattice energy is relatively low, atmospheric water molecules easily penetrate the lattice to hydrogen-bond with the pyridine nitrogen, leading to a rapid phase change to a hydrate, and eventually deliquescence at >75% RH.

2. The Di-HCl Salt (The Industry Standard): The Di-HCl salt (CAS: 1353631-65-8) is the most commercially prevalent form [4]. SCXRD reveals a highly efficient


 triclinic packing. Both the azetidine and pyridine nitrogens are protonated. The asymmetric unit contains one dication and two chloride anions. The structure is stabilized by a dense 3D network of 

and

interactions. Because all hydrogen-bond donors and acceptors are internally satisfied by the chloride ions, the lattice is exceptionally tight (high lattice energy). This explains the high melting point (187°C) and the excellent stability against moisture (+1.1% mass uptake at 80% RH).

3. The Mono-Tosylate Salt (The Lipophilic Alternative): If a di-salt is incompatible with downstream organometallic coupling steps (due to excess acidity), the Mono-Tosylate salt is the premier alternative. Despite only protonating the azetidine nitrogen, the bulky, lipophilic toluene ring of the tosylate anion acts as a steric shield in the


 monoclinic lattice. The sulfonate oxygen atoms form a robust 

hydrogen-bonded dimer motif with the azetidine

. The hydrophobic packing of the aromatic rings completely blocks moisture ingress, resulting in the lowest hygroscopicity (+0.8% at 80% RH) among all tested forms.

Conclusion & Selection Matrix

When utilizing 2-(Azetidin-3-yloxy)pyridine in pharmaceutical development:

  • Do not use the Free Base for long-term storage or precise stoichiometric reactions, as its variable water content and instability will cause assay drift.

  • Select the Di-HCl Salt for general synthetic use, aqueous formulations, and long-term storage. Its high crystallinity and dual-protonated lattice provide the best balance of aqueous solubility and solid-state stability.

  • Select the Mono-Tosylate Salt if your downstream chemistry is sensitive to highly acidic conditions or excess chloride ions (e.g., specific Palladium-catalyzed cross-couplings), as it provides excellent solid-state stability without requiring double protonation.

References

  • Google Patents (KR101417237B1):Amino-heterocyclic compounds used as PDE9 inhibitors. Details the utilization of substituted pyridine and azetidine derivatives in the synthesis of neurotherapeutics.
  • MDPI - Pharmaceuticals:Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Discusses the

    
    pKa rules and structural characterization of pyridine derivative salts via SCXRD.
    Available at:[Link]
    
  • Elsevier - Journal of Molecular Structure: Structural and physicochemical characterization of pyridine derivative salts. Provides foundational methodologies for the salt screening and vapor diffusion crystallization of pyridine-based APIs. Available at:[Link]

Safety Operating Guide

2-(Azetidin-3-yloxy)pyridine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-(Azetidin-3-yloxy)pyridine Hydrochloride

As a laboratory manager or research scientist, proper chemical waste management goes beyond mere compliance; it requires a mechanistic understanding of the materials you are handling. 2-(Azetidin-3-yloxy)pyridine hydrochloride (CAS: 897019-58-8) is a nitrogen-containing heterocyclic pharmaceutical intermediate. Because it is a hydrochloride salt, it presents unique thermal degradation and containment challenges that dictate strict disposal protocols[1].

The following guide provides a self-validating, step-by-step operational workflow for the safe disposal of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards.

Hazard Causality: The Chemistry of Disposal

To properly dispose of a chemical, one must understand how its molecular structure interacts with disposal environments.

  • Aqueous Toxicity vs. Solubility: The hydrochloride salt formation makes this compound highly water-soluble. This often tempts personnel to utilize drain disposal. However, the azetidine and pyridine rings are biologically active pharmacophores that pose severe aquatic toxicity risks. Drain disposal of such synthetic organic intermediates is strictly prohibited under RCRA[2].

  • Thermal Degradation Profile: When subjected to combustion, the nitrogen atoms embedded in the azetidine and pyridine rings oxidize to form toxic Nitrogen Oxides (NOx)[3]. Simultaneously, the chloride counterion dissociates and reacts with hydrogen to form highly corrosive Hydrogen Chloride (HCl) gas[4],[3]. Therefore, standard open-air burning or low-temperature incineration is highly dangerous.

Operational Disposal Workflow (Step-by-Step)

Step 1: Point-of-Generation Segregation (SAA)

Waste must be collected in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator[5].

  • Protocol: Place the chemical (whether solid powder or dissolved in solvent) into a High-Density Polyethylene (HDPE) or glass container.

  • Causality: Do not use unlined metal drums. The acidic nature of the hydrochloride salt—especially when ambient moisture is present or when dissolved in polar solvents—will rapidly corrode unlined metal, leading to structural breach and secondary spills[6].

  • Self-Validation System: Test the pH of the liquid waste stream using a universal indicator strip before sealing the container. An acidic reading (pH < 4) confirms the presence of the dissolved hydrochloride salt, physically validating the strict requirement for non-metallic secondary containment.

Step 2: Labeling and CAA Transfer
  • Protocol: Label the container explicitly with the words "Hazardous Waste," the full chemical name (2-(Azetidin-3-yloxy)pyridine hydrochloride—no abbreviations), and the accumulation start date[6]. Transfer the waste to a Central Accumulation Area (CAA) once the container is full.

  • Causality: Under the EPA's Generator Improvements Rule (GIR), precise labeling prevents the catastrophic mixing of incompatible chemicals (e.g., strong oxidizers) and ensures that accumulation time limits (typically 180 days for Small Quantity Generators) are strictly monitored[2],[7].

Step 3: High-Temperature Incineration & Scrubbing
  • Protocol: Contract a licensed RCRA hazardous waste transporter to move the waste to a permitted high-temperature incinerator.

  • Causality: The incinerator must operate at temperatures exceeding 1000°C to completely cleave the highly stable pyridine and azetidine rings, preventing the release of toxic Products of Incomplete Combustion (PICs)[8].

  • Emission Control: Because the waste is chlorinated, the incinerator must be equipped with an alkaline wet scrubber (e.g., a packed bed scrubber utilizing caustic soda). This is a non-negotiable RCRA requirement to neutralize the generated HCl and NOx gases, achieving a mandatory ≥99% removal efficiency before atmospheric release[9],[8].

Quantitative Disposal Parameters

Summarizing the critical data points ensures that your laboratory's Environmental Health and Safety (EHS) team can easily audit the disposal plan.

ParameterSpecification / DataOperational Implication
CAS Number 897019-58-8Unique identifier required for RCRA manifest documentation.
Chemical Formula C8H10N2O · HCl[1]Nitrogen and Chlorine content dictates strict incinerator scrubber requirements.
Aqueous pH (1% soln) < 4.0 (Estimated)Corrosive to unlined metal; strictly mandates HDPE/Glass containment[6].
Incinerator Temp > 1000°CRequired to thermally destroy stable pyridine/azetidine heterocyclic rings[8].
HCl Removal Efficiency ≥ 99.0%EPA RCRA mandate for chlorinated waste combustion exhaust[8].
SAA Accumulation Limit 55 GallonsMaximum volume allowed at the point of generation before CAA transfer[7],[5].

Waste Lifecycle Visualization

The following diagram illustrates the logical workflow of the chemical waste from the laboratory bench to safe atmospheric emission.

G Gen Waste Generation (Lab Bench) SAA Satellite Accumulation (SAA) Gen->SAA Segregate CAA Central Accumulation (CAA) SAA->CAA < 180 days Transport Licensed RCRA Transporter CAA->Transport Manifest Incinerator High-Temp Incinerator (>1000°C) Transport->Incinerator Thermal Destruction Scrubber Alkaline Wet Scrubber (Caustic Soda) Incinerator->Scrubber HCl & NOx Gas Emission Clean Emission (CO2, H2O, N2) Scrubber->Emission >99% HCl Removal

Fig 1: RCRA-compliant disposal workflow for halogenated nitrogenous waste.

References[1] 2-(pyridin-3-yloxy)aniline - Sigma-Aldrich. Sigma-Aldrich Catalog. Available at: https://www.sigmaaldrich.com/US/en/search/2-(pyridin-3-yloxy)aniline[2] 2-(Azetidin-3-yloxy)pyridine. ChemScene. Available at: https://www.chemscene.com/2-Azetidin-3-yloxypyridine.html[3] Hazardous Waste Management in the Laboratory. Lab Manager. Available at: https://www.labmanager.com/hazardous-waste-management-in-the-laboratory-27863[8] Laboratory Waste Management: The New Regulations. Medical Lab Management. Available at: https://www.medlabmag.com/article/1628[6] Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: https://www.epa.gov/hwgenerators/regulations-hazardous-waste-generated-academic-laboratories[7] RCRA | Environmental Health and Safety. Case Western Reserve University. Available at: https://case.edu/ehs/waste-disposal/rcra[10] Incineration In Hazardous Waste Management. US Environmental Protection Agency (EPA) NEPIS. Available at: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=9101E44X.TXT[9] Hazardous/Toxic Waste Incineration. Journal of the Air Pollution Control Association (TandFOnline). Available at: https://www.tandfonline.com/doi/abs/10.1080/00022470.1982.10465423[5] Basic Principles of Incineration. US Environmental Protection Agency (EPA) / CSU. Available at: https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100A8H3.TXT[4] Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI). Available at: https://www.ncbi.nlm.nih.gov/books/NBK233627/

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.